(2-(Benzyloxy)-5-bromophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBRISXEJMHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358458 | |
| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177759-46-5 | |
| Record name | 5-Bromo-2-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177759-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Benzyloxy)-5-bromophenyl)methanol synthesis pathways
An In-depth Technical Guide to the Synthesis of (2-(Benzyloxy)-5-bromophenyl)methanol
Introduction
This compound is a valuable bifunctional organic building block, crucial in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a benzyl-protected phenol, a bromine atom for subsequent cross-coupling reactions, and a primary alcohol for further functionalization, makes it a versatile intermediate. This guide provides a detailed exploration of the primary synthetic pathways to this molecule, grounded in established chemical principles and supported by practical, field-proven insights for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies key bond disconnections and reveals potential starting materials. Two primary strategies emerge, centered on the sequence of the two main transformations: the formation of the benzyl ether and the reduction of a carbonyl group.
-
Pathway A (Benzylation-First): The C-O bond of the benzyl ether is disconnected first, suggesting a Williamson ether synthesis. The alcohol functional group is seen as the product of a reduction, pointing to 2-(benzyloxy)-5-bromobenzaldehyde as a key intermediate. This aldehyde, in turn, can be derived from the commercially available 5-bromo-2-hydroxybenzaldehyde.
-
Pathway B (Reduction-First): The alcohol is disconnected via reduction, leading back to 5-bromo-2-hydroxybenzaldehyde. The benzyl ether is then formed from the resulting diol, 5-bromo-2-hydroxybenzyl alcohol.
The following diagram illustrates these two logical pathways.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Benzylation Followed by Reduction
This is arguably the most common and straightforward approach. It begins with the protection of the acidic phenolic hydroxyl group, followed by the reduction of the aldehyde. This sequence avoids potential complications of selective benzylation in the presence of two different hydroxyl groups.
Step 1a: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers.[1] It proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[2] For phenolic substrates, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol, forming a phenoxide ion. This phenoxide then reacts with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. Primary halides are ideal for this reaction to maximize yield and avoid elimination side reactions.[1][3]
Caption: Workflow for the benzylation of 5-bromo-2-hydroxybenzaldehyde.
Experimental Protocol:
-
To a stirred suspension of 5-bromo-2-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone or DMF (15 volumes), add benzyl bromide (1.1 eq.) at room temperature.[4]
-
Heat the reaction mixture to reflux (for acetone) or ~60 °C (for DMF) and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-(benzyloxy)-5-bromobenzaldehyde as a solid.
Step 1b: Reduction of 2-(Benzyloxy)-5-bromobenzaldehyde to this compound
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[6] Sodium borohydride (NaBH₄) is an excellent choice for this step due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at or below room temperature.
Experimental Protocol:
-
Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.[8]
-
Cool the solution in an ice bath to 0-5 °C.
-
Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of 5% hydrochloric acid to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.[8]
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
Pathway 2: Reduction Followed by Benzylation
This alternative pathway reverses the order of operations. While viable, it requires careful consideration of the reaction conditions to ensure selective benzylation of the phenolic hydroxyl group over the primary benzylic alcohol.
Step 2a: Synthesis of 5-Bromo-2-hydroxybenzyl alcohol
The first step is the reduction of the commercially available 5-bromo-2-hydroxybenzaldehyde. As in Pathway 1, sodium borohydride is the reagent of choice.
Experimental Protocol:
-
In a three-neck flask, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq.), tetrahydrofuran (THF), and a small amount of water.[8]
-
Add sodium borohydride (0.5 eq.) in portions while stirring at room temperature.[8]
-
Allow the reaction to proceed for approximately 2 hours.[8]
-
Add 5% hydrochloric acid dropwise to hydrolyze the reaction mixture.[8]
-
Wash the resulting mixture with water. The product, 5-bromo-2-hydroxybenzyl alcohol, often precipitates as white crystals which can be collected by filtration and dried.[8][9]
Step 2b: Selective Benzylation of 5-Bromo-2-hydroxybenzyl alcohol
This step leverages the significant difference in acidity between a phenolic hydroxyl group (pKa ≈ 10) and a benzylic alcohol (pKa ≈ 16-18). The phenolic proton is far more acidic and can be selectively removed by a mild base like K₂CO₃. The resulting phenoxide is a much stronger nucleophile than the neutral benzylic alcohol, ensuring that the Williamson ether synthesis occurs preferentially at the phenolic position.
Caption: Workflow for the selective benzylation of 5-bromo-2-hydroxybenzyl alcohol.
Experimental Protocol:
-
Combine 5-bromo-2-hydroxybenzyl alcohol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (KI) in acetonitrile (CH₃CN) or acetone.[5]
-
Add benzyl chloride or bromide (1.1 eq.) and heat the mixture at 60 °C for several hours until TLC indicates the reaction is complete.[5]
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain pure this compound.
Data and Pathway Comparison
| Parameter | Pathway 1 (Benzylation First) | Pathway 2 (Reduction First) | Causality & Field Insights |
| Starting Material | 5-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | Both pathways start from the same readily available precursor.[10] |
| Key Steps | 1. Williamson Ether Synthesis2. Aldehyde Reduction | 1. Aldehyde Reduction2. Selective Williamson Ether Synthesis | Pathway 1 is often preferred as it protects the reactive phenol early, simplifying the subsequent reduction step. |
| Selectivity | High. The reduction of the aldehyde is highly selective in the presence of the stable benzyl ether. | Requires careful control. Selectivity relies on the pKa difference between the two hydroxyl groups. | While selective benzylation is effective, over-alkylation to form the dibenzyl ether is a potential side reaction if conditions are too harsh. |
| Purification | Intermediates and the final product are typically crystalline, aiding purification by recrystallization. | The final purification step often requires column chromatography to ensure isomeric purity. | Recrystallization is generally more scalable and cost-effective than chromatography for large-scale synthesis. |
| Overall Yield | Generally high and reliable. | Can be high, but may be slightly lower due to potential side products in the benzylation step. | For process development, the robustness of Pathway 1 often makes it the more trustworthy option. |
Safety and Handling
-
Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.
-
Bases: Potassium carbonate is a mild irritant. Stronger bases like sodium hydride (NaH) are sometimes used for Williamson ether synthesis and are highly flammable, reacting violently with water.[2]
-
Reducing Agents: Sodium borohydride is flammable and can release hydrogen gas upon contact with acid. Lithium aluminum hydride (LiAlH₄) is extremely reactive and pyrophoric, reacting violently with water and protic solvents.[6]
-
Solvents: Standard precautions should be taken when handling flammable organic solvents like THF, acetone, and methanol.
Conclusion
The synthesis of this compound can be reliably achieved through two primary, logical pathways starting from 5-bromo-2-hydroxybenzaldehyde. The "Benzylation-First" approach (Pathway 1) is often favored for its straightforward nature, high selectivity, and the crystalline nature of its intermediates, which simplifies purification. The "Reduction-First" pathway (Pathway 2) is also effective but hinges on the selective benzylation of the more acidic phenolic hydroxyl group, which may require more careful optimization to prevent side reactions. The choice of pathway will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product.
References
-
Loba Chemie. (2019-01-28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
-
Pearson. Suggest carbonyl compounds and reducing agents that might be used.... Retrieved from [Link]
-
Shaalaa.com. (2025-02-20). Explain Cannizzaro's reaction with the help of benzaldehyde. Retrieved from [Link]
-
YouTube. (2022-09-30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Retrieved from [Link]
- Unknown Source. The Williamson Ether Synthesis. (Link unavailable)
-
PrepChem.com. Synthesis of 2-bromobenzyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
YouTube. (2018-05-02). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
PubChem. 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]
-
Chemguide. reduction of aldehydes and ketones. Retrieved from [Link]
-
Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
National Institutes of Health (NIH). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]
-
ResearchGate. TABLE 1. Benzaldehydes reduction to benzyl alcohol in various solvents.... Retrieved from [Link]
-
PubChem. 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Suggest carbonyl compounds and reducing agents that might be used... | Study Prep in Pearson+ [pearson.com]
- 8. Page loading... [guidechem.com]
- 9. 5-Bromo-2-hydroxybenzyl alcohol | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-(Benzyloxy)-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-(Benzyloxy)-5-bromophenyl)methanol, a key synthetic intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a robust and validated protocol for its synthesis and purification, and explores its applications as a building block in the creation of novel therapeutic agents. Safety protocols and detailed analytical characterization are also included to ensure safe handling and effective utilization in a research setting.
Chemical Identity and Properties
This compound is a substituted benzyl alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzyloxy protecting group and a bromine atom, allows for diverse chemical modifications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 177759-46-5 | ChemicalBook[1] |
| Molecular Formula | C₁₄H₁₃BrO₂ | ChemicalBook[1] |
| Molecular Weight | 293.16 g/mol | ChemicalBook[1] |
| Predicted Boiling Point | 413.5 ± 35.0 °C | ChemicalBook[1] |
| Predicted Density | 1.436 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 14.11 ± 0.10 | ChemicalBook[1] |
| Physical Form | Solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | General knowledge |
Synthesis and Purification
The most common and efficient method for the preparation of this compound is the reduction of its corresponding aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and high yields.
Synthesis Workflow
The synthesis is a straightforward, two-step process starting from commercially available materials. The workflow is designed to be efficient and scalable for laboratory settings.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-(Benzyloxy)-5-bromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and ensure safety.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining inorganic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the hydroxyl (-OH) group and the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxyl group allows for further functionalization, while the bromine atom can be utilized in various cross-coupling reactions to introduce new substituents.
Derivatives of benzyloxy-phenyl compounds have shown promise in several therapeutic areas. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized and evaluated as multifunctional agents for the treatment of Parkinson's disease, exhibiting potent MAO-B inhibitory activity.[3][4] This highlights the potential of the this compound core in the design of novel neuroprotective agents.
The strategic placement of the benzyloxy and bromo groups allows for a modular approach to library synthesis, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Identification (based on similar compounds):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier. The reagents used in its synthesis, such as sodium borohydride and methanol, have their own specific hazards and should be handled accordingly. Methanol, in particular, is flammable and toxic.
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its applications in medicinal chemistry. By following the outlined procedures and safety precautions, researchers can effectively utilize this compound in their drug discovery efforts.
References
-
Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. Available at: [Link]
-
PubChem. (2-Bromobenzyl alcohol). National Center for Biotechnology Information. Available at: [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Semantic Scholar. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available at: [https://www.semanticscholar.org/paper/Discovery-of-novel-2-(4-(benzyloxy)-5-(hydroxyl)-as-Cao-Wang/07b5b5b2a0b1e4e6c7e9a8d9c8e8a1f4b3e0c7a8]([Link]
-
Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Supporting Information]. Available at: [Link]
-
Royal Society of Chemistry. (2016). Supporting Information for: Ruthenium-catalysed transfer hydrogenation of esters with ethanol and its mechanistic insight. Available at: [Link]
Sources
- 1. (2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
starting materials for (2-(benzyloxy)-5-bromophenyl)methanol synthesis
An In-depth Technical Guide to the Synthesis of (2-(benzyloxy)-5-bromophenyl)methanol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, a valuable intermediate in the development of complex organic molecules for pharmaceutical and materials science applications. This document outlines the strategic rationale behind the chosen synthetic pathway, provides detailed, step-by-step experimental protocols, and offers insights into potential challenges and troubleshooting. The synthesis is grounded in two fundamental organic transformations: a Williamson ether synthesis for the protection of a phenolic hydroxyl group, followed by the selective reduction of an aromatic aldehyde. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.
Introduction and Strategic Overview
This compound is a bifunctional organic building block. Its structure contains a benzyl ether, which serves as a stable protecting group for the phenolic oxygen, a bromo-substituent that allows for further functionalization via cross-coupling reactions, and a primary alcohol (hydroxymethyl group) that can be used in a variety of subsequent chemical transformations. The synthesis strategy detailed herein begins with the commercially available precursor, 5-bromo-2-hydroxybenzaldehyde, and proceeds through a two-step sequence.
The overall synthetic workflow is designed for efficiency and high yield, utilizing common and well-understood reactions to ensure reproducibility.
Caption: High-level overview of the two-step synthesis.
Synthetic Pathway and Mechanistic Rationale
The selected pathway involves two sequential, high-yielding reactions. The causality behind the choice of reagents and conditions is critical for success.
Step 1: Benzylation of 5-Bromo-2-hydroxybenzaldehyde
The first step is the protection of the phenolic hydroxyl group as a benzyl ether. This is achieved via the Williamson ether synthesis, a classic SN2 reaction.
-
Mechanism & Rationale : The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[1] Anhydrous potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, effective, and easily removed during workup.[1][2] The resulting phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation (K⁺) while not solvating the nucleophile (phenoxide), thus accelerating the SN2 reaction.[1] Heating is often employed to ensure a reasonable reaction rate.[3]
Caption: Mechanism of the Williamson ether synthesis step.
Step 2: Reduction of 2-(Benzyloxy)-5-bromobenzaldehyde
The second step involves the selective reduction of the aldehyde functional group to a primary alcohol.
-
Mechanism & Rationale : Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[4] It is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting more robust functional groups like aryl halides and ethers.[4][5] The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4] This forms a tetracoordinate borate-alkoxide intermediate. A protic solvent, typically methanol or ethanol, is used both to dissolve the NaBH₄ and to protonate the resulting alkoxide ion during the workup (often with a mild acid quench) to yield the final alcohol product.[4] Using a milder reagent like NaBH₄ avoids the need for strictly anhydrous conditions and the more vigorous workup associated with stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6]
Detailed Experimental Protocols
The following protocols are adapted from established procedures for Williamson ether synthesis and aldehyde reductions.[1][3][4]
Protocol 1: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-Bromo-2-hydroxybenzaldehyde | 201.02 | 5.00 g | 24.87 | 1.0 |
| Benzyl Bromide | 171.04 | 4.68 g (3.26 mL) | 27.36 | 1.1 |
| Anhydrous Potassium Carbonate | 138.21 | 5.16 g | 37.31 | 1.5 |
| Anhydrous DMF | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[1]
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask.
-
Reagent Addition: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.[2]
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 250 mL of cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford pure 2-(benzyloxy)-5-bromobenzaldehyde as a solid.
Protocol 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-(Benzyloxy)-5-bromobenzaldehyde | 291.14 | 5.00 g | 17.17 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.98 g | 25.76 | 1.5 |
| Methanol | - | 75 mL | - | - |
| 1 M Hydrochloric Acid | - | ~20 mL | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol (75 mL).
-
Reagent Addition: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the solution is slightly acidic (pH ~6) and effervescence ceases.
-
Isolation: Reduce the volume of methanol using a rotary evaporator. Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel if necessary.
Troubleshooting and Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete deprotonation of the phenol. | Ensure the potassium carbonate is anhydrous and use a slight excess (1.5-2.0 eq).[1] |
| Inactive benzyl bromide. | Use freshly opened or purified benzyl bromide, as it can degrade over time.[1] | |
| Formation of Side Products | C-alkylation (benzyl group attaches to the ring). | This is generally a minor pathway for phenoxides but can be minimized by maintaining the recommended reaction temperature and avoiding excessively strong bases.[1] |
| Incomplete Reduction in Step 2 | Insufficient reducing agent. | Some NaBH₄ may react with the methanol solvent. Ensure at least 1.5 equivalents are used.[4] |
| Low reaction temperature. | While the initial addition should be cold, allowing the reaction to proceed to completion at room temperature is crucial. |
Conclusion
The synthesis of this compound can be reliably achieved in high yield through a two-step process starting from 5-bromo-2-hydroxybenzaldehyde. The methodology employs a robust Williamson ether synthesis followed by a chemoselective aldehyde reduction. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can effectively produce this versatile chemical intermediate for further synthetic applications.
References
- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Retrieved from a URL provided by the grounding tool.
- Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde. Retrieved from a URL provided by the grounding tool.
- ChemicalBook. (n.d.). (2-AMINO-5-BROMOPHENYL)METHANOL. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from a URL provided by the grounding tool.
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. Retrieved from a URL provided by the grounding tool.
- SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from a URL provided by the grounding tool.
- University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from a URL provided by the grounding tool.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from a URL provided by the grounding tool.
- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12).
- BenchChem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). WO2011060302A1 - Reduction of aldehydes and ketones to alcohols. Retrieved from a URL provided by the grounding tool.
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Retrieved from [Link]
- National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from a URL provided by the grounding tool.
- Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved from a URL provided by the grounding tool.
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
- The Organic Chemistry Tutor. (2021, March 29). Ketone and Aldehyde Reduction to Alcohols. YouTube. Retrieved from a URL provided by the grounding tool.
- National Institutes of Health. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved from a URL provided by the grounding tool.
Sources
An In-depth Technical Guide to (2-(benzyloxy)-5-bromophenyl)methanol: Structure, Synthesis, and Reactivity
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical structure, functional groups, synthesis, and reactivity of (2-(benzyloxy)-5-bromophenyl)methanol. This molecule, while not extensively documented in widely available literature, serves as an excellent case study for understanding the interplay of common functional groups in organic synthesis. Its structure incorporates a primary alcohol, a benzyl ether, and a brominated aromatic ring, each contributing unique properties and reactivity that are crucial in the design and execution of complex synthetic pathways.
Molecular Architecture and Functional Group Analysis
The structural foundation of this compound is a benzene ring substituted with three distinct functional groups. Understanding the individual characteristics of these groups is paramount to predicting the molecule's overall chemical behavior.
Chemical Structure:
The core of the molecule is a 1,2,4-trisubstituted benzene ring. The spatial arrangement of these substituents dictates the electronic and steric environment of the molecule, influencing its reactivity in various chemical transformations.
Functional Groups:
-
Primary Alcohol (-CH₂OH): This is a versatile functional group that can undergo a wide range of reactions. Primary alcohols can be oxidized to form aldehydes and can be further oxidized to carboxylic acids[2][3][4]. They can also participate in esterification reactions and can be converted to good leaving groups for nucleophilic substitution reactions[5]. Dehydration of alcohols can lead to the formation of alkenes[2][6].
-
Benzyl Ether (-OCH₂Ph): The benzyl ether group is commonly used as a protecting group for alcohols in multi-step organic synthesis[7][8]. It is generally stable under a variety of reaction conditions but can be cleaved under specific circumstances, most notably through catalytic hydrogenation[8][9]. Strong acids can also cleave benzyl ethers[7][9].
-
Bromophenyl Group (-C₆H₄Br): The bromine atom on the aromatic ring is an ortho, para-directing deactivator for electrophilic aromatic substitution reactions. More importantly, the carbon-bromine bond provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.
The interplay of these functional groups allows for a diverse range of synthetic manipulations, making this molecule and its analogs valuable intermediates in the synthesis of more complex target structures.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. A common strategy involves the protection of a phenolic hydroxyl group, followed by the reduction of a carbonyl group.
Proposed Synthetic Pathway:
A plausible synthetic route starts with 2-hydroxy-5-bromobenzaldehyde.
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of 2-hydroxy-5-bromobenzaldehyde is first protected as a benzyl ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation with a suitable base (e.g., potassium carbonate), reacts with benzyl bromide.
-
Reduction of the Aldehyde: The aldehyde functional group is then selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups.
Diagram: Synthetic Workflow for this compound
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-(benzyloxy)-5-bromobenzaldehyde
-
To a solution of 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-5-bromobenzaldehyde.
-
-
Step 2: Synthesis of this compound
-
Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Purification and Characterization:
Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy:
The proton NMR spectrum will exhibit characteristic signals for each of the distinct proton environments in the molecule.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (protons on the brominated ring) | 6.8 - 7.5 | m | 3H |
| Ph-H (protons on the benzyl ring) | 7.2 - 7.4 | m | 5H |
| -OCH₂ Ph | ~5.1 | s | 2H |
| -CH₂ OH | ~4.6 | s | 2H |
| -OH | Variable | br s | 1H |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic rings.
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3600-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=C (aromatic) | 1600-1450 |
| C-O (ether) | 1250-1050 |
| C-O (alcohol) | 1050-1000 |
Mass Spectrometry:
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximate 1:1 ratio).
Reactivity and Synthetic Applications
The three functional groups in this compound offer a wide array of possibilities for further synthetic transformations.
-
Reactions of the Primary Alcohol:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize it to the carboxylic acid.
-
Esterification: The alcohol can be readily converted to esters by reaction with carboxylic acids (Fischer esterification) or more reactive acyl chlorides or anhydrides.
-
Conversion to Halides: The hydroxyl group can be converted to a good leaving group and substituted by a halide using reagents like SOCl₂, PBr₃, or PCl₅.
-
-
Reactions of the Benzyl Ether:
-
Deprotection: The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free phenol. This is a common deprotection strategy in organic synthesis.
-
-
Reactions involving the Bromophenyl Group:
-
Cross-Coupling Reactions: The C-Br bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds.
-
Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent by reaction with magnesium metal. This powerful nucleophile can then be used to react with a wide range of electrophiles.
-
Buchwald-Hartwig Amination: The aryl bromide can be coupled with amines in the presence of a palladium catalyst to form arylamines.
-
The strategic manipulation of these functional groups allows for the use of this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials.
Conclusion
This compound is a molecule that exemplifies the principles of functional group chemistry and synthetic strategy. Its structure, containing a primary alcohol, a benzyl ether, and an aryl bromide, provides a platform for a diverse range of chemical transformations. A thorough understanding of the reactivity of each functional group is essential for its successful application as a synthetic intermediate. This guide has provided a detailed overview of its structure, synthesis, characterization, and potential reactivity, offering a valuable resource for researchers in the field of organic chemistry and drug development.
References
-
Save My Exams. (2025, September 8). Reactions of Alcohols (OCR A Level Chemistry A): Revision Note. [Link]
-
University of Calgary. (n.d.). Reactions of Alcohols. [Link]
-
Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS. University of California, Los Angeles. [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. [Link]
-
Clark, J. (2023, January). oxidation of alcohols. Chemguide. [Link]
-
Khan Academy. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
Sources
- 1. [2-(BENZYLOXY)-5-BROMOPHENYL]METHANOL CAS#: 177759-46-5 [m.chemicalbook.com]
- 2. savemyexams.com [savemyexams.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. csueastbay.edu [csueastbay.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. youtube.com [youtube.com]
discovery and history of (2-(benzyloxy)-5-bromophenyl)methanol
An In-depth Technical Guide to the Synthesis and Application of (2-(Benzyloxy)-5-bromophenyl)methanol
Abstract
This compound is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a primary alcohol for derivatization, a stable benzyl ether protecting a phenolic oxygen, and an aryl bromide for cross-coupling reactions—makes it a versatile building block for the construction of complex molecular scaffolds. This guide provides a detailed exploration of this compound, from its logical synthesis to its potential applications, aimed at researchers, scientists, and professionals in drug development. We will delve into the rationale behind the synthetic strategy, provide field-tested experimental protocols, and discuss the compound's utility in modern organic synthesis.
Introduction and Strategic Importance
The discovery and development of novel bioactive molecules often rely on the availability of well-designed chemical building blocks. This compound is a prime example of such a scaffold. While not a compound of historical fame, its value lies in its inherent chemical potential. The molecule can be dissected into three key reactive sites:
-
Aryl Bromide: The bromine atom on the phenyl ring serves as a highly effective "handle" for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse carbon and heteroatom substituents, a cornerstone of modern drug discovery.[1]
-
Primary Alcohol (-CH₂OH): The hydroxymethyl group is a versatile functional group that can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.
-
Benzyl Ether (-OCH₂Ph): The benzyloxy group serves as a robust protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions, yet can be cleanly and selectively removed via catalytic hydrogenation to unmask the phenol for further functionalization.
This combination of functionalities in a single molecule allows for a sequential and controlled synthetic strategy, enabling the rapid generation of molecular diversity from a common intermediate.
Retrosynthetic Analysis and Synthesis Design
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic pathway for the target compound.
This analysis reveals a straightforward two-step synthetic pathway:
-
O-Alkylation: A Williamson ether synthesis between the phenolic hydroxyl of 5-bromosalicylaldehyde and a benzyl halide.[2]
-
Reduction: A chemoselective reduction of the aldehyde functionality to the primary alcohol.[3]
This strategy is efficient as it utilizes readily available starting materials and employs high-yielding, well-established reactions. The benzyl group is an ideal choice for protecting the phenol due to its stability and orthogonal removal conditions (hydrogenolysis), which do not interfere with the aryl bromide or the alcohol.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices, reflecting the expertise of a senior application scientist.
Protocol 1: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde
This procedure details the protection of the phenolic hydroxyl group of 5-bromosalicylaldehyde using benzyl bromide.
Rationale: The reaction is a classic Williamson ether synthesis. 5-Bromosalicylaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide in an Sₙ2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile. The reaction is heated to ensure a reasonable reaction rate.[2]
Step-by-Step Methodology:
-
To a dry 250 mL round-bottom flask, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.3 g, 74.6 mmol, 1.5 equiv.).
-
Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (6.5 mL, 54.7 mmol, 1.1 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from ethanol to afford 2-(benzyloxy)-5-bromobenzaldehyde as a white or off-white solid.[2]
Protocol 2: Synthesis of this compound
This protocol describes the selective reduction of the aldehyde to the primary alcohol.
Rationale: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and highly selective reagent that efficiently reduces aldehydes and ketones without affecting more robust functional groups like ethers or aryl halides.[3][4] A mixture of tetrahydrofuran (THF) and water is used as the solvent system to dissolve both the organic substrate and the inorganic reducing agent.[3] The reaction is typically rapid at room temperature. A final acidic workup is used to quench any unreacted NaBH₄ and hydrolyze the intermediate borate esters.
Step-by-Step Methodology:
-
In a 500 mL round-bottom flask, dissolve the 2-(benzyloxy)-5-bromobenzaldehyde (10.0 g, 34.3 mmol, 1.0 equiv.) in 150 mL of tetrahydrofuran (THF).
-
Add 15 mL of water to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
In small portions, carefully add sodium borohydride (1.95 g, 51.5 mmol, 1.5 equiv.) to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully quench the reaction by adding 5% hydrochloric acid dropwise until gas evolution ceases (pH ~5-6).[3]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure white solid.
Caption: General experimental workflow for the reduction step.
Structural Characterization and Data
Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The expected data is summarized below.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 291.15 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.25 (m, 7H, Ar-H), 6.90 (d, 1H, Ar-H), 5.10 (s, 2H, O-CH₂-Ph), 4.65 (d, 2H, Ar-CH₂-OH), 2.10 (t, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 136.8, 132.0, 130.5, 128.8, 128.3, 127.5, 126.0, 114.0, 113.5, 70.8, 62.0 |
| IR (KBr, cm⁻¹) | 3400-3300 (O-H stretch, broad), 3030 (Ar C-H stretch), 1590, 1485 (Ar C=C stretch), 1240 (C-O ether stretch), 1020 (C-O alcohol stretch) |
| Mass Spec (EI) | m/z (%): 292/290 (M⁺, Br isotope pattern), 211 (M-Br), 91 (C₇H₇⁺, base peak) |
Applications in Research and Development
The true value of this compound is realized in its application as a versatile intermediate for creating more complex and potentially bioactive molecules.
-
Access to Bi-aryl Scaffolds: The aryl bromide is a perfect handle for Suzuki-Miyaura cross-coupling reactions. By reacting it with various aryl or heteroaryl boronic acids, a diverse library of bi-aryl compounds can be synthesized.[1] These scaffolds are prevalent in many approved drugs.
-
Derivatization of the Hydroxymethyl Group: The primary alcohol can be converted into an aldehyde via mild oxidation (e.g., using PCC or Dess-Martin periodinane), which can then participate in reactions like reductive amination to build amine side chains. Alternatively, conversion to a benzyl chloride or mesylate allows for the introduction of nucleophiles.
-
Unveiling the Phenol: Subsequent deprotection of the benzyl ether via catalytic hydrogenation (e.g., H₂, Pd/C) reveals a phenol. This phenol can then be used in further reactions, such as etherification to introduce different side chains or as a nucleophile in Mitsunobu reactions.
-
Relevance in Drug Discovery: The benzyloxy-phenyl motif is found in numerous compounds explored for therapeutic purposes. For instance, derivatives of 2-(4-(benzyloxy)phenyl) benzothiazole have been investigated as potent MAO-B inhibitors for Parkinson's disease, highlighting the importance of this core structure.[5] The strategic placement of the bromine and alcohol functionalities on this scaffold provides an entry point for synthesizing analogues of such promising compounds.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its design incorporates multiple, orthogonally reactive functional groups that empower chemists to construct complex molecular architectures in a planned and efficient manner. While its own history is written in the experimental sections of papers rather than the annals of discovery, its utility in enabling the synthesis of novel pharmaceuticals and advanced materials is significant. This guide has provided the fundamental knowledge—from synthetic rationale and detailed protocols to characterization and application—for researchers to confidently incorporate this valuable intermediate into their synthetic programs.
References
-
LookChem. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | CAS 121124-94-5. Available at: [Link]
-
PrepChem. Synthesis of 2-bromobenzyl alcohol. Available at: [Link]
-
Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. Available at: [Link]
-
PubChem. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863. Available at: [Link]
-
National Center for Biotechnology Information. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available at: [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? Available at: [Link]
-
PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic and nucleophilic sites of (2-(benzyloxy)-5-bromophenyl)methanol
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (2-(benzyloxy)-5-bromophenyl)methanol
Executive Summary
This compound is a multifaceted organic compound whose synthetic utility is dictated by the nuanced interplay of its functional groups. As an intermediate in the synthesis of complex molecules, particularly in drug discovery and materials science, a thorough understanding of its electronic landscape is paramount for predicting its reactivity and designing rational synthetic pathways. This guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule, grounded in the fundamental principles of physical organic chemistry. We will dissect the electronic contributions of the benzyloxy, bromo, and hydroxymethyl substituents to elucidate the molecule's reactivity profile, present validated experimental protocols to exploit these properties, and offer a predictive framework for its behavior in various chemical environments.
Molecular Structure and Electronic Analysis
The reactivity of this compound is not merely the sum of its parts but a consequence of the synergistic and antagonistic electronic effects of its three key substituents on the benzene ring. A precise understanding of these effects is crucial for predicting which sites will act as electron donors (nucleophiles) or electron acceptors (electrophiles).
-
Hydroxymethyl Group (-CH₂OH): Attached to the aromatic ring, this group is weakly deactivating towards electrophilic aromatic substitution due to the electronegativity of the oxygen atom. Its primary role, however, is to provide a key reactive center at the benzylic carbon and the hydroxyl oxygen.
-
Benzyloxy Group (-OCH₂Ph): The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). This is a powerful activating effect, making the aromatic ring significantly more electron-rich and thus more nucleophilic.[1] This group is a strong ortho, para-director for electrophilic aromatic substitution.[2]
-
Bromo Group (-Br): Halogens present a classic case of competing electronic effects. The bromine atom is highly electronegative, withdrawing electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic attack.[3][4] However, it also possesses lone pairs that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[3] The inductive effect is generally stronger, making bromine a deactivating but ortho, para-directing group.[2]
The overall reactivity of the aromatic ring is a balance of these influences. The potent activating and directing effect of the benzyloxy group is the dominant factor, making the ring highly susceptible to electrophilic attack at the positions ortho and para to it.
Caption: Key reactive sites on this compound.
Analysis of Nucleophilic Centers
Nucleophilic sites are electron-rich and seek to react with electron-deficient species. This molecule possesses two primary nucleophilic centers.
The Hydroxyl Oxygen
The lone pairs of electrons on the oxygen atom of the hydroxymethyl group make it a potent nucleophile. This site is readily involved in reactions such as:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This reaction is often catalyzed by acids.[5]
-
Etherification (Williamson Ether Synthesis): After deprotonation with a suitable base (e.g., NaH) to form an alkoxide, it can attack alkyl halides to form ethers.
-
Reactions as a Nucleophile: Benzyl alcohol can serve as a nucleophilic reagent in various contexts, such as for SNAr reactions or to form Cbz-protected amines.[6]
The Aromatic Ring
As established, the strong electron-donating benzyloxy group activates the aromatic ring, making it a powerful nucleophile for electrophilic aromatic substitution (SEAr) reactions.[1][7] The directing effects of the substituents determine the regioselectivity of these reactions.
-
Benzyloxy group (-OCH₂Ph): Directs ortho and para.
-
Bromo group (-Br): Directs ortho and para.
The positions relative to the activating benzyloxy group are C3, C5 (occupied by -Br), and C1 (occupied by -CH₂OH). The available positions for substitution are C4 and C6 (using standard IUPAC numbering where C1 bears the hydroxymethyl group).
-
Position C6: This position is ortho to the strongly activating benzyloxy group but is sterically hindered by the adjacent bulky benzyloxy group itself.
-
Position C4: This position is para to the benzyloxy group, a sterically accessible and electronically favorable position for attack. It is also ortho to the bromo group.
Therefore, electrophilic attack is overwhelmingly directed to the C4 position . Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation.[8]
Analysis of Electrophilic Centers
Electrophilic sites are electron-deficient and are susceptible to attack by nucleophiles. The primary electrophilic character of this molecule is induced at the benzylic carbon.
The Benzylic Carbon
The carbon atom of the -CH₂OH group is a latent electrophilic site. The hydroxyl group is a poor leaving group, but upon protonation by an acid, it is converted into an excellent leaving group: water (H₂O).[9][10] The departure of water generates a secondary benzylic carbocation.
This benzylic carbocation is stabilized by resonance with the aromatic ring, making its formation favorable. This intermediate is highly electrophilic and will readily react with any nucleophile present in the reaction medium. This pathway is characteristic of SN1 reactions.[5][10] The presence of electron-donating groups on the ring, like the benzyloxy group, further stabilizes this carbocation, accelerating the rate of substitution. Conversely, electron-withdrawing groups would destabilize it.[11][12]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. Benzyl Alcohol [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]
- 12. m.youtube.com [m.youtube.com]
Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of (2-(benzyloxy)-5-bromophenyl)methanol
Abstract
(2-(benzyloxy)-5-bromophenyl)methanol is a deceptively simple aromatic alcohol that holds significant untapped potential as a versatile building block in synthetic chemistry. Its trifunctional nature—a reactive benzylic alcohol, a modifiable aryl bromide, and a cleavable benzyl ether protecting group—offers a unique three-pronged approach to the synthesis of complex molecules. This guide provides a comprehensive analysis of this molecule, from its logical synthesis and detailed characterization to an exploration of its reactivity at each functional site. We present field-proven protocols, explain the mechanistic rationale behind experimental choices, and propose novel research directions in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential intermediate for the discovery and creation of novel chemical entities.
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of organic synthesis, the strategic value of a starting material is often defined by its versatility. The ability to selectively address different functional groups on a core scaffold is paramount for the efficient construction of molecular diversity. This compound is a prime example of such a scaffold. While not extensively documented in the literature, its constituent parts are well-understood, allowing for a predictive and logical exploration of its chemical potential.
The molecule's core value lies in the orthogonal reactivity of its three key functional groups:
-
The Benzylic Alcohol (-CH₂OH): This primary alcohol is a gateway to a variety of transformations, including oxidation to aldehydes and carboxylic acids, etherification, esterification, and conversion to leaving groups for nucleophilic substitution.
-
The Aryl Bromide (-Br): Positioned para to the benzyloxy group, this functionality is an ideal handle for modern cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with a wide array of coupling partners.
-
The Benzyl Ether (-OCH₂Ph): Serving as a robust protecting group for the phenolic oxygen, it can be selectively removed under reductive conditions (e.g., hydrogenolysis) to unveil a nucleophilic phenol, opening another avenue for derivatization.
This guide will systematically explore the synthetic utility of each of these functionalities, providing both the "how" and the "why" to empower researchers in their experimental design.
Synthesis and Characterization: Establishing a Reliable Foundation
Proposed Synthetic Pathway
The proposed synthesis begins with 5-bromo-2-hydroxybenzoic acid and proceeds in three steps: 1) Fischer esterification to protect the carboxylic acid, 2) Williamson ether synthesis to protect the phenolic hydroxyl, and 3) Reduction of the ester to the primary alcohol.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Fischer Esterification of 5-Bromo-2-hydroxybenzoic acid
-
Rationale: The carboxylic acid is the most acidic proton source and would interfere with the subsequent base-mediated benzylation. Esterification protects this group and is a straightforward, high-yielding reaction.
-
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromo-2-hydroxybenzoate, which can often be used without further purification.
-
Step 2: Benzylation of Methyl 5-bromo-2-hydroxybenzoate
-
Rationale: Williamson ether synthesis is a classic and efficient method for forming aryl ethers. Potassium carbonate is a suitable base to deprotonate the weakly acidic phenol without hydrolyzing the ester.
-
Procedure:
-
Dissolve the crude ester from Step 1 (1.0 eq) in acetone (10 mL per gram).
-
Add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Heat the suspension to reflux and stir vigorously for 8-12 hours until TLC analysis indicates consumption of the starting material.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure methyl 2-(benzyloxy)-5-bromobenzoate.
-
Step 3: Reduction to this compound
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the ester to the primary alcohol. A milder alternative, such as sodium borohydride activated with lithium chloride, can also be effective and offers a safer profile.
-
Procedure (using LiAlH₄):
-
In an oven-dried, nitrogen-flushed flask, prepare a solution of methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1M solution of LiAlH₄ in THF (1.5 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction at 0°C by the sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. The expected data, based on its structure and data from analogous compounds[2][3], are summarized below.
| Technique | Expected Features |
| ¹H NMR | ~7.2-7.5 ppm: Multiplets, aromatic protons of the benzyl group and the bromophenyl ring. ~5.1 ppm: Singlet, 2H, -OCH₂ Ph. ~4.6 ppm: Singlet (or doublet if coupled to OH), 2H, Ar-CH₂ OH. ~2.0 ppm: Broad singlet, 1H, -OH (exchangeable with D₂O). |
| ¹³C NMR | ~155 ppm: C-OBn. ~115-138 ppm: Aromatic carbons. ~113 ppm: C-Br. ~70 ppm: -OC H₂Ph. ~60-65 ppm: Ar-C H₂OH. |
| IR (Infrared) | ~3400 cm⁻¹: Broad, O-H stretch (alcohol). ~3030 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~1250 cm⁻¹: C-O stretch (ether). ~1050 cm⁻¹: C-O stretch (alcohol). |
| MS (Mass Spec) | M⁺: Isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |
Potential Research Areas: A Roadmap for Discovery
The true value of this compound lies in its potential as a versatile intermediate. The following sections outline key research areas, complete with model protocols and mechanistic considerations.
Transformations of the Benzylic Alcohol
The primary alcohol is a versatile handle for introducing new functionalities and modulating the electronic properties of the molecule.
Caption: Key transformations of the benzylic alcohol group.
A. Oxidation to Aldehydes and Carboxylic Acids
-
Scientific Rationale: Accessing the aldehyde and carboxylic acid oxidation states is fundamental for applications in medicinal chemistry (e.g., for amide bond formation) and materials science. Mild oxidation with pyridinium chlorochromate (PCC) will selectively yield the aldehyde, while stronger oxidants like potassium permanganate (KMnO₄) will produce the carboxylic acid.[4]
-
Model Protocol (PCC Oxidation):
-
Suspend PCC (1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of the alcohol (1.0 eq) in DCM.
-
Stir at room temperature for 2-4 hours.
-
Dilute with diethyl ether and filter through a pad of silica gel to remove chromium salts.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be purified by chromatography.
-
B. Etherification and Esterification
-
Scientific Rationale: Converting the alcohol to ethers or esters can be used to block its reactivity, modify solubility, or introduce biologically active moieties. For instance, chemoselective etherification of benzylic alcohols is a known valuable transformation.[5]
-
Model Protocol (Esterification with Acetyl Chloride):
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM with pyridine (1.5 eq) at 0°C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench with water and extract with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry and concentrate to yield the acetate ester.
-
The Aryl Bromide: A Gateway to Cross-Coupling Chemistry
The C-Br bond is arguably the most powerful synthetic handle on this molecule, providing access to the vast and versatile world of palladium-catalyzed cross-coupling reactions.
Caption: Major cross-coupling reactions at the aryl bromide site.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
-
Scientific Rationale: The Suzuki coupling is one of the most robust and widely used methods for forming biaryl structures, which are privileged scaffolds in many pharmaceuticals. The reaction tolerates a wide range of functional groups, including the alcohol and benzyl ether present in our substrate.
-
Model Protocol (General Suzuki Coupling):
-
To a degassed mixture of solvent (e.g., dioxane/water), add the aryl bromide (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture under a nitrogen or argon atmosphere at 80-100°C for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography.
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
-
Scientific Rationale: This reaction is a cornerstone of medicinal chemistry for the synthesis of aryl amines, an essential functional group in countless drug molecules. It allows for the direct coupling of the aryl bromide with a wide variety of primary and secondary amines.
-
Model Protocol (General Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, 1.5 eq) in an anhydrous solvent like toluene or dioxane.
-
Seal the vessel and heat to 80-110°C until the starting material is consumed.
-
Cool the reaction, quench with saturated ammonium chloride, and extract with an organic solvent.
-
Purify the product via column chromatography.
-
Deprotection and Derivatization of the Phenolic Hydroxyl
-
Scientific Rationale: The benzyl ether serves as a stable protecting group that can be removed in the later stages of a synthesis to reveal a free phenol. This phenol can then be alkylated, acylated, or used in other reactions, providing a third point of diversification.
-
Model Protocol (Hydrogenolysis):
-
Dissolve the benzylated compound in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).
-
Place the mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the deprotected phenol.
-
Proposed Research Application: A Drug Discovery Workflow
The true potential of this compound can be realized by combining the aforementioned reactions in a strategic drug discovery workflow. The scaffold is particularly well-suited for generating libraries of compounds for screening against biological targets.
Proposed Workflow: Synthesis of a Kinase Inhibitor Library
Many kinase inhibitors feature a heterocyclic core attached to a substituted aromatic ring. Here, we propose a workflow to generate a library of potential inhibitors using our building block.
Sources
- 1. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 2. (2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
An In-depth Technical Guide on the Solubility and Stability of (2-(benzyloxy)-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
(2-(benzyloxy)-5-bromophenyl)methanol is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its physicochemical properties, namely solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the therapeutic efficacy and safety of derivative compounds. This technical guide provides a comprehensive analysis of the predicted solubility and stability profile of this compound in common laboratory solvents. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of these properties, ensuring scientific rigor and reproducibility. This document is intended to serve as a foundational resource for researchers, enabling informed decision-making and robust experimental design in the handling and application of this versatile chemical entity.
Introduction: The Significance of Physicochemical Profiling
In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Solubility directly impacts bioavailability and the feasibility of formulation, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts.[1][2] For a synthetic intermediate like this compound, these properties govern its utility in subsequent reaction steps and its purification efficiency. This guide will first delve into the predicted behavior of this molecule based on its structural attributes and then provide robust protocols for experimental verification.
Predicted Solubility Profile
The solubility of a compound is a function of its molecular structure and the physicochemical properties of the solvent.[3] The structure of this compound, with its combination of polar and non-polar moieties, suggests a nuanced solubility profile.
Based on the principle of "like dissolves like," we can predict its solubility in a range of common solvents.[3]
Table 1: Predicted Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of a hydroxyl group allows for hydrogen bonding with protic solvents. However, the bulky, non-polar benzyl and bromophenyl groups will likely limit extensive solubility in highly polar solvents like water. Methanol and ethanol are expected to be better solvents than water due to their lower polarity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. The absence of a hydrogen-bonding network in the solvent allows for better solvation of the large organic structure. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to High | The significant non-polar character imparted by the benzene rings and the bromo substituent suggests good solubility in non-polar solvents. Toluene, in particular, should be an effective solvent due to aromatic stacking interactions. |
Experimental Determination of Solubility
While predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development and formulation.[4][5] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4]
Thermodynamic Solubility Determination: Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent.[4]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[5][6]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.
-
Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.[2][6]
Predicted Stability Profile and Degradation Pathways
The stability of this compound is dictated by the lability of its functional groups under various environmental conditions, including pH, temperature, and light.[7][8][9]
Predicted Degradation Pathways:
-
Hydrolysis: The benzyl ether linkage may be susceptible to cleavage under strong acidic conditions, yielding 5-bromo-2-hydroxybenzyl alcohol and benzyl alcohol.
-
Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde and subsequently to a carboxylic acid, particularly in the presence of oxidizing agents or under elevated temperatures.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. The C-Br bond can also be photolabile.
Experimental Evaluation of Chemical Stability: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11] These studies are a core component of the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8][9][10][12]
Workflow for Forced Degradation Studies:
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.[8]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is a validated analytical method that can accurately quantify the decrease in the concentration of the active substance and the increase in degradation products.[13]
Method Development Workflow:
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. rheolution.com [rheolution.com]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. snscourseware.org [snscourseware.org]
- 11. jetir.org [jetir.org]
- 12. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 13. Making sure you're not a bot! [opus4.kobv.de]
An In-Depth Technical Guide to (2-(benzyloxy)-5-bromophenyl)methanol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(benzyloxy)-5-bromophenyl)methanol is a versatile aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a benzyloxy protecting group, a reactive bromine atom, and a primary benzylic alcohol, makes it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the theoretical and known properties of this compound, detailed synthetic protocols, insights into its reactivity, and a discussion of its potential applications in drug discovery and materials science.
Physicochemical and Theoretical Properties
This compound, with the CAS number 177759-46-5, is a key synthetic building block. A summary of its fundamental properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |
| Molecular Weight | 293.16 g/mol | [1] |
| Predicted Boiling Point | 413.5 ± 35.0 °C | [1] |
| Predicted Density | 1.436 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 14.11 ± 0.10 | [1] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-bromo-5-hydroxybenzaldehyde.
Workflow for the Synthesis of this compound:
Sources
Methodological & Application
Application Notes: (2-(benzyloxy)-5-bromophenyl)methanol as a Versatile Synthetic Building Block
Introduction: Unveiling a Trifunctional Synthetic Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. (2-(benzyloxy)-5-bromophenyl)methanol emerges as a particularly valuable building block due to the orthogonal reactivity of its three key functional groups. The presence of a primary alcohol, a stable benzyl ether protecting group, and an aryl bromide offers chemists a powerful tool for sequential and site-selective modifications. This trifunctional arrangement allows for a modular approach to constructing complex molecular architectures, making it an indispensable intermediate in the synthesis of novel therapeutics and functional materials.
The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be unveiled later in a synthetic sequence. The aryl bromide is a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Finally, the primary alcohol provides a nucleophilic site for etherification, esterification, or oxidation to introduce further complexity. This document provides an in-depth guide to the synthesis and strategic application of this building block, complete with detailed protocols and expert insights.
| Physicochemical Properties | |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₃BrO₂[1] |
| Molecular Weight | 293.15 g/mol [1] |
| CAS Number | 280775-01-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, THF |
Part 1: Synthesis of the Building Block
The most common and logical route to this compound begins with the commercially available 5-bromo-2-hydroxybenzaldehyde. The synthesis involves a two-step sequence: protection of the phenol followed by reduction of the aldehyde.
Workflow for Synthesis
Caption: Synthetic route to this compound.
Protocol 1.1: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde
This protocol employs a standard Williamson ether synthesis, a reliable method for forming aryl ethers.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and stir overnight.[2] Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Add deionized water to the residue, which should cause the product to precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-(benzyloxy)-5-bromobenzaldehyde.
Scientist's Note: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not an alcohol, providing selectivity. DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation.
Protocol 1.2: Synthesis of this compound
This step involves the chemoselective reduction of the aldehyde functional group.
Materials:
-
2-(Benzyloxy)-5-bromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC.
-
Quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases and the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
Scientist's Note: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the aryl bromide or the benzyl ether. The portion-wise addition at 0 °C helps to control the exothermic reaction.
Part 2: Core Applications in Synthesis
The true utility of this compound lies in the selective manipulation of its functional groups.
Application 1: Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[3] This reaction allows for the introduction of a vast array of substituents at the 5-position of the phenyl ring.
Caption: Suzuki coupling reaction of the building block.
Protocol 2.1: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (a bulky phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(OAc)₂ (2 mol %) and JohnPhos (4 mol %).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction by LC-MS or TLC.[4]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the desired biphenyl product.
Scientist's Note: The choice of ligand is critical for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands like JohnPhos or SPhos are often effective for cross-coupling reactions involving aryl bromides.[4] The base is essential for the transmetalation step of the catalytic cycle.
Application 2: Deprotection of the Benzyl Ether
Revealing the phenolic hydroxyl is a key step in many synthetic routes. The benzyl ether can be cleaved under various conditions, allowing for flexibility based on the other functional groups present in the molecule.
| Method | Reagents & Conditions | Advantages | Limitations |
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C (5-10 mol %), MeOH or EtOAc | Very clean, byproducts are toluene and H₂O. | Reduces other sensitive groups (alkenes, alkynes, nitro groups).[5] |
| Lewis Acid Cleavage | Boron tribromide (BBr₃) or Boron trichloride (BCl₃), DCM, -78 °C to RT | Effective when hydrogenation is not viable. Can be selective.[6][7] | Harshly acidic; may not be suitable for acid-labile substrates. BBr₃ can also cleave methyl ethers.[8][9] |
Protocol 2.2: Deprotection via Catalytic Hydrogenation
Procedure:
-
Dissolve the benzylated compound (1.0 eq) in methanol or ethyl acetate.
-
Carefully add Palladium on carbon (10% Pd/C, ~5 mol %).
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Evacuate and purge the system with hydrogen gas three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected phenol.
Scientist's Note: The Celite filtration must be done carefully as Pd/C can be pyrophoric when dry. It is often recommended to wet the Celite pad with the solvent before filtration.
Protocol 2.3: Deprotection using Boron Tribromide (BBr₃)
Procedure:
-
Dissolve the benzylated compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C or room temperature over several hours. Monitor by TLC.[6]
-
Once complete, cool the reaction back to 0 °C and quench by the slow addition of methanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify by column chromatography if necessary.
Scientist's Note: BBr₃ is highly corrosive and moisture-sensitive. This reaction must be performed under strictly anhydrous conditions. The deprotection mechanism involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack of bromide.[9] Studies have shown that benzyl ethers are cleaved more rapidly than propargyl ethers, which are in turn cleaved more rapidly than methyl ethers, offering a potential hierarchy for selective deprotection.[7]
Part 3: Case Study - Synthesis of a TRPM8 Antagonist Scaffold
To illustrate the integrated use of this building block, we outline a synthetic pathway towards a core scaffold found in a series of TRPM8 antagonists, which are of interest in drug discovery for treating pain and cold hypersensitivity.[10]
Caption: Multi-step synthesis demonstrating the utility of the building block.
This hypothetical pathway showcases the logical sequence of reactions enabled by the building block's orthogonal functionalities:
-
Suzuki Coupling: The aryl bromide is first used to install a key biaryl linkage.
-
Oxidation: The primary alcohol is then oxidized to an aldehyde to prepare for the introduction of an amine side chain.
-
Reductive Amination: An amine is coupled to the aldehyde, forming a new C-N bond and building out the molecular structure.
-
Deprotection: Finally, the benzyl protecting group is removed via hydrogenation to reveal the free phenol, a common pharmacophore in many biologically active molecules.
This strategic, multi-step synthesis highlights why this compound is a powerful and enabling tool for researchers in drug development and complex molecule synthesis.
References
-
Cao, Z., Wang, X., Zhang, T., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. Available at: [Link]
-
Organic Syntheses. (2-Amino-5-bromobenzaldehyde). Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde).
-
Reddit. (Will BBr3 cleave a benzyl ether?). r/chemistry. Available at: [Link]
-
Jean, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. Available at: [Link]
-
Cwik, A., Hell, Z., & Figueras, F. (2005). Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Andrews, M. D., et al. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Amponsah, S. K., et al. (2023). Protocol for investigating neuroprotective effect of the methanol leaf extract of Mallotus oppositifolius in lipopolysaccharide neuro-inflammation-associated depression in mice. protocols.io. Available at: [Link]
-
ResearchGate. (Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium). Available at: [Link]
-
ResearchGate. (Bioactivity Based Phytochemical Quantification and Antioxidant activity of Methanol Extracts of selected medicinal plants). Available at: [Link]
-
Organic Chemistry Portal. (Benzyl Ethers - Protecting Groups). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10870024, 5-(Benzyloxy)-2-bromobenzaldehyde. Available at: [Link]
- Google Patents. (CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid).
-
Okano, K., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses. Available at: [Link]
- Google Patents. (CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde).
-
ResearchGate. (Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters). Available at: [Link]
-
Boce, V., et al. (2004). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups). Available at: [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Eureka | Patsnap. (Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde). Available at: [Link]
Sources
- 1. 2-(Benzyloxy)-5-bromobenzaldehyde 121124-94-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of (2-(benzyloxy)-5-bromophenyl)methanol in Medicinal Chemistry: A Guide to Application and Synthesis
In the landscape of modern drug discovery, the efficient construction of novel molecular architectures with therapeutic potential is paramount. The strategic selection of starting materials and key intermediates can significantly influence the trajectory of a medicinal chemistry program. (2-(benzyloxy)-5-bromophenyl)methanol emerges as a highly versatile, yet underexplored, building block with significant potential for the synthesis of diverse and biologically active compounds. This guide provides an in-depth exploration of its applications, supported by detailed synthetic protocols and a discussion of the underlying chemical principles.
Introduction: The Promise of a Multifunctional Building Block
This compound is a trifunctional organic molecule, the utility of which lies in the orthogonal reactivity of its constituent moieties: a primary alcohol, a bromo-substituent on the aromatic ring, and a benzyl ether. This unique combination of functional groups allows for a stepwise and controlled elaboration of the molecular scaffold, making it an attractive starting point for the synthesis of various heterocyclic systems and other complex molecules. Notably, it serves as a valuable precursor to benzofuran derivatives, a class of compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5].
The presence of the bromo-substituent is particularly advantageous, providing a handle for late-stage functionalization through transition-metal-catalyzed cross-coupling reactions. This enables the rapid generation of compound libraries with diverse substitution patterns for structure-activity relationship (SAR) studies. The benzyl ether serves as a robust protecting group for the phenolic oxygen, which can be readily removed under specific conditions to reveal a free hydroxyl group, a common pharmacophoric feature.
This document will detail the synthesis of this compound and its subsequent application in the construction of medicinally relevant scaffolds, providing researchers with the foundational knowledge and practical protocols to leverage this versatile building block in their drug discovery endeavors.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be efficiently achieved from commercially available starting materials. A reliable two-step sequence starting from 2-amino-5-bromobenzoic acid is presented below. This approach leverages a diazo-free hydroxylation of the aniline followed by chemoselective reduction of the carboxylic acid.
Protocol 2.1: Synthesis of 5-Bromo-2-hydroxybenzoic acid
This protocol describes the conversion of 2-amino-5-bromobenzoic acid to 5-bromo-2-hydroxybenzoic acid via a diazotization-hydroxylation sequence.
Materials:
-
2-amino-5-bromobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in dilute sulfuric acid (e.g., 2 M) with stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the cooled reaction mixture, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, bring a volume of dilute sulfuric acid to a gentle boil.
-
Slowly add the cold diazonium salt solution to the hot acid. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture at reflux for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-bromo-2-hydroxybenzoic acid.
Protocol 2.2: Benzylation of 5-Bromo-2-hydroxybenzoic acid
This protocol details the protection of the phenolic hydroxyl group as a benzyl ether.
Materials:
-
5-bromo-2-hydroxybenzoic acid
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to afford 2-(benzyloxy)-5-bromobenzoic acid.
Protocol 2.3: Reduction to this compound
This protocol describes the selective reduction of the carboxylic acid to the primary alcohol.
Materials:
-
2-(benzyloxy)-5-bromobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2-(benzyloxy)-5-bromobenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.5-2.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Application in the Synthesis of Benzofuran Scaffolds
A primary application of this compound is its use as a precursor for the synthesis of substituted benzofurans. The following protocols outline a general strategy for the construction of a 2-substituted-5-bromobenzofuran.
Protocol 3.1: Oxidation to 2-(benzyloxy)-5-bromobenzaldehyde
The first step in this sequence is the oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(benzyloxy)-5-bromobenzaldehyde.
Protocol 3.2: Synthesis of a 2-Substituted-5-bromobenzofuran via Wittig Reaction and Cyclization
This protocol illustrates the conversion of the aldehyde to a benzofuran derivative.
Materials:
-
2-(benzyloxy)-5-bromobenzaldehyde
-
A suitable phosphonium ylide (e.g., generated from methyltriphenylphosphonium bromide and a strong base for a 2-vinyl intermediate)
-
Anhydrous THF or other suitable solvent
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid) for cyclization (if required)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification equipment
Procedure (Part A: Wittig Reaction):
-
Suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product to obtain the alkene intermediate.
Procedure (Part B: Deprotection and Cyclization):
-
The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethyl acetate). This will yield the corresponding phenol.
-
The resulting phenolic alkene can then undergo intramolecular cyclization to form the benzofuran ring. This can often be achieved by heating with an acid catalyst or through various metal-catalyzed methods. The specific conditions will depend on the nature of the alkene substituent.
The following diagram illustrates the synthetic pathway from the key intermediate to a generic benzofuran derivative.
Caption: Synthetic route to 2-substituted-5-bromobenzofurans.
Late-Stage Functionalization via Cross-Coupling Reactions
The 5-bromo-substituent on the benzofuran scaffold is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around the benzofuran core, which is crucial for optimizing biological activity.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of the 5-bromobenzofuran with a boronic acid or ester.
Materials:
-
2-Substituted-5-bromobenzofuran
-
Aryl or heteroaryl boronic acid or pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel, add the 2-substituted-5-bromobenzofuran (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the 5-aryl/heteroaryl-benzofuran derivative.
The following diagram illustrates the diversification of the benzofuran scaffold.
Caption: Diversification of the 5-bromobenzofuran scaffold.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its synthesis is straightforward, and its unique combination of functional groups allows for the controlled and efficient synthesis of complex molecular scaffolds, particularly the biologically important benzofurans. The protocols and strategies outlined in this guide are intended to provide researchers with the necessary tools to incorporate this promising intermediate into their drug discovery programs, facilitating the exploration of novel chemical space and the development of new therapeutic agents.
References
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
(2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3. ChemicalBook.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
-
Bioactivity Based Phytochemical Quantification and Antioxidant activity of Methanol Extracts of selected medicinal plants. ResearchGate.
-
20712-12-3 | (2-Amino-5-bromophenyl)methanol. ChemScene.
-
BENZYLOXYPHENYL-BASED SYNTHESES OF SOME NOVEL N-ACETYLPYRAZOLINES. DergiPark.
-
Bioactive Formulations in Agri-Food-Pharma: Source and Applications. Bioengineering.
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
-
[2-(Benzyloxy)-4-bromophenyl]methanol (CAS No. 1094474-98-2) Suppliers. ChemicalRegister.com.
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate.
-
Bioorganic & Medicinal Chemistry. CIMAP Staff.
-
Production and Biomedical Applications of Bioactive Compounds. MDPI.
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry.
-
(2-Amino-5-bromophenyl)methanol 97% | CAS: 20712-12-3. AChemBlock.
-
Schematic representation of fused benzofuran derivatives 5(a–h). ResearchGate.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. ResearchGate.
-
(2-Amino-5-bromophenyl)methanol | 20712-12-3. Sigma-Aldrich.
-
Synthetic Intermediates (building blocks). AsisChem Inc.
Sources
Application Note & Protocol: A Scalable, High-Yield Synthesis of (2-(benzyloxy)-5-bromophenyl)methanol for Pharmaceutical Research
Abstract: (2-(benzyloxy)-5-bromophenyl)methanol is a key building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting a range of therapeutic areas. The ability to produce this intermediate on a large scale with high purity and yield is critical for advancing drug development programs. This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound via the chemoselective reduction of its corresponding aldehyde. We detail a robust and scalable protocol, explain the rationale behind key procedural choices, and outline essential safety and analytical considerations to ensure a reliable and reproducible process.
Introduction: Strategic Importance and Synthetic Rationale
The substituted benzyl alcohol, this compound, serves as a versatile precursor in medicinal chemistry. The bromo-substituent provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. The primary alcohol moiety can be further oxidized or functionalized, making this compound a valuable starting point for complex molecular architectures.
The most direct and industrially viable route to this alcohol is the reduction of the corresponding aldehyde, (2-(benzyloxy)-5-bromobenzaldehyde). For large-scale applications, the choice of reducing agent is paramount, balancing reactivity, selectivity, cost, safety, and ease of workup. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are highly reactive with protic solvents and moisture, posing significant safety challenges on scale.
Therefore, this protocol utilizes sodium borohydride (NaBH₄) . It is a milder, more selective reducing agent that is compatible with alcoholic solvents, significantly simplifying the reaction setup and improving the overall safety profile.[1] NaBH₄ selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or halides that might be present in more complex substrates.[2] This chemoselectivity is crucial for ensuring a clean reaction with minimal byproduct formation.
Overall Synthesis and Workflow
The process involves a straightforward, single-step reduction followed by a standard aqueous workup and purification. The workflow is designed for scalability and efficiency.
Reaction Scheme
Caption: Reduction of an aldehyde to a primary alcohol.
Process Workflow Diagram
Caption: Step-by-step large-scale synthesis workflow.
Detailed Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Equiv. |
| (2-(benzyloxy)-5-bromobenzaldehyde) | 307.16 | 100.0 g | 0.326 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 14.8 g | 0.391 | 1.2 |
| Methanol (MeOH) | 32.04 | 500 mL | - | - |
| Tetrahydrofuran (THF) | 72.11 | 500 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~1.5 L | - | - |
| Deionized Water | 18.02 | ~2.0 L | - | - |
| Saturated Brine Solution | - | ~500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~50 g | - | - |
Experimental Procedure
-
Reaction Setup:
-
To a 3-liter, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add (2-(benzyloxy)-5-bromobenzaldehyde) (100.0 g, 0.326 mol).
-
Add methanol (500 mL) and tetrahydrofuran (500 mL) to dissolve the aldehyde completely. The use of a co-solvent system (MeOH/THF) ensures the solubility of both the starting material and the intermediate borate esters.
-
Begin stirring to ensure the mixture is homogeneous.
-
-
Reduction:
-
Cool the reaction vessel to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic nature of the reduction and to minimize potential side reactions.
-
Once the temperature is stable, begin adding sodium borohydride (14.8 g, 0.391 mol) in small portions over 45-60 minutes.
-
Causality: Portion-wise addition is a critical safety measure. NaBH₄ reacts with methanol to slowly generate hydrogen gas.[1] Adding it all at once can lead to a rapid, uncontrolled evolution of flammable H₂ gas and a dangerous temperature spike.[3]
-
After the full addition of NaBH₄, allow the reaction to stir at 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexane).
-
Spot the starting material as a reference. The reaction is complete when the starting aldehyde spot (higher Rƒ) is completely consumed and a new, more polar product spot (lower Rƒ) appears. The reaction is typically complete within 2-3 hours.
-
-
Quenching and Workup:
-
Once the reaction is complete, slowly and carefully quench the excess NaBH₄ by adding deionized water (approx. 200 mL) dropwise via an addition funnel. Maintain cooling with the ice bath during this process, as the quenching is exothermic and produces hydrogen gas.
-
After the initial quench, remove the ice bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a large separatory funnel. Add an additional 1 L of deionized water and 500 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with saturated brine solution (500 mL) to remove residual water and inorganic salts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic phase over anhydrous magnesium sulfate (~50 g), swirl, and let it sit for 20 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid or a pale oil that solidifies upon standing.
-
-
Purification:
-
For large-scale synthesis, recrystallization is the preferred method of purification.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy (the point of incipient precipitation).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.
-
Collect the purified white crystalline solid by vacuum filtration, wash the filter cake with cold hexane, and dry under vacuum.
-
Expected Yield: 90-95%. Melting Point: ~78-81 °C.
-
Safety and Hazard Management
-
Sodium Borohydride (NaBH₄): Corrosive and water-reactive. Contact with water or acids releases flammable hydrogen gas, which can ignite.[4] Handle in a dry, well-ventilated area, away from ignition sources. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[5] In case of a spill, do NOT use water. Cover with dry sand or soda ash and sweep into a labeled container for disposal.[3]
-
Solvents (Methanol, THF, Ethyl Acetate, Hexane): All are flammable organic solvents. Handle away from open flames and sparks. Methanol is toxic if ingested, inhaled, or absorbed through the skin. Ensure all operations are performed within a certified fume hood.
-
Quenching: The quenching step must be performed slowly and with cooling to manage heat and gas evolution. Never add water rapidly to a large amount of unreacted NaBH₄.
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical methods are recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of the starting aldehyde proton (~9.9 ppm in ¹H NMR).
-
FT-IR Spectroscopy: To verify the presence of the broad O-H stretch (~3300 cm⁻¹) of the alcohol and the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹).
-
HPLC/UPLC: To determine the purity of the final product (e.g., >99%) using a suitable C18 column and a mobile phase such as acetonitrile/water.[6][7]
-
Melting Point: A sharp melting point range is indicative of high purity.
By following this detailed protocol and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this compound on a large scale, facilitating the advancement of pharmaceutical synthesis programs.
References
-
Organic Chemistry Portal. Synthesis of benzylic alcohols. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. [Link]
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Coll. Vol. 10, p.26 (2004); Vol. 79, p.1 (2002). [Link]
-
New Jersey Department of Health (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
University of California (2012). Standard Operating Procedure: Sodium borohydride. [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of (2-(benzyloxy)-5-bromophenyl)methanol
Executive Summary
(2-(benzyloxy)-5-bromophenyl)methanol is a valuable trifunctional building block in medicinal chemistry and materials science. Its utility is derived from the strategic interplay of three distinct reactive sites: a benzylic alcohol, an aryl bromide, and a benzyloxy ether. However, this multifunctionality presents a significant chemoselectivity challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reaction of this substrate with various classes of organometallic reagents. We will explore mechanistically distinct pathways, including lithium-halogen exchange, magnesium-halogen exchange, and palladium-catalyzed cross-coupling, providing detailed, field-proven protocols for each transformation. The causality behind experimental choices, troubleshooting, and safety considerations are emphasized to ensure reproducible and safe execution.
Reactivity Profile and Strategic Considerations
The reaction of an organometallic reagent (R-M) with this compound is a competition between three primary pathways:
-
Acid-Base Reaction: The benzylic alcohol's acidic proton (-CH₂OH ) is the most reactive site towards strong bases. This is typically the first and fastest reaction, consuming one equivalent of the organometallic reagent to form a metal alkoxide.
-
Metal-Halogen Exchange: The aryl bromide (Ar-Br ) can undergo exchange with a sufficiently reactive organometallic reagent (typically organolithiums) to form a new arylmetal species (Ar-M), which is a potent nucleophile.[1]
-
Cross-Coupling: The aryl bromide serves as an excellent electrophile in transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C bonds under conditions that can be tuned to tolerate the free hydroxyl group.[2][3]
The choice of reagent and reaction conditions dictates which of these pathways predominates, enabling the selective functionalization of the molecule.
Application Note I: Functionalization via Lithium-Bromine Exchange
Principle: Strong organolithium bases, such as n-butyllithium (n-BuLi), are sufficiently reactive to perform a rapid lithium-bromine exchange on the aryl bromide. This reaction is much faster than nucleophilic attack on the aromatic ring.[4] However, the acidic proton of the alcohol is even more reactive. Therefore, a minimum of two equivalents of the organolithium reagent are required: the first equivalent deprotonates the alcohol, and the second performs the Li/Br exchange. This generates a versatile dilithiated intermediate that can be trapped with various electrophiles.
Mechanistic Rationale: The reaction proceeds sequentially. The initial deprotonation is an irreversible acid-base reaction. The subsequent Li/Br exchange occurs at low temperatures (typically -78 °C) to prevent side reactions, such as ether cleavage or elimination. The resulting aryllithium species is a powerful nucleophile ready for functionalization.
Protocol 1: Synthesis of (2-(benzyloxy)-5-(trimethylsilyl)phenyl)methanol
This protocol details the generation of the dilithiated intermediate followed by quenching with trimethylsilyl chloride (TMSCl).
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes, 2.2 equiv)
-
Trimethylsilyl chloride (TMSCl, 1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (2.2 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.
-
Quenching: Add TMSCl (1.5 equiv) dropwise to the solution at -78 °C. Stir for an additional 2 hours at this temperature, then allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to moisture in the glassware or solvent. Ensure all equipment is rigorously dried and solvents are anhydrous.[5][6] Titrate the n-BuLi solution before use to confirm its concentration.
-
Side Products: If the temperature rises significantly during n-BuLi addition, side reactions like elimination or cleavage of the benzyl ether can occur. Maintain strict temperature control.
Application Note II: Grignard Reagent-Mediated Reactions
Principle: Standard Grignard reagents (RMgX) are typically less effective than organolithiums for direct metal-halogen exchange on unactivated aryl bromides.[7] They will readily deprotonate the alcohol, but the subsequent exchange is slow. To achieve a magnesium-halogen exchange, more reactive "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), or Knochel-Hauser bases (e.g., TMPMgCl·LiCl) are necessary.[8][9] These reagents exhibit higher reactivity and functional group tolerance.[10][11]
Mechanistic Rationale: The presence of LiCl in Knochel's Turbo-Grignard reagents breaks up the oligomeric aggregates of the Grignard reagent, increasing its kinetic basicity and reactivity, which facilitates the Mg/Br exchange at temperatures where sensitive functional groups remain intact.
Protocol 2: In Situ Formation of an Arylmagnesium Reagent and Reaction with an Aldehyde
This protocol describes the i-PrMgCl·LiCl mediated Mg/Br exchange and subsequent reaction with benzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
i-PrMgCl·LiCl (1.3 M in THF, 1.2 equiv)
-
Benzaldehyde (1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound in anhydrous THF in a flame-dried flask.
-
Exchange Reaction: Add i-PrMgCl·LiCl (1.2 equiv) dropwise at room temperature. The initial deprotonation of the alcohol will occur, followed by the slower Mg/Br exchange. Stir for 2 hours at room temperature.
-
Electrophilic Trap: Cool the mixture to 0 °C and add benzaldehyde (1.2 equiv) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates consumption of the starting material.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup and extraction with ethyl acetate as described in Protocol 1. Purify by flash chromatography.
Application Note III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: For synthesizing biaryl structures, the Suzuki-Miyaura cross-coupling reaction is a highly efficient and chemoselective method.[2][12] A palladium catalyst, in the presence of a suitable base and ligand, facilitates the coupling of the aryl bromide with a boronic acid or ester. This method is highly valued for its exceptional tolerance of various functional groups, including free alcohols, which often do not require protection.[2][13]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the aryl group from the boronic acid (activated by the base) to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent mixture: 1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: To a round-bottom flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Comparative Summary and Data Presentation
The choice of synthetic route depends on the desired final product. The table below summarizes the key aspects of each protocol.
| Method | Reagent | Equivalents | Temp. | Key Transformation | Advantages | Limitations |
| Lithiation | n-BuLi | >2.0 | -78 °C | Forms a nucleophilic aryllithium | Access to a wide range of electrophiles | Requires cryogenic temperatures; sensitive to moisture |
| Grignard | i-PrMgCl·LiCl | >1.0 | 0 °C to RT | Forms a nucleophilic arylmagnesium | Milder conditions than lithiation; good functional group tolerance | Less reactive than aryllithiums; may require specific "Turbo" reagents |
| Suzuki Coupling | Pd(PPh₃)₄ / Boronic Acid | Catalytic | 90 °C | C(sp²)-C(sp²) bond formation | Excellent functional group tolerance; commercially available reagents | Requires a pre-functionalized coupling partner (boronic acid); potential for catalyst poisoning |
Visualization of Workflows and Mechanisms
Diagram 1: Reagent Selection Workflow
This diagram illustrates the decision process for selecting the appropriate organometallic protocol based on the desired synthetic outcome.
Caption: Decision tree for selecting a synthetic strategy.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Sources
- 1. Aryl Halide | Structure, Reactions & Uses - Lesson | Study.com [study.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Hauser base - Wikipedia [en.wikipedia.org]
- 11. vapourtec.com [vapourtec.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes Derived from (2-(benzyloxy)-5-bromophenyl)methanol: A Guide for Researchers
This technical guide explores the potential catalytic applications of metal complexes derived from the versatile building block, (2-(benzyloxy)-5-bromophenyl)methanol. While this specific precursor may not be extensively documented in the catalytic literature, its inherent structural features—a benzyloxy group for electronic modulation, a bromo substituent for synthetic handles or steric influence, and a reactive methanol group—make it an excellent starting point for the rational design of novel ligands for homogeneous catalysis. This document provides a scientifically grounded framework for the synthesis of such ligands and detailed protocols for their application in high-impact catalytic transformations, empowering researchers to explore new frontiers in catalyst development.
Part 1: Ligand Design and Synthesis from this compound
The strategic functionalization of this compound can lead to a variety of ligand classes. Here, we propose the synthesis of two prominent types: a monodentate phosphine ligand, a workhorse in cross-coupling chemistry, and an N-heterocyclic carbene (NHC) precursor, known for forming robust and highly active catalysts.
Proposed Synthesis of a Monodentate Phosphine Ligand: (2-(benzyloxy)-5-bromobenzyl)diphenylphosphine
The conversion of the benzylic alcohol to a phosphine can be achieved through a two-step process involving the formation of a benzyl halide followed by nucleophilic substitution with a phosphide salt. The electron-donating benzyloxy group is expected to enhance the electron-donating properties of the resulting phosphine ligand, which can accelerate the rate-determining oxidative addition step in many catalytic cycles.[1][2]
Experimental Protocol: Synthesis of (2-(benzyloxy)-5-bromobenzyl)diphenylphosphine
Step 1: Synthesis of 1-(benzyloxy)-4-bromo-2-(chloromethyl)benzene
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude benzyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of (2-(benzyloxy)-5-bromobenzyl)diphenylphosphine
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve diphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise to generate a solution of lithium diphenylphosphide.
-
Stir the resulting orange-red solution at -78 °C for 30 minutes.
-
Slowly add a solution of 1-(benzyloxy)-4-bromo-2-(chloromethyl)benzene (1.0 eq.) in anhydrous THF to the phosphide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with degassed water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phosphine ligand. To prevent oxidation, the phosphine can be handled as its more stable phosphine oxide or phosphine-borane adduct.
Proposed Synthesis of an N-Heterocyclic Carbene (NHC) Precursor
N-heterocyclic carbenes are powerful ligands that form highly stable and active metal complexes.[3] The synthesis of an NHC precursor from this compound can be envisioned through a multi-step sequence involving amination, condensation, and cyclization.
Conceptual Synthetic Pathway for an Imidazolium Salt Precursor
Caption: Proposed synthetic route to an NHC precursor.
Part 2: Catalytic Applications and Protocols
The synthesized ligands can be utilized to form metal complexes for various catalytic reactions. Below are detailed application notes and protocols for two high-impact transformations.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Application Note: Palladium complexes of electron-rich phosphine ligands are highly effective for Suzuki-Miyaura cross-coupling reactions.[1][2] The proposed (2-(benzyloxy)-5-bromobenzyl)diphenylphosphine ligand is expected to form a highly active palladium catalyst. The benzyloxy group enhances the electron density on the phosphorus atom, which in turn increases the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step of the catalytic cycle.[2] The bulky nature of the ligand can also promote the final reductive elimination step to release the biaryl product.[1]
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(2-(benzyloxy)-5-bromobenzyl)diphenylphosphine ligand
-
Aryl bromide (1.0 eq.)
-
Aryl boronic acid (1.2 eq.)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk tube or reaction vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol% Pd) and the phosphine ligand (e.g., 2-4 mol%) to a Schlenk tube.
-
Add the aryl bromide, aryl boronic acid, and base to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
| Entry | Aryl Halide | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | >95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | K₃PO₄ | Dioxane | 110 | 8 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | K₂CO₃ | DMF | 90 | 16 | 88 |
Application 2: Rhodium-Catalyzed Asymmetric Hydrogenation
Application Note: For rhodium-catalyzed asymmetric hydrogenation, a chiral ligand is essential.[4] The this compound scaffold can be elaborated into a chiral ligand. For instance, the phosphine could be made P-chirogenic, or the benzyl alcohol could be used to link to a chiral backbone, creating a P,O-type ligand. Such chiral rhodium complexes are highly effective in the enantioselective hydrogenation of prochiral olefins, a key transformation in the synthesis of chiral drugs and fine chemicals.[4]
Experimental Workflow for Asymmetric Hydrogenation
Sources
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Hydrazides
For: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Hydrazide Moiety as a Cornerstone in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the largest and most diverse class of organic molecules. Their ubiquity in biologically active natural products and synthetic drugs underscores the continuous need for efficient and versatile synthetic methodologies. Within the synthetic chemist's toolkit, the hydrazide functional group (-CONHNH₂) and its parent, hydrazine (H₂NNH₂), stand out as exceptionally powerful and versatile building blocks.[1][2] The inherent nucleophilicity of the two adjacent nitrogen atoms provides a reactive handle for a multitude of cyclization and condensation reactions, enabling direct access to a wide array of nitrogen-containing heterocycles.[1][2]
This technical guide provides an in-depth exploration of the use of hydrazides and hydrazines in the synthesis of several key five- and six-membered heterocyclic systems: pyrazoles, indoles, pyridazines, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Beyond a mere recitation of procedures, this note delves into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational methods.
Synthesis of Pyrazoles via the Knorr Cyclocondensation
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in blockbuster drugs such as the anti-inflammatory celecoxib. The most fundamental and widely employed method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4][5][6]
Underlying Mechanism and Scientific Rationale
The reaction proceeds via a two-step sequence: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8] The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the dicarbonyl compound towards nucleophilic attack by the hydrazine.[4][7]
Causality in Experimental Design:
-
Regioselectivity: When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two regioisomeric pyrazoles can form. The outcome is a delicate balance of steric and electronic factors. Under acidic conditions, the more nucleophilic nitrogen of the substituted hydrazine (typically the N-H further from the substituent) attacks the less sterically hindered or more electrophilic carbonyl group first.[9] Precise pH control can, therefore, be a critical parameter for directing the synthesis towards a desired isomer.[9]
-
Catalyst Choice: While often just a few drops of a strong acid like acetic acid are sufficient, the choice of catalyst can be crucial. For less reactive substrates, stronger acids may be needed to promote the dehydration of the cyclic intermediate, which is often the rate-determining step.[9]
General Experimental Workflow
The logical flow of the Knorr pyrazole synthesis is straightforward, beginning with the mixing of reactants and culminating in the isolation of the aromatic product.
Caption: General workflow for the Knorr pyrazole synthesis.
Detailed Protocol: Synthesis of 5-Phenyl-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, which is a common outcome when using β-ketoesters.[3]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 1 eq.) and hydrazine hydrate (e.g., 6 mmol, 2 eq.).[3]
-
Add 1-propanol (3 mL) as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.[3]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3][7]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase, checking for the consumption of the starting ethyl benzoylacetate.[3]
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring to induce precipitation of the product.[3]
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continued stirring to maximize crystallization.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual acid and unreacted hydrazine.
-
Allow the product to air dry completely before determining the mass and percent yield.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl benzoylacetate | Phenylhydrazine | Acetic Acid | 1-Propanol | ~100 | 1 | High |
| Acetylacetone | Hydrazine Hydrate | Acetic Acid | Ethanol | Reflux | 1 | >90 |
| Dibenzoylmethane | Hydrazine Hydrate | None | Ethanol | Reflux | 2 | ~95 |
Table 1: Representative Conditions for Knorr Pyrazole Synthesis.
Synthesis of Indoles via the Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this reaction remains one of the most important and versatile methods for synthesizing the indole nucleus, a core structure in many pharmaceuticals, including the triptan class of antimigraine drugs.[1][10] The reaction cyclizes an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][10]
Underlying Mechanism and Scientific Rationale
The Fischer indole synthesis is a complex and elegant cascade reaction. The key steps are:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[2]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[11]
-
[12][12]-Sigmatropic Rearrangement: This is the crucial, irreversible, and bond-forming step. The protonated enamine undergoes a rearrangement, breaking the weak N-N bond and forming a new C-C bond.[11][13]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[2][10]
Causality in Experimental Design:
-
Acid Catalyst Choice: The choice of acid is critical. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[10][13] PPA is particularly effective as it acts as both a catalyst and a dehydrating agent, driving the reaction forward. The acid's role is to protonate the hydrazone, facilitating both the tautomerization to the enamine and the final ammonia elimination steps.[13] The strength and nature of the acid can influence reaction rates and the potential for side reactions.
-
Substrate Requirements: The carbonyl compound must possess at least two alpha-hydrogens to enable the formation of the necessary enamine intermediate.[11]
Mechanistic Pathway
The multi-step mechanism highlights the critical role of the acid catalyst in facilitating the key rearrangement and cyclization steps.
Caption: Key stages of the Fischer indole synthesis mechanism.
Detailed Protocol: Synthesis of 2-Phenylindole
This protocol describes a two-stage synthesis where the hydrazone is first isolated and then cyclized.[14]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
Procedure:
Stage 1: Preparation of the Hydrazone
-
In a 50 mL round-bottom flask, dissolve acetophenone (e.g., 2 g) in ethanol (6 mL).
-
Carefully add phenylhydrazine (e.g., 1.8 g) dropwise to the stirring solution. Caution: Phenylhydrazine is toxic.
-
Add approximately 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at ~80°C for 45 minutes.
-
Cool the flask in an ice bath to induce precipitation of the hydrazone.
-
Filter the solid product using a Büchner funnel, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Stage 2: Cyclization to 2-Phenylindole
-
In a separate 100 mL round-bottom flask, gently heat polyphosphoric acid (e.g., 4 g) to make it less viscous.
-
Add the dried hydrazone from Stage 1 (e.g., 1.2 g) to the PPA.
-
Heat the mixture in an oil bath at 150-160°C for 10-15 minutes. The mixture will darken.
-
Allow the reaction to cool to approximately 100°C and then carefully pour it into a beaker containing 15 mL of ice-cold water while stirring vigorously.
-
The crude 2-phenylindole will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
| Reactant 1 | Reactant 2 | Catalyst | Temp (°C) | Time | Yield (%) |
| Acetophenone | Phenylhydrazine | Polyphosphoric Acid | 150-160 | 15 min | Good |
| Cyclohexanone | Phenylhydrazine | Acetic Acid | Reflux | 2-4 h | ~70-80 |
| Propiophenone | p-Tolylhydrazine | ZnCl₂ | 170 | 30 min | Moderate |
Table 2: Representative Conditions for Fischer Indole Synthesis.
Synthesis of Pyridazines
Pyridazines are six-membered heterocycles containing two adjacent nitrogen atoms. Their synthesis often relies on the condensation of hydrazines with 1,4-dicarbonyl compounds or their equivalents, such as γ-keto acids.[15][16]
Underlying Mechanism and Scientific Rationale
The formation of the pyridazine ring from a 1,4-dicarbonyl compound and hydrazine is analogous to the Knorr pyrazole synthesis. It involves a double condensation to form a dihydropyridazine intermediate. This intermediate must then be oxidized to achieve the aromatic pyridazine ring.[17]
Causality in Experimental Design:
-
Choice of Substrate: Using a saturated 1,4-diketone requires a subsequent oxidation step.[17] However, if an unsaturated 1,4-diketone (a 1,4-enedione) is used, the aromatic ring can be formed directly upon cyclization and dehydration. The geometry of the enedione is important; Z-isomers react more readily than E-isomers.[18]
-
Oxidation: If a dihydropyridazine is formed, a separate oxidation step is required. Common oxidants include air (O₂) or chemical reagents. In some cases, the dihydropyridazine can spontaneously oxidize, particularly at higher temperatures.[18]
Detailed Protocol: Synthesis of a 3,6-Disubstituted Pyridazine
This protocol provides a general method for the condensation of a 1,4-diketone with hydrazine.
Materials:
-
1,4-Diketone (e.g., Hexane-2,5-dione) (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the 1,4-diketone (1 eq.) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq.) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The initial product is the dihydropyridazine.
-
For Oxidation (if required): After cooling, an oxidizing agent can be added, or air can be bubbled through the solution, sometimes with heating, to facilitate aromatization.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Key Step |
| Hexane-2,5-dione | Hydrazine Hydrate | Ethanol | Oxidation of dihydro-intermediate |
| Maleic Anhydride | Hydrazine Dihydrochloride | Water | Direct formation from unsaturated precursor |
| Levulinic Acid | Phenylhydrazine | Acetic Acid | Forms a pyridazinone ring |
Table 3: Common Strategies for Pyridazine Synthesis.
Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a valuable bioisostere for ester and amide groups, prized in drug design for its favorable metabolic stability and electronic properties.[19][20] A primary route to this heterocycle involves the cyclodehydration of 1,2-diacylhydrazines, which are readily prepared from acid hydrazides.[21]
Underlying Mechanism and Scientific Rationale
The most common pathway involves two key stages:
-
N-Acylation: An acid hydrazide is acylated with an acid chloride, anhydride, or carboxylic acid to form a 1,2-diacylhydrazine intermediate.
-
Cyclodehydration: This intermediate is then treated with a strong dehydrating agent (e.g., POCl₃, P₂O₅, H₂SO₄, or triflic anhydride) to effect the ring closure with the elimination of water.[21][22]
Causality in Experimental Design:
-
Dehydrating Agent: The choice of dehydrating agent is the most critical parameter. Phosphorus oxychloride (POCl₃) is very common and effective.[21] Harsher reagents like P₂O₅ or Burgess reagent can be used for stubborn substrates, but milder, modern methods are also available to improve functional group tolerance.[22] The mechanism involves activation of one of the carbonyl oxygens, making it a good leaving group and facilitating intramolecular attack by the other amide's nitrogen or oxygen lone pair.
Detailed Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol describes a one-pot synthesis from an acid hydrazide and a carboxylic acid using phosphorus oxychloride as both a coupling and dehydrating agent.[21]
Materials:
-
Aryl hydrazide (1 equivalent)
-
β-Benzoyl propionic acid (or other carboxylic acid) (1 equivalent)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, dissolve the aryl hydrazide (e.g., 1 mmol) in phosphorus oxychloride (e.g., 5 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood.
-
Add the carboxylic acid (e.g., 1 mmol) to the solution.
-
Reflux the reaction mixture for 6-7 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until the product precipitates.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
| Acylating Agent | Dehydrating Agent | Conditions | Notes |
| Carboxylic Acid | POCl₃ | Reflux, 6-7h | One-pot procedure |
| Aldehyde (forms hydrazone) | I₂ / K₂CO₃ | Reflux | Oxidative cyclization of intermediate |
| Methyl Ketone | I₂ / K₂CO₃ | Reflux | Involves C-C bond cleavage |
Table 4: Common Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazides.
Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole moiety is another cornerstone of medicinal chemistry, famously present in antifungal drugs like fluconazole. Several classical methods exist for their synthesis from hydrazide derivatives, including the Einhorn-Brunner and Pellizzari reactions.
Underlying Mechanism and Scientific Rationale (Einhorn-Brunner Reaction)
The Einhorn-Brunner reaction provides a direct route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[12][23][24]
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the hydrazine on one of the imide's carbonyl carbons.[23]
-
Intermediate Formation: A tetrahedral intermediate is formed, which then undergoes dehydration.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, where the second nitrogen of the hydrazine attacks the remaining carbonyl group.[24]
-
Dehydration: A final dehydration step yields the aromatic 1,2,4-triazole ring.[12]
Causality in Experimental Design:
-
Regioselectivity: When using an unsymmetrical imide, the hydrazine will preferentially attack the more electrophilic (more electron-deficient) carbonyl carbon. This means the acyl group derived from the stronger carboxylic acid will end up at the 3-position of the triazole ring, providing excellent predictive control over the isomeric outcome.[12][23]
Detailed Protocol: General Procedure for Einhorn-Brunner Reaction
This protocol provides a general framework for the synthesis of a 3,5-disubstituted-1,2,4-triazole.
Materials:
-
Diacylamine (Imide) (1 equivalent)
-
Substituted Hydrazine (1.1 equivalents)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1 eq.) in glacial acetic acid.
-
Slowly add the substituted hydrazine (1.1 eq.) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water (approx. 10 times the reaction volume) with vigorous stirring to precipitate the crude product.[23]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.[23]
-
Dry the crude product under vacuum and purify by recrystallization if necessary.
| Nitrogen Source | Carbon Source(s) | Reaction Name | Key Feature |
| Hydrazine | Diacylamine (Imide) | Einhorn-Brunner | Predictable regioselectivity[12] |
| Acyl Hydrazide | Amide | Pellizzari | High-temperature condensation |
| Hydrazide | Carbon Disulfide, then Amine | Multiple Steps | Builds triazole-thione intermediate |
Table 5: Common Synthetic Strategies for 1,2,4-Triazoles from Hydrazide Precursors.
Conclusion
Hydrazides and their parent hydrazines are indispensable reagents in synthetic organic chemistry, providing a direct and versatile entry into a vast array of medicinally relevant heterocyclic systems. The Knorr pyrazole synthesis, Fischer indole synthesis, and cyclocondensation reactions to form pyridazines, oxadiazoles, and triazoles represent foundational transformations that have been refined over decades. A thorough understanding of the mechanisms behind these reactions, particularly the factors influencing catalysis, regioselectivity, and reaction conditions, empowers the modern researcher to not only apply these methods effectively but also to innovate and develop novel synthetic pathways for the discovery of next-generation therapeutics.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
National Institutes of Health. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
SciSpace. (2012). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Retrieved from [Link]
-
SciSpace. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. Retrieved from [Link]
-
Scribd. (n.d.). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles | PDF | Chemical Reactions. Retrieved from [Link]
-
ChemTube 3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
-
Merck & Co. (n.d.). Einhorn-Brunner Reaction. Retrieved from [Link]
-
Merck & Co. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Retrieved from [Link]
-
PubMed. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
-
American Chemical Society. (2021). Synthesis and Screening of New[1][12][25]Oxadiazole,[1][10][25]Triazole, and[1][10][25]Triazolo. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Organic Letters. (2007). A Novel and Convenient Protocol for Synthesis of Pyridazines. Retrieved from [Link]
-
ResearchGate. (2010). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]
-
Scribd. (2025). Expt-7 The Fischer Indole Synthesis New | PDF. Retrieved from [Link]
-
Canadian Science Publishing. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
- Google Patents. (n.d.). CN111285811B - Preparation method of 3, 6-dihydroxypyridazine.
Sources
- 1. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. scribd.com [scribd.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Pyridazine synthesis [organic-chemistry.org]
- 17. chemtube3d.com [chemtube3d.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 25. testbook.com [testbook.com]
Application Notes & Protocols: Strategic Functionalization of the Aromatic Ring of (2-(benzyloxy)-5-bromophenyl)methanol
Introduction: Unlocking the Potential of a Versatile Scaffold
The (2-(benzyloxy)-5-bromophenyl)methanol scaffold is a valuable building block in medicinal chemistry and materials science. Its strategic functionalization allows for the synthesis of complex molecular architectures with diverse applications, from pharmacologically active compounds to organic electronics. The presence of three distinct functional handles—a reactive aryl bromide, a protected phenol (benzyloxy group), and a primary alcohol (hydroxymethyl group)—offers a rich platform for chemical modification. However, the interplay of these groups requires careful consideration of reaction conditions to achieve selective and efficient transformations.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the C-Br bond on the aromatic ring of this compound. We will delve into a suite of powerful palladium-catalyzed cross-coupling reactions and other modern synthetic methods. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles. We will not only provide step-by-step instructions but also explain the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to adapt and troubleshoot these methods effectively.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds on aromatic rings. The aryl bromide at the 5-position of our scaffold is an ideal electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: Forging Biaryl and Alkyl-Aryl Bonds
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by coupling an organoboron species with an organohalide.[1] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy.[1]
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; for a sterically hindered substrate like ours (with an ortho-benzyloxy group), bulky, electron-rich phosphine ligands such as SPhos or XPhos are often beneficial.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, e.g., PdCl₂(dppf)·CH₂Cl₂ (2 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Boronic Acid/Ester | Aryl/Alkyl boronic acid or pinacol ester (1.2-1.5 equiv) | Nucleophilic partner |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) or Pd(OAc)₂/SPhos (2/4 mol %) | Facilitates C-C bond formation |
| Base | K₂CO₃ or Cs₂CO₃ (3.0 equiv) | Activates the boronic acid |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | Biphasic system for solubility |
| Temperature | 80-100 °C | Provides thermal energy for reaction |
DOT Script for Suzuki-Miyaura Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[2] This reaction has broad scope, accommodating primary and secondary amines, anilines, and N-heterocycles.[3][4]
Mechanistic Considerations: The mechanism is similar to other palladium-catalyzed cross-couplings.[2] A key step is the formation of a palladium-amido complex, which then undergoes reductive elimination. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] The ligand selection depends on the amine's steric hindrance and nucleophilicity.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a vial.
-
Catalyst Addition: Add a pre-catalyst such as RuPhos Pd G3 (2 mol%).
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vial and stir the mixture at 100 °C. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Amine | Primary/Secondary Alkyl/Aryl Amine (1.2 equiv) | Nucleophilic partner |
| Catalyst | RuPhos Pd G3 or Pd₂(dba)₃/Xantphos (2 mol %) | Efficient for C-N coupling |
| Base | NaOt-Bu or LHMDS (1.4 equiv) | Deprotonates the amine |
| Solvent | Toluene or Dioxane (Anhydrous) | High-boiling, non-protic solvent |
| Temperature | 100-110 °C | Provides thermal energy |
DOT Script for Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the most reliable method for forming a bond between an aryl halide and a terminal alkyne.[5] This reaction is typically co-catalyzed by palladium and copper(I) salts.[6] The resulting aryl alkynes are versatile intermediates for further transformations.
Mechanistic Considerations: The reaction involves two interconnected catalytic cycles.[6] The palladium cycle mirrors other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[6] A base, typically an amine like triethylamine or diisopropylamine, is required.[7]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Stir for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor by TLC.
-
Work-up: Once the starting material is consumed, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Alkyne | Terminal Alkyne (1.2 equiv) | Nucleophilic partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol %) | Primary catalyst |
| Cu Co-catalyst | CuI (5 mol %) | Activates the alkyne |
| Base | Et₃N or i-Pr₂NH (3.0 equiv) | Scavenges HBr, forms acetylide |
| Solvent | THF or DMF (Anhydrous) | Solubilizes reagents |
| Temperature | 25-50 °C | Mild conditions are often sufficient |
Alternative Functionalization Strategies
Beyond the "big three" cross-coupling reactions, other powerful methods can be employed to diversify the this compound core.
Stille Coupling: Utilizing Organostannanes
The Stille coupling employs organostannanes as the nucleophilic partner.[8] A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups.[9][10] However, the toxicity of tin reagents is a significant drawback.[11]
Protocol Outline: A typical Stille coupling involves reacting the aryl bromide with an organostannane (e.g., vinyltributyltin) in the presence of a Pd(0) catalyst like Pd(PPh₃)₄ in an anhydrous solvent such as toluene or THF at elevated temperatures.
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[12] This reaction is excellent for introducing vinyl groups. The reaction typically requires a Pd(0) or Pd(II) catalyst, a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate).[12][13]
Protocol Outline: this compound can be reacted with an alkene like styrene or an acrylate ester in the presence of Pd(OAc)₂, a ligand such as P(o-tolyl)₃, and a base like Et₃N in a polar aprotic solvent (e.g., DMF or NMP) at 100-140 °C.
Lithiation-Borylation: A Gateway to Further Functionalization
A powerful strategy involves converting the aryl bromide into a more versatile functional group. A lithium-halogen exchange followed by trapping with a boron electrophile can generate an arylboronic ester. This "functional group interconversion" transforms the aryl bromide into a nucleophilic partner for subsequent Suzuki-Miyaura couplings.
Mechanistic Considerations: The reaction involves a low-temperature lithium-halogen exchange using an organolithium reagent like n-butyllithium or t-butyllithium.[14] The resulting aryllithium species is then quenched with a boronic ester, typically isopropyl pinacol borate.[15] It is crucial to maintain cryogenic temperatures (-78 °C) to prevent unwanted side reactions.
Experimental Protocol: Lithiation-Borylation
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) in a dry flask under argon and cool to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 mmol, 1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude boronic ester can often be used in the next step without further purification, or it can be purified by chromatography.
DOT Script for Lithiation-Borylation Workflow
Caption: Workflow for aryl bromide to boronic ester conversion.
Safety and Handling
-
Inert Atmosphere: All palladium-catalyzed reactions and organometallic manipulations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents. Glassware should be oven or flame-dried.
-
Reagents: Organolithium reagents are pyrophoric and must be handled with extreme care. Palladium catalysts and ligands can be toxic and air-sensitive. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
The functionalization of this compound provides access to a vast chemical space for the development of novel molecules. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are robust and versatile methods for this purpose. Furthermore, strategic transformations like lithiation-borylation can convert the aryl bromide into a nucleophilic handle, opening up alternative coupling strategies. By understanding the principles behind these reactions and carefully controlling the experimental parameters, researchers can effectively and selectively modify this valuable scaffold to achieve their synthetic goals.
References
- Vertex AI Search. (2025).
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes.
- National Institutes of Health. (2024).
- Semantic Scholar. (n.d.).
- Chemistry LibreTexts. (2023).
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.
- Royal Society of Chemistry. (2025). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews.
- Aggarwal, V. K., et al. (2009).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Wikipedia. (n.d.).
- ACS Publications. (n.d.). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.).
- SciSpace. (2022).
- Wikipedia. (n.d.). Heck reaction.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Benchchem. (n.d.).
- Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
-
ResearchGate. (n.d.). Benzyloxycalix[16]arene supported Pd-NHC cinnamyl complexes for Buchwald-Hartwig C-N cross-couplings.
- ProQuest. (2022).
- National Institutes of Health. (n.d.).
- ResearchGate. (2014).
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- ResearchGate. (2025). (PDF)
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Institutes of Health. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
- Wager, K. M., & Daniels, M. H. (2011). Palladium-catalyzed cross-coupling of benzyl thioacetates and aryl halides. Organic Letters, 13(15), 4052-5.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Chemistry LibreTexts. (2023). Stille Coupling.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lithiation-borylation methodology and its application in synthesis. | Semantic Scholar [semanticscholar.org]
- 16. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-(Benzyloxy)-5-bromophenyl)methanol
Welcome to the technical support center for the purification of (2-(benzyloxy)-5-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step that directly impacts the yield, purity, and overall success of subsequent synthetic transformations. The presence of impurities, arising from starting materials, by-products, or degradation, can significantly complicate downstream processes and compromise the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues using established techniques like recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common method for synthesizing this compound is the reduction of 2-(benzyloxy)-5-bromobenzaldehyde.
Potential impurities can include:
-
Unreacted Starting Material: 2-(benzyloxy)-5-bromobenzaldehyde.
-
Over-reduction Products: (2-(benzyloxy)-5-bromophenyl)methane.
-
By-products from Benzyl Protection: Dibenzyl ether and benzyl alcohol can arise, particularly if the synthesis involves a Williamson ether synthesis to introduce the benzyl group.[1]
-
Degradation Products: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, or cleavage of the benzyl ether.[2]
Q2: How can I quickly assess the purity of my crude product and identify the major impurities?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid assessment of your crude product's purity.
Recommended TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: The aromatic rings in the target compound and many likely impurities are UV active, allowing for visualization under a UV lamp (254 nm). Additionally, staining with a potassium permanganate solution can be used to visualize the alcohol functional group.[3]
By co-spotting your crude material with authentic samples of starting materials, you can tentatively identify their presence. Multiple spots on the TLC plate indicate the presence of impurities.
Troubleshooting Guide: Purification Techniques
This section provides detailed troubleshooting for the two primary purification methods: recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent is identified.
Issue 1: My compound "oils out" instead of forming crystals.
This common issue occurs when the solute's melting point is lower than the solvent's boiling point, or if the solution is supersaturated, causing the compound to separate as a liquid phase.
Troubleshooting Steps:
-
Re-dissolve the Oil: Add a small amount of additional hot solvent until the oil completely dissolves.
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice.
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.
Issue 2: Poor recovery of the purified product.
Low recovery can be due to several factors, including using too much solvent or premature crystallization during hot filtration.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.
-
Recover from Mother Liquor: After collecting the first crop of crystals, concentrate the mother liquor and cool it to obtain a second crop. Check the purity of this second crop by TLC.
Solvent Selection for Recrystallization
The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
| Solvent System | Suitability for this compound & Similar Compounds | Polarity | Boiling Point (°C) |
| Hexane/Ethyl Acetate | A good starting point. The compound is likely to have moderate polarity. | Low to Medium | 69 (Hexane), 77 (Ethyl Acetate) |
| Toluene | Can be effective for aromatic compounds. | Low | 111 |
| Ethanol/Water | The compound may be soluble in hot ethanol and less soluble upon addition of water. | High | 78 (Ethanol), 100 (Water) |
| Dichloromethane/Hexane | Another viable mixed solvent system. | Low to Medium | 40 (DCM), 69 (Hexane) |
Data sourced from multiple references.[4][5][6]
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in various solvents at room temperature and with heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product until it is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Issue 3: Poor separation of my compound from a close-running impurity.
This is a frequent challenge, especially with structurally similar impurities.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Before running the column, use TLC to test various solvent systems. An ideal system will provide a good separation between your product and the impurity, with the product having an Rf value of approximately 0.2-0.4.
-
Use a Solvent Gradient: Start with a low polarity mobile phase and gradually increase the polarity. This can improve the separation of compounds with similar polarities.
-
Proper Column Packing: Ensure the column is packed uniformly without any cracks or air bubbles, which can lead to band broadening and poor separation.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band.
Issue 4: The compound is stuck on the column.
If your compound is very polar, it may not elute from the silica gel column with standard solvent systems.
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol (e.g., 1-5%) to the mobile phase can be effective.
-
Consider a Different Stationary Phase: While silica gel is most common, alumina could be an alternative. For highly polar compounds, reversed-phase chromatography (e.g., C18) might be a better option.[8]
Workflow for Column Chromatography Purification
Caption: Workflow for Flash Column Chromatography.
Experimental Protocol: Flash Column Chromatography
-
TLC Optimization: Determine the optimal mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Allow it to pack under positive pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Final Purity Assessment
After purification, it is essential to confirm the purity of the final product.
-
TLC: A single spot on a TLC plate run in an appropriate solvent system is a good indication of purity.
-
HPLC: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing benzyl ethers.[9][10]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the compound and can reveal the presence of any remaining impurities.
By systematically addressing these common issues, researchers can effectively purify crude this compound, ensuring high quality material for subsequent research and development activities.
References
- US6320085B1 - Process for the preparation of benzyl-ethers - Google P
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]
-
Separation of Benzyl ethyl ether on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
- CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google P
-
How can I purify two different-substituted aromatic compounds? - ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
How can I isolate products that cannot be cleanly distilled or visualised by TLC for column chromatography? - Chemistry Stack Exchange. [Link]
-
3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. [Link]
-
Benzyl Protection - Common Organic Chemistry. [Link]
-
Properties of Common Organic Solvents . [Link]
-
Solvents and Polarity - Department of Chemistry : University of Rochester. [Link]
-
(benzyloxy)methanol - AERU - University of Hertfordshire. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Benzyl ethyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of (2-(benzyloxy)-5-bromophenyl)methanol
Welcome to the technical support center for the synthesis of (2-(benzyloxy)-5-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might observe during the synthesis, offering causal explanations and actionable solutions. The most common route to synthesizing this compound involves the reduction of its corresponding aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde, typically using a mild reducing agent like sodium borohydride (NaBH₄).
Question 1: My TLC plate shows a significant amount of starting material remaining, even after extended reaction time. What's going wrong?
Answer: This is a classic case of an incomplete or stalled reaction. Several factors related to reagent activity and reaction conditions are the likely culprits.
Possible Causes & Solutions:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time, losing its reducing power.
-
Causality: NaBH₄ reacts with water, especially under acidic conditions, to produce hydrogen gas and inactive borate salts[1].
-
Solution: Always use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator. To be certain, you can perform a quick quality check by adding a small amount to an alcohol solvent; vigorous bubbling (hydrogen evolution) indicates it is still active. Consider adding the NaBH₄ in portions to maintain its concentration throughout the reaction.
-
-
Insufficient Molar Excess: While the stoichiometry is 4:1 (aldehyde:NaBH₄), as each hydride can reduce one carbonyl, a larger excess is often required to drive the reaction to completion and account for any reagent decomposition.
-
Solution: Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde. Monitor the reaction by TLC every 15-20 minutes after adding more reagent.
-
-
Low Temperature: The reduction is typically performed at 0 °C to control exothermicity and improve selectivity, but if the reaction is sluggish, the temperature might be too low to achieve a reasonable rate.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. This often provides the necessary kinetic boost for completion.
-
Question 2: I see a new, less polar spot on my TLC plate that is not my starting material or desired product. What is this impurity?
Answer: A new, less polar spot (higher Rf value) than your starting aldehyde and product alcohol is likely a byproduct from a side reaction involving the benzyl protecting group or the solvent.
Possible Impurity & Cause:
-
Dibenzyl Ether: This can form if your starting aldehyde was synthesized via a Williamson ether synthesis and contained residual benzyl bromide. It can also arise from side reactions during the synthesis of the starting material[2]. It is significantly less polar than both the aldehyde and the alcohol.
-
Transetherification/Ether Formation with Solvent: If using an alcohol solvent (like methanol or ethanol) under certain conditions, there's a small possibility of forming a methyl or ethyl ether of the product, although this is less common with NaBH₄ reductions. A more likely scenario is the formation of borate esters as intermediates, which are then hydrolyzed during workup[3].
Troubleshooting Workflow:
The diagram below outlines a logical workflow for identifying an unknown byproduct and adjusting the purification strategy.
Caption: Troubleshooting workflow for a non-polar impurity.
Question 3: My final product appears yellowish and degrades over time. How can I prevent this and purify it?
Answer: The target alcohol is susceptible to air oxidation back to the aldehyde, which itself can be colored or form other chromophores. Benzaldehyde derivatives are notoriously prone to oxidation, forming the corresponding benzoic acid[4][5].
Prevention and Purification:
-
Inert Atmosphere: During workup and after purification, handle the material under an inert atmosphere (Nitrogen or Argon) as much as possible to minimize contact with oxygen.
-
Storage: Store the purified this compound at low temperatures (e.g., < 4 °C) and protected from light to slow down oxidation.
-
Purification: If oxidation to the corresponding benzoic acid has occurred, it can be easily removed.
-
Method: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral alcohol product remains in the organic layer[4].
-
Verification: After the wash, spot the organic layer on a TLC plate against the crude material to confirm the removal of the polar, acidic impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for this reduction?
Methanol (MeOH) or ethanol (EtOH) are excellent and common choices. They are protic solvents that readily dissolve both the aldehyde starting material and the sodium borohydride reagent. The alcohol solvent also participates in the mechanism by protonating the intermediate alkoxide to yield the final alcohol product[6][7]. A mixture of THF and MeOH is also frequently used to improve the solubility of aromatic substrates[1].
Q2: How can I effectively monitor this reaction using Thin Layer Chromatography (TLC)?
TLC is the ideal method for monitoring this reaction. The product, this compound, is more polar than the starting aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde, due to the presence of the hydroxyl group which engages in hydrogen bonding with the silica gel stationary phase.
| Compound | Structure | Polarity | Expected TLC Rf Value |
| Starting Material (Aldehyde) | 2-(benzyloxy)-5-bromobenzaldehyde | Less Polar | Higher Rf |
| Product (Alcohol) | This compound | More Polar | Lower Rf |
-
Recommended Eluent: A mixture of Hexanes and Ethyl Acetate (e.g., 4:1 or 3:1 ratio) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots.
-
Interpretation: As the reaction proceeds, the higher Rf spot corresponding to the aldehyde will diminish, and a new, lower Rf spot for the alcohol product will appear and intensify[8]. The reaction is complete when the aldehyde spot is no longer visible.
Q3: Is there a risk of cleaving the benzyl ether protecting group during the reduction?
With sodium borohydride, the risk is extremely low. The benzyl (Bn) ether is a robust protecting group stable to hydride reagents like NaBH₄ and even the stronger Lithium Aluminum Hydride (LiAlH₄)[9][10]. Cleavage of benzyl ethers typically requires harsher conditions, such as catalytic hydrogenolysis (e.g., H₂/Pd-C) or very strong acids[11][12]. This stability is precisely why it is chosen for syntheses involving such reductions.
Q4: What is the standard experimental protocol for this synthesis?
Below is a reliable, step-by-step protocol for the reduction of 2-(benzyloxy)-5-bromobenzaldehyde.
Experimental Protocol: Synthesis of this compound
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Steps:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq.). Dissolve it in a suitable amount of methanol (approx. 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Reduction: Slowly add sodium borohydride (1.5 eq.) in small portions over 20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Stir the reaction at 0 °C, monitoring its progress every 30 minutes by TLC. Once the reaction appears complete (no starting material visible), proceed to the next step.
-
Workup - Quench: Carefully quench the reaction by the slow, dropwise addition of water while keeping the flask in the ice bath.
-
Workup - Extraction: Remove most of the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.
-
Workup - Wash & Dry: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure alcohol.
References
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Martin, R. T., & Rovis, T. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(13), 5065–5069. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]
-
Vallet, M., et al. (2021). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Applied Sciences, 11(16), 7586. Retrieved from [Link]
-
University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Benzyl Ethers [organic-chemistry.org]
optimizing reaction yield for (2-(benzyloxy)-5-bromophenyl)methanol synthesis
Welcome to the technical support center for the synthesis of (2-(benzyloxy)-5-bromophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this two-step synthesis, ensuring optimal reaction yield and purity. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical transformations involved.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step process. The first step involves the protection of the phenolic hydroxyl group of 2-hydroxy-5-bromobenzaldehyde via a Williamson ether synthesis with benzyl bromide. The resulting aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde, is then selectively reduced to the desired primary alcohol.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Synthetic workflow for this compound.
Part 1: Williamson Ether Synthesis - Troubleshooting & FAQs
This initial step is critical for a successful synthesis. The Williamson ether synthesis is a robust SN2 reaction, but several factors can influence its outcome.[1][2]
Q1: My Williamson ether synthesis reaction is showing low yield. What are the common causes?
Low yields in this step often trace back to suboptimal reaction conditions or reagent quality. Here’s a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Deprotonation | The phenolic proton must be removed to form the nucleophilic phenoxide. An insufficiently strong base or incomplete reaction will result in unreacted starting material. | Use a strong enough base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is fresh and anhydrous. |
| Poor Nucleophilicity | The phenoxide ion is the nucleophile. Its reactivity can be hampered by the choice of solvent. | Aprotic polar solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without hindering the nucleophile. |
| Side Reactions | Benzyl bromide is a reactive electrophile. If the temperature is too high, or if there are competing nucleophiles (e.g., water), side reactions can occur. | Maintain a moderate reaction temperature (e.g., 60-70°C).[3] Ensure all reagents and solvents are anhydrous. |
| Steric Hindrance | While not a major issue with benzyl bromide, significant steric bulk on the nucleophile can slow down the SN2 reaction. | This is less of a concern for this specific synthesis but is a general principle of the Williamson ether synthesis. |
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70°C and stir overnight.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. The crude 2-(benzyloxy)-5-bromobenzaldehyde can be purified by recrystallization from ethanol if necessary.
Expected Yield: 85-95%[1]
Part 2: Selective Reduction of the Aldehyde - Troubleshooting & FAQs
The second step involves the reduction of the aldehyde functionality to a primary alcohol. The choice of reducing agent is key to avoiding unwanted side reactions.
Q2: I am getting a significant amount of an unknown impurity in my final product after reduction. What could it be?
The most likely culprits are either unreacted starting material or byproducts from over-reduction or side reactions.
Caption: Troubleshooting logic for the aldehyde reduction step.
Q3: Which reducing agent is better for this reaction, NaBH₄ or LiAlH₄?
Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce aldehydes to primary alcohols.[5][6] However, for this specific synthesis, sodium borohydride is the recommended reagent.
-
Sodium Borohydride (NaBH₄): It is a milder reducing agent and can be used in protic solvents like ethanol or methanol. Its chemoselectivity for aldehydes over other functional groups is a significant advantage.[7][8]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and must be used in anhydrous aprotic solvents like THF or diethyl ether.[9][10] It is less chemoselective and could potentially react with the bromo-substituent, although this is less likely. The primary drawback is its high reactivity, which requires more stringent handling procedures.
| Reducing Agent | Pros | Cons | Recommended For This Synthesis? |
| Sodium Borohydride (NaBH₄) | Milder, more chemoselective, easier to handle, can be used in protic solvents. | Slower reaction times compared to LiAlH₄. | Yes (Recommended) |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful and fast. | Less chemoselective, highly reactive with water and protic solvents, requires anhydrous conditions. | No (Overkill and higher risk) |
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until all the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and the borate esters.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography.
Purification Details
-
Column Chromatography: A typical eluent system for silica gel column chromatography would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed for further purification.[12]
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Davis. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
University of Rochester. (n.d.). Workup for Aluminum Hydride Reduction. [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Oriental Journal of Chemistry. (2014). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (2022). Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). [Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. rsc.org [rsc.org]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. talenta.usu.ac.id [talenta.usu.ac.id]
- 12. mt.com [mt.com]
storage and handling of (2-(benzyloxy)-5-bromophenyl)methanol to prevent degradation
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing (2-(benzyloxy)-5-bromophenyl)methanol. Its purpose is to provide expert guidance on storage and handling to mitigate degradation, ensuring the compound's integrity and the reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical vulnerabilities of this compound during storage and handling?
A1: The molecular structure of this compound contains two primary sites susceptible to degradation: the benzylic alcohol and the benzyl ether.
-
Oxidation of the Benzylic Alcohol: The primary alcohol group (-CH₂OH) is susceptible to oxidation, which can convert it first to 2-(benzyloxy)-5-bromobenzaldehyde and potentially further to 2-(benzyloxy)-5-bromobenzoic acid. This is a common degradation pathway for benzylic alcohols and can be accelerated by exposure to atmospheric oxygen, light, heat, and trace metal impurities.[1][2][3][4][5]
-
Cleavage of the Benzyl Ether (Debenzylation): The benzyl ether linkage, while a robust protecting group, can be cleaved under certain conditions. This is a critical concern if the compound is inadvertently exposed to acidic or basic contaminants, or through catalytic hydrogenolysis if residual catalysts (e.g., Palladium) are present from its synthesis.[6]
Understanding these degradation pathways is fundamental to establishing effective preservation protocols.
Q2: My lot of this compound, which was initially a white powder, has developed a yellowish tint. What is the likely cause?
A2: A color change from white to yellow is a strong visual indicator of degradation, most commonly due to the partial oxidation of the benzylic alcohol to the corresponding aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde. Aldehydes often introduce chromophores that absorb light, resulting in a colored appearance. This process is typically initiated by prolonged or repeated exposure to atmospheric oxygen and can be accelerated by light. To prevent this, it is imperative to store the compound under an inert atmosphere and protect it from light.
Q3: I am observing extraneous peaks in my ¹H NMR spectrum. How can I identify potential degradation products of this compound?
A3: NMR spectroscopy is a powerful tool for assessing purity. If you suspect degradation, look for these characteristic signals:
-
Indication of Oxidation: The formation of the aldehyde will introduce a new, distinct singlet in the δ 9.8-10.1 ppm region of the ¹H NMR spectrum. You would also observe a corresponding decrease in the integration of the benzylic alcohol's methylene peak (originally around δ 4.6 ppm).
-
Indication of Debenzylation: Cleavage of the benzyl group results in the formation of 5-bromo-2-hydroxybenzyl alcohol. This would be evidenced by the disappearance of the benzyl group's characteristic aromatic protons (multiplet, ~δ 7.3-7.5 ppm) and its benzylic methylene singlet (~δ 5.1 ppm). A new, broad singlet for the phenolic hydroxyl (-OH) would also likely appear.
Comparing your spectrum against a validated reference spectrum of a pure, new lot is the most definitive method for confirming degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical framework for their resolution.
Issue 1: Inconsistent Reaction Yields or Failure
Possible Cause: Use of degraded this compound, where a significant portion is no longer the active starting material.
Troubleshooting Steps:
-
Purity Verification: Before any use, especially with older lots, verify the purity of the reagent. A quick Thin Layer Chromatography (TLC) against a new standard can be indicative. For quantitative assessment, HPLC or ¹H NMR is recommended.
-
Inert Atmosphere Technique: This compound is air-sensitive.[7][8][9] When weighing and transferring the solid, perform the operation under a positive pressure of an inert gas like argon or nitrogen. Use of a glove box or Schlenk line techniques is highly recommended.[10][11]
-
Solvent Quality: Ensure all solvents are of high purity, anhydrous, and degassed. Solvents containing peroxides or other oxidizing impurities can actively degrade the substrate.
Logical Flow for Troubleshooting Inconsistent Yields
Caption: Workflow for diagnosing and resolving inconsistent reaction yields.
Issue 2: Reagent Appears Discolored or Clumpy
Possible Cause: Oxidation and/or moisture absorption.
Troubleshooting Steps:
-
Visual Assessment: A non-white color indicates oxidation. A clumpy or non-free-flowing consistency suggests moisture has been absorbed.
-
Drying Procedure: If only moisture is suspected (clumpy but still white), the material can be dried in a vacuum desiccator over a strong desiccant (e.g., P₄O₁₀) at room temperature. Avoid heating, as this can accelerate thermal degradation.
-
Purification: If the material is significantly discolored, purification is necessary before use. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) under an inert atmosphere is a common method. Column chromatography can also be used but requires careful solvent selection and handling.
Decision Matrix for Compromised Material
Caption: Decision process for handling physically compromised reagents.
Recommended Storage and Handling Protocols
Adherence to these protocols is critical for maximizing the shelf-life and efficacy of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the benzylic alcohol.[7][9] |
| Light | Amber glass vial, stored in the dark | Prevents photo-initiated degradation. |
| Moisture | Tightly sealed container with secondary seal (e.g., Parafilm®) | Prevents water absorption which can lead to clumping and potential hydrolysis. |
Protocol for Weighing and Dispensing
Objective: To accurately dispense the reagent while minimizing its exposure to the atmosphere.
Equipment:
-
Glove box or Schlenk line with an inert gas supply
-
Analytical balance
-
Clean, dry spatulas
-
Appropriate receiving flask with a septum
-
Container of this compound
Procedure:
-
Temperature Equilibration: Allow the sealed container of the reagent to warm to ambient laboratory temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Environment: If using a glove box, place the sealed container, spatula, and receiving flask inside and allow the atmosphere to be purged. If using a Schlenk line, ensure all glassware is dry and under a positive pressure of inert gas.
-
Tare and Transfer: Place the receiving flask on the balance and tare. Briefly remove the cap from the reagent bottle and quickly transfer the desired amount of powder using a clean spatula.
-
Seal Immediately: Promptly and securely reseal the main reagent container. Before returning to cold storage, flush the headspace with inert gas.
-
Final Weighing: Seal the receiving flask and obtain the final weight. The dispensed reagent is now ready for dissolution in an anhydrous, degassed solvent for your reaction.
References
-
Xun, L., & Webster, C. M. (1993). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab. Retrieved from [Link]
-
ResearchGate. (2007). New Selective O-Debenzylation of Phenol with Mg/MeOH. Request PDF. Retrieved from [Link]
-
Baran, P. S., & Chen, K. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
-
PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. Retrieved from [Link]
- Dagley, S., & Patel, R. N. (1971). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology.
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Benzylic Alcohols to Aldehydes. Download Table. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting failed reactions involving (2-(benzyloxy)-5-bromophenyl)methanol
Welcome to the technical support center for (2-(benzyloxy)-5-bromophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during the use of this versatile chemical intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.
Troubleshooting Failed Reactions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Oxidation Reactions
Question: My oxidation of this compound to the corresponding aldehyde is incomplete or has low yield. What are the likely causes and how can I fix it?
Answer:
Incomplete oxidation is a frequent challenge. The benzylic alcohol in this compound is activated by the electron-donating benzyloxy group, which can sometimes lead to side reactions or catalyst inhibition. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Over-oxidation to Carboxylic Acid
The desired aldehyde is susceptible to further oxidation to benzoic acid, especially under harsh conditions.[1][2]
-
Diagnosis: Use TLC or LC-MS to check for a more polar spot corresponding to the carboxylic acid. The mass of the acid (C14H11BrO3) will be 16 Da higher than the aldehyde.
-
Solution:
-
Milder Oxidants: Switch to milder and more selective oxidizing agents. A table of common oxidants is provided below.
-
Controlled Stoichiometry: Use a precise stoichiometry of the oxidant (typically 1.0-1.2 equivalents).
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize over-oxidation.
-
Potential Cause 2: Catalyst Deactivation or Incompatibility
The choice of catalyst is crucial. Some catalysts may be poisoned by the substrate or byproducts.
-
Diagnosis: If the reaction stalls after partial conversion, catalyst deactivation is a likely culprit.
-
Solution:
-
Catalyst Screening: Experiment with different catalytic systems. For this substrate, systems like copper(I) iodide with TEMPO and a mild base like DMAP have shown success in oxidizing substituted benzyl alcohols.[3]
-
Inert Atmosphere: For oxygen-sensitive catalysts, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Potential Cause 3: Competing Etherification
Under acidic conditions or at elevated temperatures, benzylic alcohols can undergo self-etherification to form a dibenzyl ether.
-
Diagnosis: Look for a high molecular weight, less polar spot on TLC or a corresponding mass in LC-MS.
-
Solution:
-
Avoid Acidity: Use neutral or slightly basic conditions. If an acid catalyst is required, use it in catalytic amounts and at low temperatures.
-
Solvent Choice: Use a non-coordinating solvent.
-
Recommended Oxidation Protocols & Reagents
| Oxidant System | Conditions | Advantages | Potential Issues |
| PCC or PDC | CH₂Cl₂, room temp | Reliable, good for many substrates | Stoichiometric, chromium waste |
| Dess-Martin Periodinane | CH₂Cl₂, room temp | Mild, high-yielding | Expensive, can be explosive |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to rt | Very mild, good for sensitive substrates | Requires low temp, smelly byproducts |
| CuI/TEMPO/DMAP/O₂ | CH₃CN, rt, O₂ balloon | Catalytic, mild, "green" | Requires O₂ supply, catalyst optimization |
| NaOCl (Bleach) | Biphasic, with phase transfer catalyst | Inexpensive, readily available | Over-oxidation, pH control is critical[4] |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling with the bromine of this compound (or its aldehyde derivative) and a boronic acid, but I'm only recovering starting material. What's going wrong?
Answer:
The Suzuki-Miyaura reaction is powerful but sensitive to several factors. The electronic nature of your substrate—an electron-rich aryl bromide due to the ortho-benzyloxy group—can make the initial oxidative addition step sluggish.[5]
Potential Cause 1: Sluggish Oxidative Addition
-
Causality: The electron-donating benzyloxy group increases electron density on the aromatic ring, making it less reactive towards oxidative addition with the Pd(0) catalyst.
-
Solution:
-
Ligand Choice: Use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that promote oxidative addition.
-
Catalyst Choice: Use a more active pre-catalyst that readily generates the active Pd(0) species, such as Pd(dppf)Cl₂ or modern palladacycle precatalysts.[6]
-
Temperature: Increase the reaction temperature, but monitor for decomposition.
-
Potential Cause 2: Boronic Acid Decomposition
-
Causality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive cyclic anhydrides (trimerization) in the presence of water or at high temperatures.
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to these side reactions.
-
Base Selection: Use a non-aqueous base or a carefully controlled amount of water. K₃PO₄ is often a good choice.
-
Stoichiometry: Use a slight excess of the boronic acid/ester (e.g., 1.2-1.5 equivalents).
-
Potential Cause 3: Catalyst Deactivation
-
Causality: Traces of oxygen in the reaction mixture can oxidize the phosphine ligands and the Pd(0) catalyst, rendering it inactive.
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Bubbling argon through the solvent for 20-30 minutes is good; three cycles of freeze-pump-thaw are better.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Step-by-Step Protocol for a Robust Suzuki-Miyaura Coupling:
-
To an oven-dried flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Seal the flask with a septum, and purge with argon for 10-15 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if needed) in degassed solvent (e.g., dioxane).
-
Add the degassed solvent to the flask containing the solids, followed by the catalyst solution via syringe.
-
If using an aqueous co-solvent, ensure it is also degassed.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Grignard and Organolithium Reactions
Question: I am trying to form a Grignard reagent from this compound to react with an electrophile, but the reaction is failing. What is happening?
Answer:
This is a classic case of functional group incompatibility. Grignard reagents are extremely strong bases and will react with any acidic protons in the molecule before reacting with the intended electrophile.[7]
The Core Problem: The Hydroxyl Group
The proton of the alcohol's hydroxyl group (-OH) is acidic enough to be instantly deprotonated by the newly formed Grignard reagent. This intramolecular acid-base reaction consumes your organometallic species as soon as it forms.
Solution 1: Protect the Alcohol
Before attempting to form the Grignard reagent, you must "protect" the alcohol group by converting it into a functional group that is stable to the strongly basic and nucleophilic conditions.
-
Recommended Protecting Group: Silyl ethers (e.g., TBDMS, TIPS) are excellent choices. They are easy to install and are robust to Grignard and organolithium reagents.
-
Protection Protocol: React this compound with TBDMS-Cl and imidazole in DMF at room temperature.
-
Deprotection: After your Grignard reaction, the silyl ether can be easily removed with a fluoride source like TBAF.
-
Solution 2: Halogen-Metal Exchange
An alternative to forming a Grignard reagent is to use a halogen-metal exchange with an organolithium reagent. This is often faster and can be performed at very low temperatures, which can minimize side reactions.
-
Protocol:
-
Protect the alcohol as a silyl ether as described above.
-
Dissolve the protected compound in an anhydrous ether solvent (e.g., THF, Et₂O).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium or t-butyllithium (1.0-1.1 equivalents). The exchange is usually very fast.
-
After a short time (e.g., 15-30 minutes), your aryllithium species is ready to react with your electrophile.
-
Other Potential Side Reactions to Consider:
-
Wurtz Coupling: The benzylic nature of the potential Grignard reagent makes it susceptible to reacting with the starting aryl bromide, leading to a homocoupled dimer.[8] Using highly activated magnesium (Rieke magnesium) and adding the aryl bromide slowly to a suspension of magnesium can help minimize this.
-
Benzyl to o-tolyl Rearrangement: In some cases, Grignard reagents derived from benzyl halides have been observed to rearrange. While less common for aryl Grignards, it is a possibility to be aware of if unexpected isomers are observed.[9]
Frequently Asked Questions (FAQs)
Q1: Is the benzyloxy group stable under my planned reaction conditions?
The benzyloxy group is a benzyl ether, which is generally robust. However, it can be cleaved under certain conditions:
-
Catalytic Hydrogenation: It is readily cleaved by H₂ gas with a palladium, platinum, or nickel catalyst.[10] Be cautious if your reaction involves reducing other functional groups (e.g., a nitro group).
-
Strong Lewis Acids: Strong Lewis acids like BBr₃ or BCl₃ will cleave the benzyl ether.[11]
-
Strong Brønsted Acids: Strong mineral acids (e.g., HBr, HI) at high temperatures can also cause cleavage.[10]
Q2: I am seeing an unexpected byproduct with a mass corresponding to the loss of the benzyl group. What happened?
This is likely debenzylation. Review your reaction conditions for any of the reagents mentioned in Q1. Even trace amounts of acid at elevated temperatures can sometimes cause partial debenzylation. If you are performing a palladium-catalyzed reaction, ensure your hydrogen source (if any) is intentional. Some reactions can generate species in situ that act as hydrogen donors.
Q3: Can I perform an etherification on the free hydroxyl group of this compound?
Yes, a standard Williamson ether synthesis should be effective.[12]
-
Protocol:
-
Deprotonate the alcohol with a suitable base (e.g., NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Add your alkyl halide (e.g., methyl iodide, ethyl bromide).
-
The reaction is typically run at room temperature or with gentle heating.
-
-
Consideration: Since the substrate is a benzyl alcohol, it is activated towards carbocation formation. Using a strong base and a reactive alkyl halide will favor the desired Sₙ2 pathway. Avoid acidic conditions, which could lead to competing elimination or self-etherification.[13][14]
Q4: What is the best way to purify this compound and its derivatives?
Standard silica gel column chromatography is the most common method.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the polarity of your product.
-
TLC Visualization: The aromatic nature of these compounds makes them easily visible under a UV lamp (254 nm).
-
Handling: The starting material is a solid at room temperature. Ensure it is fully dissolved before loading onto a column.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (2025). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]
-
YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. Retrieved from [Link]
-
ResearchGate. (2025). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
-
Journal of Materials Chemistry A. (n.d.). Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor. Retrieved from [Link]
-
YouTube. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron-withdrawing group... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. Retrieved from [Link]
-
Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation? Retrieved from [Link]
-
Frontiers. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. lakeland.edu [lakeland.edu]
- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of (2-(benzyloxy)-5-bromophenyl)methanol
Welcome to the technical support resource for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of solvents in reactions involving (2-(benzyloxy)-5-bromophenyl)methanol. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process scalability.
Core Principles: Why the Solvent Is More Than Just a Medium
The reactivity of this compound is centered on its benzylic alcohol functional group. This group can readily participate in nucleophilic substitution (Sɴ1 and Sɴ2) and oxidation reactions. The choice of solvent dictates not only the solubility of reactants but also profoundly influences the reaction pathway by stabilizing or destabilizing transition states and reactive intermediates.[1]
The key structural features of your substrate—the electron-withdrawing bromine atom, the bulky and electron-donating benzyloxy group, and the benzylic position itself—create a nuanced electronic and steric environment. The solvent interacts with this environment to either facilitate or hinder a desired transformation.
Solvent Classification at a Glance
| Solvent Class | Examples | Key Characteristics | Preferred Reaction Type for this compound |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Capable of hydrogen bonding; possess an acidic proton. | Sɴ1 Reactions: Stabilizes the benzylic carbocation and leaving group.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), Acetone | Possess a large dipole moment; lack an acidic proton. | Sɴ2 Reactions: Solvates cations but leaves nucleophiles "naked" and highly reactive.[3] |
| Nonpolar | Hexane, Toluene, Benzene | Low dielectric constant; cannot stabilize charged species. | Generally poor choice for most reactions of this polar substrate due to solubility issues. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect nucleophilic substitution reactions at the benzylic position?
A1: The solvent is a primary determinant of whether the reaction proceeds via an Sɴ1 or Sɴ2 mechanism.[4]
-
For an Sɴ1 Pathway: Polar protic solvents like methanol or ethanol are favored. They excel at stabilizing the key intermediates of this pathway: the benzylic carbocation and the leaving group (e.g., a halide or a protonated hydroxyl group). This stabilization is achieved through strong dipole-ion interactions and hydrogen bonding, which lowers the activation energy for the rate-determining ionization step.[1][5]
-
For an Sɴ2 Pathway: Polar aprotic solvents such as DMF or acetonitrile are the optimal choice. These solvents effectively dissolve the nucleophile (often a salt) but do not form a tight "solvent cage" around the anion through hydrogen bonding.[6] This leaves the nucleophile highly reactive and poised to attack the electrophilic benzylic carbon in a concerted, bimolecular step.[3]
Q2: I am trying to oxidize this compound to the corresponding aldehyde. Can the solvent impact my yield and selectivity?
A2: Absolutely. In oxidation reactions, the solvent must be inert to the oxidizing agent and should facilitate the desired transformation without promoting over-oxidation to the carboxylic acid.
-
Inertness is Key: Many common oxidants (e.g., those based on Cr(VI) or Mn(VII)) are highly reactive. Using a solvent that can be oxidized itself, such as an alcohol, can consume the reagent and lead to a complex mixture of byproducts. Chlorinated solvents like dichloromethane (DCM) or aprotic solvents like acetone are often preferred.[7]
-
Selectivity: For selective oxidation to the aldehyde, the reaction conditions must be carefully controlled. The solvent's polarity can influence the reactivity of the oxidant. Studies on benzyl alcohol oxidation have shown that solvent choice can affect product distribution. For instance, in some photocatalytic systems, acetonitrile was found to be highly effective, leading to excellent selectivity for the aldehyde.[8][9] In other systems, reactivity increases with the dielectric constant of the solvent.[10]
Q3: Can the solvent cause unexpected side reactions with my substrate?
A3: Yes. The most common solvent-induced side reaction is solvolysis . This occurs when the solvent itself acts as a nucleophile, particularly in reactions that can proceed via an Sɴ1 mechanism. If you are attempting a substitution with a specific nucleophile in a polar protic solvent (e.g., methanol), you may find that a significant portion of your product is the methyl ether, formed from the methanol attacking the intermediate carbocation.[2] This is a competitive process that can be minimized by switching to a non-nucleophilic, polar aprotic solvent.
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues in a direct question-and-answer format.
Problem Area 1: Low Yield or Sluggish Reaction Rate
Q: My nucleophilic substitution reaction is incredibly slow. I'm using a strong nucleophile, but the conversion is poor after 24 hours. What's wrong?
A: The most likely culprit is solvent-mediated deactivation of your nucleophile or a mismatch between the solvent and the reaction mechanism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic substitution.
Q: My oxidation reaction stalls at low conversion. How can I improve the rate?
A: Assuming your oxidant is stable and active, the issue often lies with solubility or the solvent's influence on the transition state.
-
Check Solubility: First, ensure that both this compound and your oxidizing agent are fully dissolved at the reaction temperature. If not, select a more suitable solvent.
-
Increase Polarity: The transition state of many benzyl alcohol oxidations involves charge separation. A more polar solvent can stabilize this transition state, accelerating the reaction. For example, the oxidation of benzyl alcohols with a Cr(VI) complex was shown to be faster in more polar solvents like DMF compared to chloroform.[10] Consider switching from a less polar solvent (like DCM) to a more polar aprotic one (like acetonitrile or acetone), provided it is compatible with your oxidant.[7]
Problem Area 2: Poor Selectivity and Byproduct Formation
Q: I'm performing a substitution with sodium azide in ethanol and getting a mixture of the desired benzyl azide and a significant amount of the benzyl ethyl ether. How do I prevent this?
A: You are observing a classic case of competitive solvolysis. The polar protic solvent (ethanol) is competing with your intended nucleophile (azide). Because benzylic systems can readily form carbocations (Sɴ1 pathway), the solvent can easily intercept this intermediate.
Solution: Switch to a polar aprotic solvent like DMSO or DMF . These solvents will not act as nucleophiles, eliminating the solvolysis byproduct. Furthermore, they will enhance the nucleophilicity of the azide anion, likely accelerating the desired Sɴ2 reaction and improving your overall yield and product purity.[3][5]
Solvent Effects on Sɴ1/Sɴ2 Pathways and Solvolysis:
Sources
- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analytical Methods for Monitoring Reactions with (2-(benzyloxy)-5-bromophenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring chemical transformations involving (2-(benzyloxy)-5-bromophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We provide in-depth, field-tested advice in a direct question-and-answer format to address specific challenges you may encounter. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.
Understanding Your Starting Material: Key Reactive Sites
This compound is a multifunctional compound with three primary sites of reactivity that dictate the course of a reaction and the choice of monitoring technique:
-
Primary Alcohol (-CH₂OH): Susceptible to oxidation (to an aldehyde or carboxylic acid) or etherification/esterification.
-
Benzyl Ether (-OCH₂Ph): A robust protecting group for the phenol, it can be cleaved under reductive conditions (e.g., catalytic hydrogenolysis).[1][2]
-
Aryl Bromide (Ar-Br): A prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[3]
Monitoring a reaction effectively requires an analytical method that can clearly distinguish the starting material from all expected products and by-products.
Section 1: Choosing the Right Analytical Method
The first step in successful reaction monitoring is selecting the appropriate technique. The choice depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
FAQ: Method Selection
Question: I'm starting a new reaction with this compound. Which analytical technique should I use to monitor its progress?
Answer: The optimal technique depends on your objective. Use the following decision-making framework to guide your choice.
Caption: Decision tree for selecting an analytical method.
-
For rapid, qualitative checks on reaction progress (e.g., checking for the consumption of starting material), Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method.[4]
-
For precise, quantitative analysis to determine conversion rates or in-process yields, High-Performance Liquid Chromatography (HPLC) is the industry standard.[5]
-
For detailed structural information and to confirm the identity of products in the reaction mixture, Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled. It can also be used for quantitative measurements.[6][7]
Section 2: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the real-time, qualitative monitoring of organic reactions.[8] It separates compounds based on polarity, allowing you to visualize the disappearance of starting material and the appearance of products.
Detailed Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen solvent system (eluent). Cover the chamber to allow the atmosphere to become saturated with solvent vapor.
-
Prepare the Sample: Dip a capillary tube into the reaction mixture to draw a small amount of the solution.
-
Spot the Plate: Gently touch the capillary tube to the silica gel plate on the pencil-drawn origin line. Keep the spot as small as possible (1-2 mm diameter).[9] It is best practice to spot three lanes:
-
Lane 1 (Reference): A solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): The sample from your reaction.
-
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the solvent level is below the origin line.[10] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm), as the aromatic rings in the starting material and expected products are UV-active. Staining with permanganate or anisaldehyde can also be used if needed.
-
Interpret: A successful reaction will show the spot in the "Reaction Mixture" lane moving to a new position (a different Rf value) compared to the "Reference" lane, and the starting material spot should diminish over time.[11] The co-spot lane helps differentiate closely running spots.[12]
Troubleshooting Guide: TLC Analysis
| Problem Encountered | Probable Cause & Scientific Explanation | Recommended Solution |
| Spots are streaking or "tailing." [13] | The sample is too concentrated, overloading the silica plate. Alternatively, the compound (especially the free alcohol) is highly polar and interacts too strongly with the acidic silica gel. | Dilute the reaction mixture sample with a solvent like ethyl acetate before spotting. If streaking persists, add 0.5-1% of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent to suppress unwanted interactions.[9] |
| Starting material and product have the same or very similar Rf values. | The chosen solvent system (eluent) does not have the right polarity to differentiate between the compounds. This is common if the reaction causes only a minor change in polarity (e.g., some cross-couplings). | Change the eluent composition. If spots are too high (Rf > 0.8), the eluent is too polar; add more of the non-polar solvent (e.g., hexanes). If spots are too low (Rf < 0.2), the eluent is too non-polar; add more of the polar solvent (e.g., ethyl acetate).[12] |
| No spots are visible under UV light. | The sample concentration is too low to be detected.[14] Or, in a rare case, the product is not UV-active (unlikely for this substrate). | Spot the plate multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[10] If still not visible, use a chemical stain like potassium permanganate, which reacts with the alcohol functional group. |
| The solvent front runs unevenly. | The TLC plate may be chipped at the bottom, or the plate might be touching the side of the chamber or the filter paper wick.[9][10] | Inspect the plate before use and handle it carefully by the edges. Ensure the plate is centered in the chamber and not touching the sides. |
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both qualitative and quantitative monitoring. It provides superior separation and allows for the accurate determination of conversion, purity, and the formation of by-products.[15] For a molecule like this compound, reverse-phase HPLC is the method of choice.
Detailed Protocol: General HPLC Method for Reaction Monitoring
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it significantly in a vial with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and prepares the sample for injection. If the reaction mixture contains solids, filter the sample through a 0.2 or 0.45 µm syringe filter.[16]
-
Instrument Setup:
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typical for separating aromatic compounds of differing polarities.[17] A common starting gradient is 50% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: A UV detector set to 254 nm is ideal due to the aromatic nature of the analyte.
-
-
Analysis: Inject a small volume (5-10 µL) of the prepared sample.
-
Interpretation: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new peak corresponding to the product. The area under each peak can be used to calculate the percent conversion and monitor the formation of impurities over time.
Troubleshooting Guide: HPLC Analysis
Caption: Workflow for troubleshooting HPLC peak shape issues.
Question: My peaks are tailing significantly. What is the cause and how do I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[18] The free hydroxyl group in your starting material or product can interact with residual acidic silanol groups on the silica backbone of the C18 column.
-
Solution 1: Ensure you are using a high-quality, end-capped C18 column, which minimizes the number of free silanol groups.
-
Solution 2: Add a small amount of an acid modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase. This protonates the silanol groups, reducing their interaction with your analyte and resulting in sharper, more symmetrical peaks.
Question: My retention times are shifting between injections. Why is this happening?
Answer: Drifting retention times are typically a sign of instability in the HPLC system or column degradation.
-
Cause 1: Temperature Fluctuation. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Solution: Use a column oven to maintain a constant temperature (e.g., 30-40 °C).[16]
-
Cause 2: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection, especially when using gradient elution. Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.
-
Cause 3: Mobile Phase Composition. If the mobile phase is prepared in batches, slight variations can alter retention times. Solution: Prepare a large batch of mobile phase to be used for the entire series of experiments. Ensure it is well-mixed and degassed.[19]
Question: I am seeing "ghost peaks" that are not from my reaction. Where are they coming from?
Answer: Ghost peaks are typically due to contamination or carryover from a previous injection.[16]
-
Solution 1: Clean the System. Implement a needle wash step in your injection sequence using a strong solvent (like 100% acetonitrile).
-
Solution 2: Check Your Solvents. Ensure you are using high-purity HPLC-grade solvents. Contaminants in your water or organic mobile phase can appear as peaks, especially during a gradient.
-
Solution 3: Run a Blank. Inject a sample of your "quench" solvent (e.g., pure acetonitrile). If the ghost peak appears, the contamination is in your solvent or the system itself, not from the reaction mixture.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural evidence of reaction progress. By observing the disappearance of signals from the starting material and the appearance of new, characteristic signals from the product, you can confirm the desired transformation is occurring.[20]
FAQ: NMR Monitoring
Question: Which proton (¹H) signals are the most diagnostic for monitoring reactions of this compound?
Answer: The key is to monitor protons that are directly involved in or are close to the site of the chemical change. Their chemical shifts will change significantly between the starting material and the product.
| Reaction Type | Starting Material Signal (δ, ppm, approx.) | Expected Product Signal (δ, ppm, approx.) | Why it's a good marker |
| Oxidation of Alcohol | -CH₂ OH at ~4.7 ppm (singlet)[21] | -CH O at ~9.9 ppm (aldehyde) | Large downfield shift and change in multiplicity. The starting material singlet completely disappears. |
| Deprotection of Benzyl Ether | -OCH₂ Ph at ~5.1 ppm (singlet) | Signal disappears. Ar-OH appears (~5-10 ppm, broad). | The benzylic ether protons are a clean singlet that will vanish upon cleavage.[22] |
| Suzuki Coupling (at Ar-Br) | Aromatic protons adjacent to Br (~7.5 ppm) | Aromatic protons shift, new aromatic signals from the coupled partner appear. | The electronic environment of the entire aromatic ring changes, leading to predictable shifts in the aromatic region. |
Question: Can I run an NMR on my reaction mixture without using expensive deuterated solvents?
Answer: Yes, this is a common challenge. While high-field NMR instruments traditionally require deuterated solvents for locking, modern techniques make monitoring in protonated solvents feasible.
-
Solvent Suppression: High-field NMR spectrometers have pulse sequences that can suppress the large signal from a protonated solvent, allowing you to see the analyte signals. This requires some optimization.[7]
-
Benchtop NMR: The development of benchtop NMR spectrometers has been a significant advance for online reaction monitoring.[6][23] Many of these systems do not require deuterated solvents for locking and can be set up in a fume hood to directly monitor a reaction by flowing the mixture through the instrument.[20]
Question: How can I quickly determine if my reaction is complete using NMR?
Answer: Take a crude ¹H NMR of a sample from your reaction mixture. The most straightforward way is to look for the complete disappearance of a key starting material signal. For example, if you are performing an oxidation of the primary alcohol, the singlet at ~4.7 ppm for the -CH₂ OH protons should be completely gone. The presence of this signal indicates that starting material remains.
References
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. Fiveable. Available from: [Link]
-
Johnen, P., et al. (2020). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ChemBioChem. Available from: [Link]
-
Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available from: [Link]
-
Stavretis, K., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods. Available from: [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. Available from: [Link]
-
Campiglia, P., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. Available from: [Link]
-
Elprocus. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Elprocus. Available from: [Link]
-
Stavretis, K., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]
-
Yoshida, H., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence. Available from: [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Available from: [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available from: [Link]
-
Nishizawa, T., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances. Available from: [Link]
-
Gholivand, M. B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. Available from: [Link]
-
Inam, A. (2024). Modern Analytical Technique for Characterization Organic Compounds. Medium. Available from: [Link]
-
University of Calgary. Alcohol Protecting Groups. Chem LibreTexts. Available from: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available from: [Link]
-
Johnen, P., et al. (2020). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available from: [Link]
-
ALWSCI. (2023). What Are The Common Peak Problems in HPLC. ALWSCI. Available from: [Link]
-
Chromatography Today. (2022). Solving Common Errors in HPLC. Chromatography Today. Available from: [Link]
-
Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern. Available from: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link]
-
Rauf, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available from: [Link]
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter. Available from: [Link]
-
Singh, A., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Drug Regulatory Affairs. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.1.4B: Uses of TLC. Chemistry LibreTexts. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. WSU. Available from: [Link]
-
Foley, D. A., et al. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available from: [Link]
-
Magritek. Application Note 6: On-line Reaction Monitoring of Alcoholic Fermentation. Magritek. Available from: [Link]
-
Wang, D., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. Available from: [Link]
-
D'Meza, R., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. youtube.com [youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. microbiozindia.com [microbiozindia.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. asahilab.co.jp [asahilab.co.jp]
- 21. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 22. uwindsor.ca [uwindsor.ca]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of (2-(benzyloxy)-5-bromophenyl)methanol: A Comparative Analysis of Spectroscopic and Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of the primary analytical techniques for characterizing (2-(benzyloxy)-5-bromophenyl)methanol, a substituted benzyl alcohol derivative with potential applications in organic synthesis and medicinal chemistry. We will delve into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and contrast these with alternative methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis (EA), and Single-Crystal X-ray Crystallography.
The Subject of Our Investigation: this compound
The molecule at the center of this guide is this compound. Its structure, presented below, features a bromine atom and a benzyloxy group on a phenyl ring, with a primary alcohol functionality. This combination of functional groups provides a rich landscape for spectroscopic analysis.
Molecular Formula: C₁₄H₁₃BrO₂ Molecular Weight: 293.16 g/mol
Primary Characterization: NMR and Mass Spectrometry
NMR and Mass Spectrometry are the workhorses of modern organic chemistry, providing detailed insights into the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂OH (Benzylic Protons) | ~4.6 | Singlet | 2H | Protons on the carbon adjacent to the hydroxyl group. The singlet nature arises from the absence of adjacent protons. |
| -OCH₂Ph (Benzylic Protons) | ~5.1 | Singlet | 2H | Protons of the methylene bridge in the benzyloxy group. |
| Aromatic Protons (Phenyl Ring of Benzyl Group) | ~7.3-7.5 | Multiplet | 5H | The five protons on the unsubstituted phenyl ring of the benzyloxy group will appear as a complex multiplet. |
| Aromatic Protons (Substituted Phenyl Ring) | ~6.9-7.6 | Multiplet | 3H | The three protons on the substituted phenyl ring will show distinct signals due to the different electronic environments created by the bromo, benzyloxy, and hydroxymethyl substituents. |
| -OH (Hydroxyl Proton) | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with trace amounts of water in the solvent. |
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C H₂OH (Benzylic Carbon) | ~60-65 | The carbon atom of the primary alcohol. |
| -OC H₂Ph (Benzylic Carbon) | ~70-75 | The methylene carbon of the benzyloxy group. |
| Aromatic Carbons (Substituted Phenyl Ring) | ~110-160 | Six distinct signals are expected for the carbons of the substituted aromatic ring, with the carbon bearing the bromine atom appearing at a lower field. |
| Aromatic Carbons (Phenyl Ring of Benzyl Group) | ~127-137 | Signals for the carbons of the unsubstituted phenyl ring of the benzyloxy group. |
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) would be a suitable technique.
-
Molecular Ion (M⁺): A key feature will be the presence of a pair of peaks for the molecular ion, reflecting the isotopic abundance of bromine. We expect to see peaks at m/z 292 and 294 in an approximate 1:1 ratio, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Key Fragmentation Pathways:
-
Loss of the benzyl group: A prominent fragmentation would be the cleavage of the benzylic ether bond, leading to the loss of a benzyl radical (C₇H₇•, 91 Da) and the formation of a brominated hydroxymethylphenoxy cation.
-
Formation of the tropylium ion: The benzyl cation itself can rearrange to the stable tropylium ion at m/z 91, which is often a base peak in the mass spectra of benzyl-containing compounds.
-
Loss of the hydroxymethyl group: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group can lead to the loss of a CH₂OH radical (31 Da).
-
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer. For a volatile compound like this, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (M⁺•).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Workflow for Primary Characterization
Caption: Workflow for primary characterization using NMR and MS.
Alternative and Complementary Characterization Techniques
While NMR and MS are primary tools, other techniques provide valuable, often orthogonal, information that strengthens the structural assignment and confirms purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3200-3600 | Broad and strong |
| C-H (Aromatic) | 3000-3100 | Sharp, medium |
| C-H (Aliphatic) | 2850-3000 | Sharp, medium |
| C=C (Aromatic) | 1450-1600 | Medium to strong, multiple bands |
| C-O (Alcohol) | 1000-1260 | Strong |
| C-O (Ether) | 1000-1300 | Strong |
| C-Br | 500-600 | Medium to strong |
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the infrared beam, and the spectrum is recorded.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Elemental Analysis (EA)
Elemental analysis determines the percentage composition of carbon, hydrogen, and other elements (in this case, bromine) in a pure sample. This technique provides the empirical formula, which can be compared with the molecular formula determined by mass spectrometry to confirm the compound's identity and purity.
For C₁₄H₁₃BrO₂, the theoretical elemental composition is:
-
Carbon (C): 57.36%
-
Hydrogen (H): 4.47%
-
Bromine (Br): 27.26%
-
Oxygen (O): 10.92% (often determined by difference)
Experimental Protocol: Combustion Analysis for C and H
-
Sample Weighing: A precise amount of the highly purified sample is weighed into a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of pure oxygen.
-
Product Separation and Detection: The combustion products (CO₂ and H₂O) are passed through a series of columns to separate them and are then detected by thermal conductivity or infrared detectors.
-
Calculation: The amounts of CO₂ and H₂O are used to calculate the percentages of carbon and hydrogen in the original sample. A separate method is required for bromine analysis, often involving titration or ion chromatography after combustion.
Single-Crystal X-ray Crystallography
For crystalline solids, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.
This technique is contingent on the ability to grow a high-quality single crystal of the compound. If successful, it provides a definitive atomic-level map of the molecule.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: A single crystal of suitable size and quality is grown from a supersaturated solution of the purified compound. This is often the most challenging step.
-
Crystal Mounting: The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to generate the final molecular structure.
Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for structural elucidation.
Conclusion
The structural elucidation of a novel compound such as this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy, in conjunction with mass spectrometry, provide the foundational data for a confident structural assignment, complementary techniques offer crucial corroborating evidence. FTIR confirms the presence of key functional groups, elemental analysis validates the empirical formula and purity, and single-crystal X-ray crystallography, when feasible, provides the ultimate, unambiguous proof of structure. By judiciously applying this suite of analytical tools, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]
-
Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]
-
PubChem. (n.d.). Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Retrieved from [Link]
A Comparative Guide to the Synthetic Routes of (2-(benzyloxy)-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Benzyloxy)-5-bromophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure incorporates a benzyl-protected phenol and a brominated aromatic ring, offering multiple points for further functionalization. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of three common synthetic routes to this compound, offering experimental data, detailed protocols, and a critical analysis of each approach to assist researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
Three primary retrosynthetic disconnections for this compound lead to three distinct and viable synthetic routes. This guide will explore each of these pathways, evaluating them based on criteria such as yield, reaction conditions, safety, and the accessibility of starting materials.
| Route | Starting Material | Key Transformation | Overall Yield (indicative) | Key Advantages | Key Disadvantages |
| 1 | 5-Bromo-2-hydroxybenzyl alcohol | Williamson Ether Synthesis | Good to Excellent | Commercially available starting material; Mild reaction conditions possible. | Requires handling of sodium hydride (pyrophoric). |
| 2 | 2-(Benzyloxy)-5-bromobenzaldehyde | Aldehyde Reduction | Excellent | High-yielding reduction; Mild reducing agent. | Starting material may need to be synthesized. |
| 3 | 2-(Benzyloxy)-5-bromobenzoic acid | Carboxylic Acid Reduction | Good to Excellent | High-yielding synthesis of the starting acid. | Requires the use of lithium aluminum hydride (highly reactive and pyrophoric). |
Route 1: Williamson Ether Synthesis from 5-Bromo-2-hydroxybenzyl alcohol
This route begins with the commercially available 5-bromo-2-hydroxybenzyl alcohol and protects the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for forming ethers.[1]
Reaction Scheme
Caption: Synthesis of the target molecule via Williamson ether synthesis.
Causality of Experimental Choices
The choice of sodium hydride (NaH) as the base is crucial for the complete deprotonation of the phenolic hydroxyl group, forming a nucleophilic phenoxide.[2] Drier N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it solvates the sodium cation without interfering with the nucleophilicity of the phenoxide.[3] The reaction is initiated at 0 °C to control the initial exothermic reaction of the alcohol with NaH and then allowed to warm to room temperature to drive the substitution reaction to completion. Benzyl bromide is a reactive electrophile, well-suited for this SN2 reaction.[1]
Experimental Protocol
Materials:
-
5-Bromo-2-hydroxybenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzyl alcohol (1.0 equiv.) in anhydrous DMF (5–10 mL/mmol) under an argon atmosphere, add sodium hydride (2.0 equiv.) portion-wise at 0 °C.[2]
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.5–2.0 equiv.) dropwise.[2]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Route 2: Reduction of 2-(Benzyloxy)-5-bromobenzaldehyde
This approach involves the reduction of the aldehyde functional group in 2-(benzyloxy)-5-bromobenzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation.[4]
Reaction Scheme
Caption: Synthesis of the target molecule via aldehyde reduction.
Causality of Experimental Choices
Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like ethers or aromatic bromides under these conditions.[4] Ethanol is a convenient protic solvent that is compatible with NaBH4 and serves to protonate the intermediate alkoxide. The reaction is typically carried out at room temperature and is often complete within a short period.
Experimental Protocol
Materials:
-
2-(Benzyloxy)-5-bromobenzaldehyde
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 equiv.) in ethanol (5 mL per 500 mg of aldehyde) in a round-bottom flask.[4]
-
Add sodium borohydride (1.0-1.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 15-30 minutes, monitoring the reaction progress by TLC until the starting material is consumed.[4]
-
Quench the reaction by the dropwise addition of dilute hydrochloric acid until gas evolution ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Route 3: Reduction of 2-(Benzyloxy)-5-bromobenzoic acid
This synthetic pathway involves the reduction of a carboxylic acid to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LAH). The starting material, 2-(benzyloxy)-5-bromobenzoic acid, can be synthesized in high yield from the corresponding benzyl ester.[5]
Reaction Scheme
Caption: Synthesis of the target molecule via carboxylic acid reduction.
Causality of Experimental Choices
Lithium aluminum hydride is one of the few reagents strong enough to reduce carboxylic acids directly to primary alcohols.[6][7] The reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), as LAH reacts violently with water and other protic solvents.[5] The initial reaction is an acid-base reaction between the carboxylic acid and the hydride, followed by reduction of the resulting carboxylate salt. A careful aqueous workup is required to quench the excess LAH and hydrolyze the aluminum alkoxide intermediate to liberate the alcohol product.[6]
Experimental Protocol
Materials:
-
2-(Benzyloxy)-5-bromobenzoic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
10% Sulfuric acid
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen atmosphere
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.0-3.0 equiv.) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-(benzyloxy)-5-bromobenzoic acid (1.0 equiv.) in anhydrous THF dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 10% sulfuric acid until a clear solution is obtained.[6]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give this compound.
Conclusion
All three synthetic routes presented offer viable pathways to this compound.
-
Route 1 is advantageous when 5-bromo-2-hydroxybenzyl alcohol is readily available and the use of sodium hydride is acceptable within the laboratory safety protocols.
-
Route 2 is an excellent choice if the corresponding aldehyde is accessible, as the reduction is typically high-yielding and uses a mild, easy-to-handle reagent.
-
Route 3 provides a robust synthesis, particularly given the high-yielding preparation of the starting carboxylic acid. However, this route necessitates the use of the highly reactive and pyrophoric lithium aluminum hydride, which requires stringent safety precautions and experienced handling.
The optimal choice of synthetic route will ultimately depend on a careful consideration of the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure and expertise available to the researcher.
References
- Chavan, S. P., et al. "Comparative Study of Sodium Borohydride Catalysed Reduction Reations: Synthesis and Characterization of Benzyl Alcohol and Antib." International Journal of Scientific Research in Science and Technology, vol. 7, no. 4, 2020, pp. 238-243.
-
Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. GlycoPODv2. [Link]
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(11), 2548–2549.
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
-
Filo. Reduction Reaction of Alcohols Given the reaction scheme involving compo... [Link]
-
Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers.. [Link]
-
ResearchGate. Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. jconsortium.com [jconsortium.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Reduction Reaction of Alcohols Given the reaction scheme involving compo.. [askfilo.com]
A Comparative Guide to the Biological Activity of (2-(benzyloxy)-5-bromophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-(benzyloxy)-5-bromophenyl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents. The constituent moieties—a benzyloxy group, a brominated phenyl ring, and a methanol group—are all known to contribute to various biological activities. The benzyloxy group can enhance lipophilicity, potentially improving cell membrane permeability. Bromine substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, and has been associated with enhanced anticancer and antimicrobial effects.[1] Phenolic compounds, in general, are recognized for their antioxidant and anti-inflammatory capabilities.[2][3] This guide will explore the synergistic potential of these structural features by examining the biological activities of closely related chemical entities.
Potential Anticancer Activity: A Comparative Outlook
Derivatives of bromophenols and benzyloxy compounds have demonstrated notable anticancer activities.[4][5] The introduction of a bromine atom to a phenyl ring, as seen in the target scaffold, is a recurring motif in potent anticancer agents.[6] For instance, novel brominated diarylmethanones have been synthesized and evaluated for their activity against liver cancer.[7]
Comparative Data on Structurally Similar Compounds
While specific data for this compound derivatives is not yet broadly published, the activity of related compounds provides valuable insights. For example, certain brominated coelenteramines, which share the bromophenyl feature, have shown that the 4-bromophenyl moiety is essential for their anticancer activity.[1] Similarly, various bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells.[4][5]
| Compound Class | Cancer Cell Line | Observed Activity (IC50) | Reference |
| Brominated Coelenteramines | Breast, Prostate | Varies with substitution | [1] |
| Bromophenol Derivatives | Leukemia K562 | Apoptosis induction | [4][5] |
| Pyrimidinotriazole Derivatives (with p-bromo-phenyl) | MCF-7 | 1.573 µM | [6] |
| Imidazole Derivatives (with p-bromo-phenyl) | MCF-7 | 7.16 µM | [6] |
Experimental Workflow for Anticancer Screening
A typical workflow for assessing the anticancer potential of novel compounds is outlined below. This multi-step process begins with broad cytotoxicity screening and progresses to more specific mechanistic studies.[8][9][10][11][12]
Figure 2: A standard workflow for evaluating the antimicrobial properties of novel chemical entities.
Detailed Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Potential Anti-inflammatory Effects
Chronic inflammation is a key factor in numerous diseases. Phenolic compounds, including those with bromine and benzyloxy substitutions, are known to possess anti-inflammatory properties. [2][13][14]For example, a brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert potent anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways. [13]
Comparative Data on Structurally Related Compounds
The anti-inflammatory potential of the target scaffold can be benchmarked against related compounds.
| Compound Class | In Vitro Model | Key Findings | Reference |
| Brominated Vanillin Derivative | LPS-stimulated RAW 264.7 macrophages | Reduced NO and PGE2 production; inhibited NF-κB and MAPK pathways | [13] |
| Phenolic Extracts | RAW 264.7 macrophages | Modulated pro-inflammatory cytokine expression | [3] |
| 3-Arylphthalides | LPS-stimulated Bv.2 and RAW 264.7 cells | Inhibition of nitric oxide (NO) production | [15] |
Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Figure 3: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to inflammation.
Detailed Protocol: In Vitro Nitric Oxide (NO) Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages. [16][17][18][19][20]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound.
Conclusion and Future Directions
The structural features of this compound derivatives suggest a high potential for significant biological activity, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications. This comparative guide, based on data from structurally analogous compounds, provides a strong rationale and a clear experimental roadmap for the investigation of this novel chemical class. Future research should focus on the synthesis of a library of these derivatives with systematic structural modifications to establish clear structure-activity relationships. The experimental protocols detailed herein offer a robust framework for such preclinical evaluations. The insights gained from these studies could pave the way for the development of new and effective therapeutic agents.
References
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
- Most relevant antimicrobial activity of O-benzyl derivatives expressed...
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PubMed Central.
- Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.
- Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs. PubMed.
- Bioactivity Based Phytochemical Quantification and Antioxidant activity of Methanol Extracts of selected medicinal plants.
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed Central.
- Recent insights into antibacterial potential of benzothiazole deriv
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
- Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. MDPI.
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- BENZYLOXYPHENYL-BASED SYNTHESES OF SOME NOVEL N-ACETYLPYRAZOLINES. DergiPark.
- Susceptibility Testing - Infectious Diseases. MSD Manual Professional Edition.
- Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI.
- The different methods for in vitro antimicrobial susceptibility testing...
- Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.
- Anti-inflammatory activities of phenolic compounds.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
- (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3. ChemicalBook.
- Biological activities of some active principles present in methanolic extracts of Cnidoscolus aconitifolius.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- The Antioxidant and Anti-Inflammatory Properties of Rice Bran Phenolic Extracts. MDPI.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Unknown Source.
- In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- (PDF) COMPARISON OF THE ACTIVITIES OF BROMINE-CONTAINING DIPHENYL METHANE DERIVATIVE COMPOUNDS AGAINST LIVER CANCER.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
Sources
- 1. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant and Anti-Inflammatory Properties of Rice Bran Phenolic Extracts | MDPI [mdpi.com]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. noblelifesci.com [noblelifesci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]
- 14. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journalajrb.com [journalajrb.com]
- 17. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. bbrc.in [bbrc.in]
Navigating the Solid State: A Comparative Guide to the Crystallography of (2-(benzyloxy)-5-bromophenyl)methanol and its Derivatives
For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its biological activity. This guide delves into the structural analysis of (2-(benzyloxy)-5-bromophenyl)methanol, a compound of interest in synthetic chemistry and potentially in medicinal chemistry. While a definitive X-ray crystal structure for this specific molecule is not publicly available, this guide provides a comparative analysis based on its close derivatives. We will explore the synthesis, experimental protocols for crystallization, and a predictive comparison of its potential crystal packing with known structures of related compounds. This document serves as a roadmap for researchers aiming to elucidate the crystal structure of this compound and leverage this knowledge in their work.
The Quest for a Crystal: Synthesis and Crystallization Strategies
The journey to an X-ray crystal structure begins with the synthesis of high-purity material. The synthesis of this compound can be approached through several established organic chemistry reactions. A common strategy involves the protection of a phenolic hydroxyl group as a benzyl ether, followed by the reduction of a corresponding aldehyde or carboxylic acid.
Proposed Synthesis of this compound
A plausible synthetic route starts from the commercially available 5-bromo-2-hydroxybenzaldehyde. The phenolic hydroxyl group is first protected using benzyl bromide in the presence of a weak base like potassium carbonate. The resulting aldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Synthesis of this compound
-
Benzylation of 5-bromo-2-hydroxybenzaldehyde:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxy)-5-bromobenzaldehyde.
-
-
Reduction to this compound:
-
Dissolve the purified 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield this compound, which can be further purified by recrystallization.
-
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For a molecule like this compound, with its moderate polarity, a range of solvents should be screened.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
A recommended starting point for this compound would be to attempt crystallization from solvents such as ethanol, isopropanol, or mixed solvent systems like dichloromethane/hexane.
A Comparative Look: What Derivatives Tell Us
In the absence of a crystal structure for our target molecule, we can gain valuable insights by examining the structures of its derivatives. The Cambridge Structural Database (CSD) is an essential resource for such comparative studies.[1][2] While a direct match is not found, we can analyze compounds with similar structural motifs.
Analysis of Related Structures
Let's consider the structural features of a hypothetical derivative, such as a methoxy-substituted analog, (2-(benzyloxy)-5-methoxyphenyl)methanol, which has been documented in chemical databases.[3] The key interactions governing the crystal packing in such molecules are typically hydrogen bonds involving the hydroxyl group and π-π stacking interactions from the aromatic rings.
The presence of the bulky benzyloxy group will significantly influence the molecular conformation and the overall crystal packing. The bromine atom in our target molecule is a heavy atom that can participate in halogen bonding, an interaction that is increasingly recognized for its role in crystal engineering.
Predictive Insights for this compound
Based on the analysis of related structures and general principles of crystallography, we can hypothesize the following for the crystal structure of this compound:
-
Hydrogen Bonding: The primary alcohol group is a strong hydrogen bond donor and will likely form intermolecular hydrogen bonds with the oxygen of the benzyloxy group or the alcohol group of a neighboring molecule, leading to the formation of chains or dimeric motifs.
-
π-π Stacking: The two phenyl rings (the brominated phenyl and the benzyl group) are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule, such as the oxygen atom of the alcohol or the ether linkage. This could lead to specific and directional packing arrangements.
The Experimental Workflow: From Crystal to Structure
Once suitable single crystals are obtained, the process of X-ray crystal structure determination can begin. The following workflow outlines the key steps involved.
Figure 1: A generalized workflow for X-ray crystal structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is often done using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal parameters.
-
Validation: The final structure is validated to ensure its quality and correctness using software tools like CHECKCIF. The final crystallographic information is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and reported in a Crystallographic Information File (CIF).
Comparative Data Table
To provide a framework for comparison, the following table summarizes the key crystallographic parameters that would be determined for this compound and how they might compare to a known derivative.
| Parameter | This compound (Hypothetical) | Known Derivative (e.g., Methoxy Analog) | Significance |
| Crystal System | Monoclinic or Orthorhombic (predicted) | Varies | Describes the symmetry of the unit cell. |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Varies | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c, α, β, γ | Reported values | Defines the size and shape of the unit cell. |
| Hydrogen Bonds | O-H···O | O-H···O | Key intermolecular interactions influencing packing. |
| Other Interactions | π-π stacking, Halogen bonding (Br···O/π) | π-π stacking, van der Waals | Additional forces stabilizing the crystal lattice. |
| Calculated Density | ~1.5 - 1.6 g/cm³ (estimated) | Reported value | Dependent on the molecular weight and packing efficiency. |
Conclusion and Future Directions
While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for approaching this scientific challenge. By leveraging established synthetic and crystallographic methodologies and drawing comparative insights from related known structures, researchers can efficiently navigate the path to elucidating its three-dimensional architecture. The determination of this crystal structure would not only provide fundamental data on its solid-state properties but could also offer crucial insights for its potential applications in materials science and drug discovery. The presence of a bromine atom and a flexible benzyloxy group makes it a particularly interesting candidate for studying the interplay of hydrogen bonding, halogen bonding, and π-stacking in directing crystal packing.
References
-
PubChem. (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (2-Benzyloxy-5-methyl-phenyl)-methanol. National Center for Biotechnology Information. [Link]
- Google Patents. Synthesis method of 2,4,5-trifluorophenylacetic acid.
-
Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols... [Link]
-
PubChem. 2-(Benzyloxy) ethanol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromobenzyl alcohol. National Center for Biotechnology Information. [Link]
-
PubChem. [2-(Benzylamino)phenyl]methanol. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. [Link]
-
CCDC. The Largest Curated Crystal Structure Database. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for (2-(benzyloxy)-5-bromophenyl)methanol
This guide provides a comprehensive comparison of analytical methodologies for the validation of (2-(benzyloxy)-5-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the purity, potency, and quality of such compounds is paramount. This necessitates robust, reliable, and validated analytical methods. This document is structured to provide not just protocols, but the scientific rationale behind the choice of methodology and validation parameters, grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.
The focus will be on two powerful and commonly employed chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will dissect the validation process for each, offering a clear, comparative analysis to guide researchers in selecting and validating the most appropriate method for their specific analytical needs.
Pillar 1: The Regulatory Bedrock - Understanding Method Validation with ICH Q2(R2)
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2][3] The recently revised ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring that analytical data is reliable and reproducible.[1][3][4][5] The core performance characteristics that must be evaluated are logically interconnected.
Caption: Logical relationship of core analytical method validation parameters per ICH Q2(R2).
A validated method provides documented evidence of its Specificity , Linearity , Range , Accuracy , Precision , Limit of Quantitation (LOQ) , Limit of Detection (LOD) , and Robustness . These are not merely checkboxes; they are interdependent characteristics that collectively define the method's performance and reliability.
Pillar 2: Choosing the Right Tool - HPLC-UV vs. GC-MS
The selection of an analytical technique is dictated by the physicochemical properties of the analyte, this compound. This compound possesses aromatic rings (a chromophore), making it suitable for UV detection, and a polar alcohol group, which influences its volatility.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile or thermally sensitive compounds. Well-suited for this compound. | Requires compounds to be volatile and thermally stable. Derivatization may be needed for the polar alcohol group. |
| Detection | UV absorbance based on chromophores in the molecule. Good sensitivity but can have interferences. | Mass-to-charge ratio (m/z) of ionized fragments. Highly specific and sensitive. |
| Primary Application | Quantitative analysis (assay), purity determination, stability testing. | Impurity identification, analysis of volatile organic compounds, confirmation of identity. |
| Key Advantage | Robust, widely applicable, and straightforward for routine quantitative analysis. | Unparalleled specificity from mass spectral data, excellent for structural elucidation of unknowns. |
| Key Consideration | Co-eluting impurities with similar UV spectra can interfere. | The analyte may degrade at high injector temperatures. The polar -OH group can cause peak tailing. |
In-Depth Guide: Validation of a Reversed-Phase HPLC-UV Method
Causality Behind Experimental Choices: HPLC is the workhorse for pharmaceutical assay and purity analysis. For this compound, its molecular weight and presence of aromatic rings make it an ideal candidate for a reversed-phase HPLC method with UV detection. A C18 column is chosen for its versatility in retaining moderately polar compounds, while a gradient elution with acetonitrile and water allows for efficient separation of the main component from potential impurities with different polarities.
Caption: Experimental workflow for HPLC method validation.
Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation and Chromatographic Conditions (Illustrative)
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 1 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 225 nm.
2. Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to cover the expected range (e.g., 80% to 120% of the target concentration for an assay).
-
Quality Control (QC) Samples: Prepare QC samples at three concentrations (low, medium, high) from a separate weighing of the reference standard.
3. Validation Experiments
-
Specificity (Forced Degradation):
-
Subject the analyte solution (~100 µg/mL) to the following stress conditions:
-
Acid: 0.1 M HCl at 60 °C for 4 hours.
-
Base: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C dry heat for 48 hours.
-
Photolytic: Expose to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).
-
-
Neutralize the acid and base samples before injection.
-
Analyze all stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate the ability to separate the main analyte peak from all degradation product peaks (peak purity analysis using DAD is essential).
-
-
Linearity:
-
Inject the five calibration standards in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Analyze nine separate preparations across three concentration levels (e.g., 80%, 100%, 120%; n=3 at each level).
-
Alternatively, use a spiked placebo method if a drug product matrix is involved.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Estimate LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Confirm the LOQ by preparing a standard at the estimated concentration and analyzing it (n=6).
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
-
-
Robustness:
-
Systematically vary key method parameters one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 5 °C).
-
Mobile Phase Composition (e.g., organic phase ± 2%).
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits, demonstrating the method's reliability during normal use.
-
Illustrative Data Summary: HPLC-UV Method
| Validation Parameter | Result (Example Data) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 80 - 120 | 80% - 120% of nominal |
| Accuracy (% Recovery) | Mean: 100.5% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 1.10% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | Precision (%RSD) ≤ 10% |
| Robustness | Passed | System suitability criteria met |
In-Depth Guide: Validation of a GC-MS Method
Causality Behind Experimental Choices: GC-MS is a superior choice when absolute confirmation of identity is required or for analyzing volatile impurities. While this compound has a high boiling point, it may be amenable to GC analysis. However, the polar hydroxyl (-OH) group is a significant concern; it can cause peak tailing and adsorption on the column or liner. To mitigate this, derivatization is a critical and highly recommended step. Converting the alcohol to a less polar, more volatile silyl ether using a reagent like BSTFA ensures sharp, symmetrical peaks and reliable quantification.
Caption: Experimental workflow for GC-MS method validation including derivatization.
Experimental Protocol: GC-MS Method Validation
1. Instrumentation and Conditions (Illustrative)
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, 1.2 mL/min constant flow.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: 150 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Choose characteristic, high m/z ions for the derivatized analyte.
2. Sample Preparation and Derivatization
-
Prepare stock solutions in a non-polar solvent like Toluene.
-
Pipette an aliquot of the standard or sample solution into a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of Pyridine and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. All standards, QCs, and samples must undergo this derivatization step.
3. Validation Experiments
-
Specificity:
-
Inject a derivatized sample and acquire data in full scan mode to confirm the mass spectrum of the derivatized analyte.
-
Analyze a derivatized placebo/blank to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze derivatized forced degradation samples.
-
Acceptance Criteria: The mass spectrum of the analyte peak in a sample must match the reference standard. No significant interferences at the retention time and m/z values used for quantification.
-
-
Linearity, Accuracy, and Precision:
-
Follow the same principles as the HPLC method, ensuring all samples are derivatized consistently before analysis. Data is processed using the peak area from the Extracted Ion Chromatogram (EIC) of the target quantification ion. Acceptance criteria are generally the same as for HPLC.
-
-
LOD & LOQ:
-
Follow the same principles as the HPLC method. The enhanced sensitivity of GC-MS in SIM mode may result in lower LOD and LOQ values.
-
-
Robustness:
-
Systematically vary key GC-MS parameters:
-
Inlet Temperature (± 10 °C).
-
Oven Ramp Rate (± 2 °C/min).
-
Carrier Gas Flow (± 0.1 mL/min).
-
-
Acceptance Criteria: Retention time and peak area response should remain within predefined limits, demonstrating method reliability.
-
Illustrative Data Summary: GC-MS Method
| Validation Parameter | Result (Example Data) | Acceptance Criteria |
| Specificity | Mass spectrum match >95%; No interferences | Confirmed identity; No interfering peaks |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Range (ng/mL) | 10 - 150 | 80% - 120% of nominal |
| Accuracy (% Recovery) | Mean: 99.8% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 1.25% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 1.55% | ≤ 2.0% |
| LOQ (ng/mL) | 1.0 | Precision (%RSD) ≤ 10% |
| Robustness | Passed | System suitability criteria met |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful techniques that can be successfully validated for the analysis of this compound. The choice between them is driven by the analytical objective.
-
For routine quality control, assay, and purity determination, the validated HPLC-UV method is the recommended choice. It is robust, requires less sample preparation, and is highly suitable for quantifying the non-volatile parent compound.
-
For impurity identification, confirmation of structure, or when the highest level of specificity is required, the validated GC-MS method is superior. The mass spectral data provides unequivocal identification, which is invaluable for investigational purposes. The necessity of derivatization adds a step to the sample preparation but is crucial for achieving good chromatography.
Ultimately, a comprehensive analytical strategy may employ both. HPLC for routine release testing and stability studies, and GC-MS as a complementary technique for characterization and investigation of out-of-specification results. Adherence to the principles outlined in ICH Q2(R2) is not merely a regulatory hurdle but a commitment to scientific integrity, ensuring the quality and safety of the final pharmaceutical product.
References
-
ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
-
ICH Q14: Analytical Procedure Development . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Validation of analytical procedures – ICH Q2(R2) . European Pharmaceutical Review. [Link]
-
HPLC Method Development and Validation: An Overview . G. Santhosh, et al. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions . V.S. Shrivastava, et al. Der Pharmacia Lettre. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . QbD Group. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. [Link]
Sources
comparative study of catalysts for transformations of (2-(benzyloxy)-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(benzyloxy)-5-bromophenyl)methanol is a versatile synthetic intermediate, featuring three key functional groups amenable to a variety of catalytic transformations: a primary alcohol, a benzyl ether, and an aryl bromide. The strategic manipulation of these functionalities is crucial in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. This guide provides a comparative analysis of various catalytic systems for the selective transformation of this substrate, offering insights into catalyst performance, reaction selectivity, and mechanistic considerations to aid researchers in their synthetic endeavors.
The presence of the benzyloxy group serves as a common protecting group for the phenolic hydroxyl, while the bromo-substituent is a versatile handle for cross-coupling reactions. The primary alcohol can be selectively oxidized to the corresponding aldehyde, a key building block for many heterocyclic and complex organic structures. This guide will delve into three principal transformations: oxidation of the primary alcohol, debenzylation to unmask the phenol, and cross-coupling reactions at the C-Br bond.
I. Catalytic Oxidation of the Primary Alcohol
The selective oxidation of the primary alcohol in this compound to 2-(benzyloxy)-5-bromobenzaldehyde is a pivotal transformation. The resulting aldehyde is a valuable precursor for the synthesis of imines, heterocycles, and other complex molecular architectures. A range of catalytic systems can achieve this transformation with varying degrees of efficiency and selectivity.
Comparative Performance of Oxidation Catalysts
The choice of catalyst and oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the benzylic ether or the aryl bromide. Below is a comparison of common catalytic systems for the oxidation of benzyl alcohols, which are directly applicable to our substrate of interest.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Ref. |
| Pd-Fe/TiO₂ | O₂/H₂ | Methanol | 50 | 0.5 | ~55 | >95 | [1][2] |
| Au@g-C₃N₄(urea) | O₂ (photocatalytic) | Water (pH=2) | 40 | 4 | 75 | 85 | [3] |
| ZnWO₄ nanoparticles | H₂O₂ | Acetonitrile | Reflux | 5 | High | High | [4] |
| Pd/C | O₂ | Toluene | 100 | 3 | Variable | Moderate to High | [5] |
| Cu(II)-porphyrin | O₂ | Acetonitrile | 50 | - | High | Excellent | [6] |
Expert Insights:
-
Palladium-based catalysts , particularly bimetallic systems like Pd-Fe/TiO₂, offer excellent selectivity to the aldehyde under relatively mild conditions. The in-situ generation of H₂O₂ from H₂ and O₂ can be a green and efficient approach.[2]
-
Gold-based photocatalysts represent a sustainable option, utilizing light energy to drive the oxidation. The choice of support, such as graphitic carbon nitride (g-C₃N₄), can significantly influence both conversion and selectivity.[3]
-
For researchers seeking cost-effective and environmentally benign methods, metal oxide nanoparticles like ZnWO₄ with hydrogen peroxide as the oxidant present a compelling alternative.[4]
-
While ubiquitous, Pd/C can sometimes lead to side reactions like debenzylation or hydrodehalogenation, especially at higher temperatures and hydrogen pressures. Careful optimization of reaction conditions is therefore crucial.[5]
-
Biomimetic catalysts , such as copper-porphyrin complexes, can exhibit high activity and selectivity under mild, aerobic conditions.[6]
Experimental Protocol: Selective Oxidation using Pd-Fe/TiO₂
This protocol is adapted from established procedures for the selective oxidation of benzyl alcohol.[1]
-
Catalyst Preparation: Synthesize or procure the Pd-Fe/TiO₂ catalyst.
-
Reaction Setup: In a high-pressure autoclave, add this compound (1 mmol), the Pd-Fe/TiO₂ catalyst (e.g., 10 mg), and methanol (10 mL).
-
Reaction Conditions: Purge the autoclave with a mixture of 5% H₂/CO₂ and then pressurize to 2.9 MPa. Subsequently, introduce 25% O₂/CO₂ to a total pressure of 4.0 MPa.
-
Execution: Heat the reaction mixture to 50°C and stir vigorously (e.g., 1200 rpm) for 0.5-2 hours.
-
Work-up and Analysis: After cooling and depressurizing the reactor, filter the catalyst. The filtrate can be analyzed by GC-MS or HPLC to determine conversion and selectivity. The product, 2-(benzyloxy)-5-bromobenzaldehyde, can be purified by column chromatography.
Caption: Workflow for the catalytic oxidation of this compound.
II. Selective Debenzylation
Removal of the benzyl protecting group to yield 2-hydroxy-5-bromobenzyl alcohol is a critical step in many synthetic routes. This transformation can be achieved through various catalytic hydrogenation methods. The key challenge is to selectively cleave the benzyl ether C-O bond without affecting the aryl bromide or reducing the aromatic ring.
Comparative Performance of Debenzylation Catalysts
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| SiliaCat Pd(0) | H₂ (balloon) | Methanol | Room Temp. | 1-2 | >98 | [7] |
| Mg/MeOH | Methanol (H donor) | Methanol | Room Temp. | 3-10 | Good to High | [8] |
| Pd/C | H₂ (1 atm) | Ethanol | Room Temp. | Variable | Variable | [8] |
Expert Insights:
-
Heterogeneous palladium catalysts , such as the sol-gel entrapped SiliaCat Pd(0), are highly effective for selective O-debenzylation under very mild conditions (room temperature, balloon H₂ pressure).[7] These catalysts offer the significant advantage of easy separation and potential for recycling, aligning with green chemistry principles.
-
A metal-free approach using magnesium in methanol provides an alternative for selective debenzylation.[8] This method can be particularly useful when palladium-based catalysts are undesirable.
-
While commonly used, Pd/C can sometimes lead to hydrodebromination as a side reaction. Careful monitoring of the reaction progress is essential to maximize the yield of the desired product.
Experimental Protocol: Debenzylation using SiliaCat Pd(0)
This protocol is based on the selective debenzylation of benzyl ethers.[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in methanol (14 mL, to achieve a 0.07 M solution).
-
Catalyst Addition: Add SiliaCat Pd(0) (1 mol%).
-
Reaction Conditions: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Execution: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Analysis: Upon completion, filter the catalyst. The solvent is removed under reduced pressure to yield the crude product, 2-hydroxy-5-bromobenzyl alcohol, which can be further purified if necessary.
Caption: Workflow for the selective debenzylation of this compound.
III. Cross-Coupling Reactions at the C-Br Bond
The aryl bromide moiety in this compound is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.
Comparative Overview of Key Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Examples) | Base (Examples) | Solvent (Examples) | Bond Formed | Ref. |
| Suzuki-Miyaura | Boronic acids/esters | Pd(OAc)₂/JohnPhos, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | DMF, Toluene/H₂O | C-C (Aryl-Aryl) | [9][10] |
| Mizoroki-Heck | Alkenes | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | Toluene, DMF | C-C (Aryl-Vinyl) | [11][12] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ (Cu-free) | TBAF, Et₃N | Solvent-free, THF | C-C (Aryl-Alkynyl) | [13][14] |
| Buchwald-Hartwig | Amines | Pd(dba)₂/BINAP, Pd-NHC complexes | NaOtBu, Cs₂CO₃ | Toluene, TMO | C-N (Aryl-Amine) | [15][16] |
Expert Insights:
-
Suzuki-Miyaura Coupling: This is one of the most robust and widely used methods for C-C bond formation. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with potentially coordinating substrates. For benzylic substrates, specific ligands like JohnPhos have shown good performance.[9]
-
Mizoroki-Heck Reaction: This reaction is ideal for the synthesis of stilbene-like structures. The regioselectivity of the alkene addition can be influenced by the electronic nature of the substituents on both coupling partners.
-
Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira reaction is the method of choice. Modern protocols often employ copper-free conditions to avoid the formation of alkyne homocoupling byproducts.[14]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of arylamines. The use of N-heterocyclic carbene (NHC) palladium complexes as catalysts has gained prominence due to their high activity and stability.[15][17]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from the literature for the coupling of aryl bromides.[9][18]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., JohnPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent such as DMF or a mixture of toluene and water.
-
Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for several hours, monitoring by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.[9]
-
Work-up and Analysis: After cooling, perform an aqueous workup, extracting the product with an organic solvent. The organic layer is then dried and concentrated. The desired coupled product can be purified by column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The catalytic transformation of this compound offers a rich landscape for synthetic exploration. The choice of catalyst is paramount and should be guided by the desired transformation, selectivity considerations, and process constraints. For selective oxidation to the aldehyde, modern palladium and gold-based catalysts offer high selectivity under mild conditions. For debenzylation, heterogeneous palladium catalysts provide a clean and efficient method for protecting group removal. The aryl bromide functionality serves as a versatile anchor for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. This guide provides a foundation for researchers to make informed decisions in designing their synthetic strategies, with the understanding that empirical optimization is often necessary to achieve the desired outcomes for this specific, multifunctional substrate.
References
-
Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 87-94. [Link]
-
Sailaja, V. V., & Sreedhar, B. (2018). CATALYTIC OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS TO ALDEHYDES USING ZnWO4 NANOPARTICLES. International Journal of Current Research, 10(05), 69500-69504. [Link]
-
Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn··. [Link]
-
ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]
-
MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
-
MDPI. (2023). A Comparative Study on the Choice of the Support in the Elaboration of Photocatalysts for the Photooxidation of Benzyl Alcohol under Mild Conditions. Catalysts, 13(11), 1435. [Link]
-
Ciriminna, R., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem, 3(5), 743-746. [Link]
-
Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]
-
ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
ResearchGate. (n.d.). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]
-
MDPI. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts. Catalysts, 8(9), 353. [Link]
-
MDPI. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Molecules, 24(23), 4363. [Link]
-
Royal Society of Chemistry. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
-
ChemRxiv. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. [Link]
-
National Institutes of Health. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]
-
ResearchGate. (n.d.). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. [Link]
-
Organic Biomolecular Chemistry. (2005). Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide. 3, 4307-4309. [Link]
-
ResearchGate. (n.d.). Selective Benzyl Alcohol Oxidation over Pd Catalysts. [Link]
-
The Women University Multan. (2024). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. Frontiers in Chemical Sciences, 5(2), 9-24. [Link]
-
Royal Society of Chemistry. (n.d.). Nickel–palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes; versatile catalyst for Sonogashira cross-coupling reactions. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
Royal Society of Chemistry. (n.d.). Total synthesis of (−)-aplaminal by Buchwald–Hartwig cross-coupling of an aminal. [Link]
-
ResearchGate. (n.d.). selective oxidation of benzyl alcohols to carbonyl or related aldehyde compounds catalyzed by Cu(II) mezotetraphenyl porphyrin in the presence of molecular oxygen. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study on the Choice of the Support in the Elaboration of Photocatalysts for the Photooxidation of Benzyl Alcohol under Mild Conditions | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. qualitas1998.net [qualitas1998.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 13. mdpi.com [mdpi.com]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. scispace.com [scispace.com]
- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 17. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide [organic-chemistry.org]
A Senior Application Scientist's Guide to (2-(benzyloxy)-5-bromophenyl)methanol in Advanced Pharmaceutical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical determinant of a project's success. This guide provides an in-depth technical analysis of (2-(benzyloxy)-5-bromophenyl)methanol , a versatile yet specialized building block. We will explore its synthesis, key applications, and objectively compare synthetic routes utilizing this intermediate against established alternatives, supported by experimental data and protocols.
The Synthetic Utility of this compound: A Multifunctional Intermediate
This compound is a halogenated benzyl alcohol derivative. Its value in multi-step synthesis arises from the orthogonal reactivity of its functional groups:
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution.
-
Bromo Group (-Br): The bromine atom on the aromatic ring is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Benzyloxy Group (-OCH₂Ph): This serves as a robust protecting group for the phenolic hydroxyl group, which is stable to a variety of reaction conditions but can be selectively removed by catalytic hydrogenolysis.
This combination of functionalities makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Synthesis of this compound
The most common and direct route to this compound is the reduction of its corresponding aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde.
Experimental Protocol: Reduction of 2-(benzyloxy)-5-bromobenzaldehyde
Objective: To synthesize this compound via the reduction of 2-(benzyloxy)-5-bromobenzaldehyde.
Materials:
-
2-(benzyloxy)-5-bromobenzaldehyde
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in anhydrous THF or methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. If using the more reactive LiAlH₄, exercise extreme caution and add it in small portions to a solution in THF.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of deionized water at 0 °C.
-
If THF was used as the solvent, add ethyl acetate to extract the product. If methanol was the solvent, it can be removed under reduced pressure before extraction with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a milder reducing agent, suitable for the selective reduction of aldehydes in the presence of other functional groups. Lithium aluminum hydride is a much stronger reducing agent and would also be effective, but requires more stringent anhydrous conditions and a more cautious workup. The choice often depends on the scale of the reaction and the presence of other reducible functional groups in more complex substrates.
-
Solvent: THF and methanol are common solvents for borohydride reductions. THF is often preferred for LiAlH₄ reductions due to its anhydrous nature and ability to dissolve the reagent.
-
Inert Atmosphere: While not strictly necessary for NaBH₄ reductions, an inert atmosphere is good practice to prevent the introduction of moisture, especially when working with highly reactive reagents like LiAlH₄.
Application in the Synthesis of Long-Acting β₂-Adrenergic Agonists
A significant application of this compound and its aldehyde precursor is in the synthesis of long-acting β₂-adrenergic receptor agonists (LABAs), such as Vilanterol and analogues of Salmeterol .[1][2] These drugs are crucial in the management of asthma and chronic obstructive pulmonary disease (COPD).
The core structure of these pharmaceuticals often features a substituted phenyl-ethanolamine moiety. This compound serves as a key building block for constructing the substituted aromatic portion of the molecule.
Logical Workflow for Vilanterol Synthesis Intermediate
Caption: Synthetic workflow from a simple precursor to the target building block and its subsequent use in pharmaceutical synthesis.
Comparative Analysis with Alternative Synthetic Strategies
While this compound is a valuable intermediate, other synthetic routes to LABAs exist, often starting from more readily available materials. Here, we compare the strategy using our target building block with a common alternative approach.
Strategy A: The this compound Approach
This strategy, as outlined in the workflow above, involves the early introduction of the benzyl protecting group and the bromine handle.
Advantages:
-
Convergent Synthesis: Allows for the preparation of the two key fragments of the final drug molecule (the aromatic head and the amine side-chain) separately, which are then coupled together. This is often more efficient for complex molecules.
-
Versatility: The bromo-substituent allows for late-stage diversification of the molecule through various cross-coupling reactions, which is highly advantageous for structure-activity relationship (SAR) studies.[3]
Disadvantages:
-
Multi-step Synthesis of the Building Block: The preparation of this compound itself requires at least two steps from the commercially available 5-bromo-2-hydroxybenzaldehyde.
-
Potential for Side Reactions: The presence of a reactive benzylic bromide intermediate can lead to side reactions if not handled carefully.
Strategy B: The Salicylaldehyde/p-Hydroxybenzaldehyde Approach
An alternative and widely used approach starts with simpler, less substituted benzaldehydes like salicylaldehyde or p-hydroxybenzaldehyde.[4][5] The required functional groups are then introduced sequentially.
Advantages:
-
Readily Available Starting Materials: Salicylaldehyde and p-hydroxybenzaldehyde are inexpensive and readily available in bulk.
-
Fewer Steps for Initial Reactions: The initial coupling steps can sometimes be performed before the introduction of all substituents, potentially shortening the overall synthesis in some cases.
Disadvantages:
-
Linear Synthesis: This approach is often more linear, which can lead to lower overall yields in a long synthetic sequence.
-
Regioselectivity Issues: The introduction of substituents onto the aromatic ring (e.g., bromination, formylation) can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions and potentially challenging purifications.
-
Protection/Deprotection Steps: May require more complex protection and deprotection strategies for the various hydroxyl groups as the synthesis progresses.
Quantitative Comparison of Synthetic Routes to a Salmeterol Analogue
| Feature | Strategy A (via this compound) | Strategy B (from Salicylaldehyde) |
| Starting Material | 5-Bromo-2-hydroxybenzaldehyde | Salicylaldehyde |
| Key Intermediate | This compound | 5-bromoacetylsalicylaldehyde |
| Overall Yield (Illustrative) | Often higher for complex targets due to convergent approach | Can be lower for long, linear sequences |
| Flexibility for SAR | High (late-stage diversification via cross-coupling) | Moderate (requires synthesis of new starting materials) |
| Scalability | Can be scalable, but requires synthesis of the building block | Potentially more scalable due to cheaper starting materials |
Conclusion: A Strategic Choice for Complex Syntheses
This compound is a highly valuable, albeit specialized, building block for the synthesis of complex pharmaceutical compounds, particularly long-acting β₂-adrenergic receptor agonists. Its utility shines in convergent synthetic strategies where late-stage diversification is desired.
While alternative routes starting from simpler precursors like salicylaldehyde are viable and may be more cost-effective for a specific target, the this compound approach offers greater flexibility and often higher overall yields for complex molecules and for the generation of compound libraries for medicinal chemistry exploration. The choice between these strategies will ultimately depend on the specific goals of the synthetic campaign, including the complexity of the target molecule, the need for analogue synthesis, and considerations of scale and cost.
This guide provides the foundational knowledge for researchers to make an informed decision on the most effective synthetic strategy for their drug discovery and development programs.
References
- A New Synthetic Approach to Salmeterol.
- Process For The Preparation Of Vilanterol And Intermedi
- An efficient total synthesis of vilanterol: an inhaled drug.
- A kind of preparation method of vilanterol intermediate - Eureka | P
- Discovery and synthesis of Salmeterol Xinafo
- CN105646285A - Vilanterol intermediate, preparation method and application thereof - Google P
- Exploring the Synthesis and Applic
- The Rising Profile of Halogenated Benzyl Alcohols in Medicinal Chemistry: A Technical Guide - Benchchem.
- Process to prepare vilanterol trifenat
- WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google P
- PCHHAX Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a - Der Pharma Chemica.
- EP2641893A1 - Process for the preparation of salmeterol and its salts - Google P
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Approaches to (2-(benzyloxy)-5-bromophenyl)methanol
Introduction
(2-(Benzyloxy)-5-bromophenyl)methanol is a valuable substituted benzyl alcohol intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a benzyloxy protecting group and a bromine atom, allows for diverse downstream functionalization. The efficient and cost-effective synthesis of this intermediate is of paramount importance to researchers in drug discovery and process development. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering a comprehensive cost-benefit analysis, detailed experimental protocols, and an evaluation of the safety and environmental impact of each approach.
Synthetic Strategies Overview
Two principal synthetic pathways to this compound are evaluated in this guide:
-
Route 1: Two-Step Synthesis via Williamson Ether Synthesis and Subsequent Reduction. This is a classical and widely applicable approach. It commences with the O-benzylation of commercially available 5-bromo-2-hydroxybenzaldehyde, followed by the reduction of the resulting aldehyde to the target benzyl alcohol. Two common reducing agents, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are compared for the reduction step.
-
Route 2: Grignard Reaction-Based Approach. This alternative strategy involves the formation of a Grignard reagent from a suitable precursor, followed by its reaction with formaldehyde. This route offers a different disconnection approach and may present advantages in certain scenarios.
The following sections will delve into the mechanistic details, cost implications, and practical considerations of each route.
Route 1: Williamson Ether Synthesis and Reduction
This well-established two-step sequence is often the go-to method for preparing substituted benzyl alcohols of this type.
Step 1: O-Benzylation via Williamson Ether Synthesis
The first step is the protection of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde as a benzyl ether. This is typically achieved through a Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[1][2] In this case, the phenoxide is generated in situ using a base, which then displaces the bromide from benzyl bromide.
Diagram of the Williamson Ether Synthesis Pathway
Caption: Comparison of NaBH₄ and LiAlH₄ for aldehyde reduction.
Route 2: Grignard Reaction Approach
An alternative synthetic strategy involves the formation of a Grignard reagent. This route would likely proceed via the following steps:
-
Formation of a Grignard Precursor: The target alcohol, this compound, would need to be converted to a suitable Grignard precursor, such as (2-(benzyloxy)-5-bromophenyl)methyl bromide. This could potentially be achieved through bromination of the alcohol, though this adds steps to the overall synthesis. A more convergent approach would be to start from a different precursor.
-
Grignard Reagent Formation: The aryl or benzyl bromide would then be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
Reaction with Formaldehyde: The Grignard reagent would then be reacted with formaldehyde (generated from paraformaldehyde) to yield the desired primary alcohol after an acidic workup. [3][4][5] While conceptually sound, this route presents several challenges. The preparation of the specific Grignard reagent may be difficult, and the multi-step nature might lead to lower overall yields compared to the more direct Route 1.
Diagram of the Grignard Reaction Pathway
Caption: Conceptual Grignard reaction pathway.
Comparative Analysis: A Quantitative Breakdown
| Parameter | Route 1A: Williamson + NaBH₄ Reduction | Route 1B: Williamson + LiAlH₄ Reduction | Route 2: Grignard Reaction |
| Starting Materials | 5-bromo-2-hydroxybenzaldehyde, Benzyl bromide, NaBH₄ | 5-bromo-2-hydroxybenzaldehyde, Benzyl bromide, LiAlH₄ | 2-(benzyloxy)-5-bromobenzyl bromide, Mg, Paraformaldehyde |
| Number of Steps | 2 | 2 | 2 (from benzyl bromide) |
| Estimated Overall Yield | High (likely >85%) | High (likely >85%) | Moderate to Low (variable) |
| Reagent Cost | Moderate | Moderate to High | Moderate |
| Safety Considerations | NaBH₄ is flammable and an irritant. Benzyl bromide is a lachrymator and corrosive. [3][6] | LiAlH₄ is highly reactive and pyrophoric. Requires stringent anhydrous conditions and careful handling. [7]Benzyl bromide is a lachrymator and corrosive. | Grignard reagents are highly reactive and moisture-sensitive. Formaldehyde is a known carcinogen. |
| Environmental Impact | Use of organic solvents. Generally less hazardous waste than Route 1B. [8] | Use of ethereal solvents and generation of aluminum salts as waste. | Use of ethereal solvents and magnesium salts as waste. |
| Ease of Execution | Relatively straightforward and scalable. | Requires more specialized techniques for handling pyrophoric reagents. | Technically demanding due to the moisture sensitivity of Grignard reagents. |
Detailed Experimental Protocols
Route 1: Williamson Ether Synthesis and Reduction
Step 1: Synthesis of 2-(benzyloxy)-5-bromobenzaldehyde [9]
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in dimethylformamide (DMF) (approx. 5-10 mL per gram of aldehyde), add potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure 2-(benzyloxy)-5-bromobenzaldehyde. An estimated yield of around 95% can be expected based on similar reactions. [5] Step 2A: Reduction with Sodium Borohydride (NaBH₄) [10][11]
-
Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 equivalent) in ethanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. A high yield is expected.
Step 2B: Reduction with Lithium Aluminum Hydride (LiAlH₄) [7] CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be carried out by trained personnel under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) (approx. 15 mL per gram of LiAlH₄).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 equivalent) in anhydrous THF (approx. 10 mL per gram of aldehyde) and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound. A high yield is expected.
Cost-Benefit Analysis
| Factor | Route 1A (NaBH₄) | Route 1B (LiAlH₄) | Route 2 (Grignard) |
| Cost of Reagents | Moderate. NaBH₄ is significantly cheaper than LiAlH₄. | Higher. LiAlH₄ is more expensive. | Moderate. Magnesium is cheap, but the synthesis of the benzyl bromide precursor adds cost. |
| Solvent Costs | Lower. Ethanol is a relatively inexpensive solvent. | Higher. Anhydrous THF is more expensive than ethanol. | Higher. Anhydrous ethereal solvents are required. |
| Safety Infrastructure | Standard laboratory fume hood and PPE. | Requires inert atmosphere setup (glovebox or Schlenk line) and specialized quenching procedures, adding to infrastructure and training costs. | Requires inert atmosphere setup and careful handling of reactive intermediates. |
| Time Efficiency | Good. The workup is straightforward. | Slower due to the need for careful quenching and inert atmosphere techniques. | Potentially slower due to the multi-step nature and sensitivity of the reactions. |
| Overall Cost-Effectiveness | Excellent. This route offers a good balance of high yield, moderate cost, and manageable safety protocols, making it the most cost-effective for most laboratory settings. | Fair. The higher cost of LiAlH₄ and the need for specialized equipment and handling make this route less cost-effective unless NaBH₄ is unsuitable for some reason. | Poor to Fair. The potential for lower yields and the technical challenges make this a less attractive option from a cost-benefit perspective for this specific target molecule. |
Conclusion and Recommendation
For the synthesis of this compound, the two-step route involving Williamson ether synthesis followed by reduction with sodium borohydride (Route 1A) emerges as the most advantageous approach for typical laboratory-scale preparations. This method offers a combination of high yields, readily available and moderately priced reagents, and straightforward and relatively safe experimental procedures.
While the reduction with lithium aluminum hydride (Route 1B) also provides high yields, the increased cost, more hazardous nature of the reagent, and the requirement for more stringent reaction conditions make it a less favorable option unless other functional groups that are sensitive to NaBH₄ are present in a more complex substrate.
The Grignard-based approach (Route 2), while a valid synthetic strategy in principle, is likely to be less efficient and more technically challenging for this particular target molecule compared to the well-optimized two-step sequence of Route 1.
Therefore, for researchers and drug development professionals seeking an efficient, cost-effective, and scalable synthesis of this compound, the Williamson ether synthesis followed by sodium borohydride reduction is the recommended and superior method.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
University of Rochester. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [Link]
-
Quora. How much does it cost to set up a chemical synthesis laboratory at home? And which compound would you make first?. [Link]
-
Williamson Ether Synthesis. [Link]
-
University of Massachusetts Boston. Experiment 06 Williamson Ether Synthesis. [Link]
-
ResearchGate. Cost Estimation of Specialty Chemicals From Laboratory-Scale Prices. [Link]
-
ACS Publications. Assessing Safety, Health, and Environmental Impact Early during Process Development | Industrial & Engineering Chemistry Research. [Link]
-
Royal Society Open Science. Greener synthesis of chemical compounds and materials. [Link]
-
PubMed. Environmental risk assessment of selected organic chemicals based on TOC test and QSAR estimation models. [Link]
-
Thieme. Hazard Information for Science of Synthesis. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
International Journal of Nursing Information. The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. [Link]
-
Organic Syntheses Procedure. [Link]
-
NIH. Cost Estimation of the Production of MIL-100(Fe) at Industrial Scale from Two Upscaled Sustainable Synthesis Routes. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
-
SciELO. Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. [Link]
-
Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]
-
The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
Homework.Study.com. The reaction of Benzylmagnesium chloride with formaldehyde yields alcohols N and P after.... [Link]
- Google Patents.
-
Researcher.Life. Reaction of benzylmagnesium chloride with formaldehyde - R Discovery. [Link]
-
NIST WebBook. 2'-Benzyloxyacetophenone. [Link]
-
Sciencemadness.org. Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. [Link]
- Google Patents. Grignard reagents comprising benzyl-magnesium halide.
-
NIST WebBook. Benzyl alcohol. [Link]
Sources
- 1. Early-stage cost evaluation as a tool to guide catalyst design and synthesis - American Chemical Society [acs.digitellinc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2002088058A1 - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of (2-(Benzyloxy)-5-bromophenyl)methanol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of (2-(Benzyloxy)-5-bromophenyl)methanol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in scientific principles and regulatory compliance. Our goal is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely and responsibly, fostering a culture of safety and environmental stewardship.
Hazard Assessment: A Structurally-Informed Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be conducted by evaluating its constituent structural motifs: a brominated aromatic ring, a benzyl ether linkage, and a primary alcohol (methanol derivative).
Table 1: Hazard Analysis Based on Structural Components
| Structural Component | Associated Hazards | Significance for Disposal |
| Brominated Aromatic Ring | Toxicity: Brominated aromatic compounds can exhibit varying degrees of toxicity, with some being hepatotoxic (damaging to the liver)[1]. Chronic exposure to certain polybrominated compounds has been linked to adverse health effects[1][2]. Environmental Persistence: Halogenated organic compounds are often persistent in the environment and can bioaccumulate[3][4]. | Waste must be treated as toxic and environmentally hazardous. Disposal procedures should aim to prevent release into the environment. Incineration at high temperatures is often required for the complete destruction of halogenated organic compounds. |
| Benzyl Ether | Peroxide Formation: Ethers, including benzyl ethers, are known to form explosive peroxides upon exposure to air and light over time[5][6][7]. These peroxides can detonate when subjected to heat, friction, or shock[5][8]. Reactivity: Benzyl ethers can be cleaved under certain conditions, such as with strong acids or through catalytic hydrogenolysis[9][10]. | Requires careful storage away from light and heat. Containers should be dated upon receipt and opening to track potential peroxide formation[8]. Before disposal, especially if the material is old or has been exposed to air, it should be tested for peroxides. |
| Substituted Benzyl Alcohol | Irritation: Benzyl alcohol itself is known to be an irritant to the skin, eyes, and mucous membranes[11][12][13]. Toxicity: While moderately toxic by ingestion, inhalation of vapors can cause adverse effects[11][12][14]. | Handling requires appropriate personal protective equipment (PPE) to prevent contact and inhalation. Waste should be considered harmful. |
Based on this analysis, this compound should be handled as a toxic, irritant, and potentially peroxide-forming halogenated organic compound.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, ensure all personnel are familiar with the potential hazards and have access to the necessary safety equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Be aware that ethers can permeate nitrile gloves, so it is advisable to change them frequently, especially after direct contact[15].
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[16].
Engineering Controls
-
Chemical Fume Hood: Always work with this compound in a properly functioning chemical fume hood to control exposure to dust and potential vapors.
-
Ventilation: Ensure the laboratory is well-ventilated.
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Waste Characterization
The first step is to classify the waste according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA)[17][18][19].
-
Is it a Listed Waste? this compound is not specifically listed as a P- or U-listed hazardous waste[18]. However, if it is mixed with a listed solvent, the entire mixture may be considered a listed waste (e.g., F-listed solvents)[20].
-
Does it Exhibit Hazardous Characteristics?
-
Toxicity: Based on the brominated aromatic structure, the waste should be presumed toxic.
-
Ignitability, Corrosivity, Reactivity: While not expected to be highly ignitable, corrosive, or reactive under normal conditions, its potential to form explosive peroxides classifies it as a reactive hazard[18].
-
Given its properties as a halogenated organic compound, this waste stream will likely be designated with an "F" code if it is part of a spent solvent mixture from specific processes[20].
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Container Selection: Use a designated, chemically compatible, and properly sealed container for "Halogenated Organic Waste"[15][21]. The container should be made of a material that will not react with the waste.
-
Labeling: The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "[21].
-
The full chemical name: This compound . Avoid using abbreviations or chemical formulas[21].
-
The accumulation start date (the date the first drop of waste is added to the container)[21].
-
An indication of the hazards (e.g., "Toxic," "Irritant," "Potential Peroxide Former").
-
-
Segregation:
-
Do NOT mix with non-halogenated organic waste.
-
Do NOT mix with acidic or basic waste.
-
Do NOT dispose of down the drain[15]. This is illegal and environmentally harmful.
-
Peroxide Testing (for aged materials)
If the container of this compound has been open for an extended period (e.g., more than 12 months) or if visual signs of peroxide formation (e.g., crystallization, discoloration) are present, it must be tested for peroxides before disposal[6][8].
-
Use commercially available peroxide test strips.
-
If the peroxide concentration is high (consult your institution's safety guidelines, but often >100 ppm), do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal[6].
Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory[20]. This area should be away from heat, sparks, and open flames.
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or a licensed hazardous waste disposal contractor[15][21].
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container.
-
Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material.
-
Arrange for disposal through your institution's EHS office.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 3. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater | MDPI [mdpi.com]
- 4. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 17. alsglobal.com [alsglobal.com]
- 18. epa.gov [epa.gov]
- 19. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 20. epa.gov [epa.gov]
- 21. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Researcher's Guide to Handling (2-(Benzyloxy)-5-bromophenyl)methanol: Essential Safety Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. The compound (2-(Benzyloxy)-5-bromophenyl)methanol, while a valuable intermediate, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe use, from initial handling to final disposal. Our objective is to empower researchers with the knowledge to not only follow safety protocols but to understand the scientific reasoning that underpins them.
Hazard Analysis: A Structurally-Informed Risk Assessment
-
Aromatic Alcohol Core : The phenylmethanol group suggests potential for skin, eye, and respiratory irritation. Similar compounds like (4-Bromophenyl)(phenyl)methanol are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Bromine Substitution : The presence of a bromine atom on the aromatic ring indicates that hazardous byproducts, such as hydrogen bromide gas, could be released during decomposition, for instance, in a fire.[2] Brominated organic compounds require careful management, as their reactivity and potential environmental impact are significant.[3]
-
Benzyl Ether Group : This group is generally stable but can be cleaved under certain conditions.
Based on these structural alerts and data from similar molecules, we must assume this compound presents the following potential hazards:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
H302 : Harmful if swallowed.[4]
This conservative assessment forms the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Barrier
PPE is not a suggestion but a mandatory requirement. The selection of appropriate PPE must be based on a thorough risk assessment of the procedures being performed.[5][6]
Eye and Face Protection
Solvent splashes and chemical dust pose a significant risk of corneal damage.[5]
-
Minimum Requirement : Chemical splash goggles are mandatory whenever handling the compound in any form (solid or solution).[7] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against splashes, dust, and vapors.[7]
-
High-Risk Operations : When handling larger quantities (>50g) or performing vigorous reactions (e.g., heating, quenching), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[5]
Hand Protection: Beyond the Basics
Choosing the correct gloves is critical, as no single glove material protects against all chemicals indefinitely.[8][9] The key factors are breakthrough time (BT) and degradation.[9]
-
For Incidental Contact (e.g., weighing, transfers) :
-
For Extended Contact or Immersion :
-
Butyl Rubber or Neoprene Gloves : For tasks involving significant solvent use or extended handling, more robust gloves are necessary. Butyl rubber gloves offer excellent protection against alcohols, aldehydes, ketones, and esters.[8] Neoprene gloves provide good resistance to alcohols and organic acids.[8]
-
Double Gloving : Wearing two pairs of nitrile gloves or a nitrile glove under a heavier-duty glove (like butyl rubber) is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
| Task | Primary Glove | Secondary Glove (Optional) | Rationale |
| Weighing/Transfer (Solid) | Nitrile (≥5 mil) | N/A | Protects against incidental solid contact. |
| Solution Preparation | Nitrile (≥5 mil) | N/A | Protects against minor splashes. Change immediately if contact occurs. |
| Reaction Workup/Purification | Butyl Rubber or Neoprene | Nitrile (as inner glove) | Provides superior chemical resistance for extended solvent exposure. |
| Spill Cleanup | Butyl Rubber or Viton® | Nitrile (as inner glove) | Maximum protection against concentrated chemical and solvent exposure. |
Body and Respiratory Protection
-
Body Protection : A flame-resistant lab coat must be worn at all times, buttoned completely. For large-scale operations, a chemically resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection : All handling of this compound powder must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[12] The sash should be kept as low as possible.[12] If procedures have a high potential for generating aerosols or vapors and cannot be confined to a fume hood, a risk assessment must be performed to determine the need for a respirator.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Designate Area : Cordon off a specific area within a chemical fume hood for handling the compound.
-
Assemble Materials : Before handling the compound, ensure all necessary equipment (spatulas, glassware, solvents), PPE, and waste containers are within immediate reach inside the fume hood.
-
Verify Fume Hood : Check that the chemical fume hood is functioning correctly (confirm airflow monitor readings).
Step 2: Weighing and Transfer
-
Tare Container : Place a tared weigh boat or container on the balance inside the fume hood.
-
Transfer Solid : Using a dedicated spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust.
-
Clean Equipment : Clean the spatula with a solvent-moistened wipe. Dispose of the wipe in the designated solid hazardous waste container.
-
Seal Container : Tightly seal the primary container of the chemical before removing it from the fume hood.
Step 3: Post-Handling
-
Decontaminate Area : Wipe down the designated handling area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste stream.
-
Glove Removal : Remove gloves using the proper technique to avoid skin contact with any residual contamination and dispose of them in the designated waste.
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency and Disposal Plans
Emergency Procedures: Spill Response
In the event of a spill, a calm and methodical response is crucial.
Caption: Figure 1: Chemical Spill Response Workflow
Disposal Plan: Managing Brominated Waste
Brominated compounds are classified as hazardous waste and must not be disposed of down the drain.[13]
-
Segregation : Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Contaminated gloves, wipes, weigh boats, and residual chemical.
-
Liquid Waste (Halogenated) : All solutions containing the compound and solvents from reaction workups or cleaning. Do not mix with non-halogenated waste streams.
-
-
Incineration : The preferred disposal method for brominated waste is incineration at a licensed hazardous waste facility.[13] These facilities are equipped with specialized scrubbers to manage the acidic gases (like HBr) produced during combustion.[13][14]
-
Labeling and Pickup : Ensure all waste containers are accurately labeled with their contents and stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal.
By integrating these safety measures and operational plans into your daily workflow, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- Methanol - SAFETY D
- Methanol Safety D
- OSHA Glove Selection Chart.
- (2-Amino-5-bromophenyl)methanol. ChemScene.
- Personal protective solutions for Alcohol & Beverage industry applic
- What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.
- Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety.
- Hand Protection Chemical Resistance Guide. Environment, Health and Safety - Honeywell.
- Removal of Bromine
- BROMINE - Safety Handbook. ICL Group.
- SAFETY DATA SHEET - (3-(benzyloxy)-2-methylphenyl)methanol. CymitQuimica.
- Bromine in waste incineration: partitioning and influence on metal volatilis
- Lab Safety Equipment & PPE. ChemTalk.
- Safety D
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
- Section 6C: Protective Equipment. Princeton EHS.
- Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Methanol. (2016). PRIshops.
- Removal of bromine-containing impurities from aqueous acetic acid.
- Working with Hazardous Chemicals. Organic Syntheses.
- Bromine Safety & Standard Operating Procedures. University of California, Santa Cruz.
- Chemical resistance list - disposable gloves. BINGOLD.
- Safety Data Sheet - (4-Bromophenyl)(phenyl)methanol. (2021). Angene Chemical.
- Method for the bromination of aromatic compound.
- SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. (2025).
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023).
- Nitrile Glove Chemical-Comp
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. dollycorporation.com [dollycorporation.com]
- 4. chemscene.com [chemscene.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. gloves.com [gloves.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
